molecular formula C10H9NO B3022732 4-Methylquinolin-2-ol CAS No. 84909-43-3

4-Methylquinolin-2-ol

Cat. No.: B3022732
CAS No.: 84909-43-3
M. Wt: 159.18 g/mol
InChI Key: APLVPBUBDFWWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methylquinolin-2(1H)-one is a quinolone that is quinolin-2(1H)-one substituted by a methyl group at position 4.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLVPBUBDFWWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976132
Record name 4-Methylquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-66-9, 84909-43-3
Record name 2-Hydroxy-4-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylquinolin-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-hydroxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084909433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxylepidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylquinolin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of 4-Methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-methylquinoline

2-Hydroxy-4-methylquinoline, which exists in tautomeric equilibrium with its more stable keto form, 4-methylquinolin-2(1H)-one, is a foundational heterocyclic scaffold.[1][2][3] Its core structure is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active agents, including antimicrobial, anti-inflammatory, and anticancer compounds.[4][5] Furthermore, it serves as a versatile synthetic intermediate for the development of more complex molecular architectures.

This guide provides an in-depth exploration of the primary synthetic pathways to 2-hydroxy-4-methylquinoline, focusing on the mechanistic underpinnings, experimental protocols, and critical parameters that govern reaction outcomes. We will dissect the classical Conrad-Limpach-Knorr and Camps syntheses, offering field-proven insights to guide researchers in navigating these powerful transformations.

Pathway 1: The Conrad-Limpach-Knorr Synthesis

The condensation of anilines with β-ketoesters is a cornerstone of quinoline synthesis.[6][7][8] While the Conrad-Limpach reaction typically yields 4-hydroxyquinolines under kinetic control (lower temperatures), the Knorr variation provides a thermodynamic pathway to the desired 2-hydroxyquinoline isomer.[6][7][9]

Mechanistic Rationale: The Decisive Role of Temperature

The regiochemical outcome of the reaction between aniline and a β-ketoester like ethyl acetoacetate is exquisitely controlled by the reaction temperature.

  • Low Temperature (Kinetic Control): At room temperature, the more reactive ketone carbonyl of ethyl acetoacetate is preferentially attacked by the aniline nucleophile. This leads to an enamine intermediate, which upon thermal cyclization at moderate temperatures (e.g., 140-160°C), yields the 4-hydroxyquinoline product.[6][10]

  • High Temperature (Thermodynamic Control): At elevated temperatures (approaching 250°C), the initial reaction becomes reversible. Under these conditions, the thermodynamically more stable intermediate, a β-keto anilide, is formed through the nucleophilic attack of aniline on the less reactive ester carbonyl.[6] This anilide is the key precursor to the 2-hydroxyquinoline product. The subsequent intramolecular cyclization, an electrophilic attack by the ketone carbonyl onto the aniline ring, followed by dehydration, irreversibly forms the stable 2-quinolone ring system.[11] Using a high-boiling, inert solvent such as mineral oil or Dowtherm A is crucial for achieving the necessary temperatures and significantly improves yields over neat reactions.[12][13]

Visualizing the Knorr Synthesis Pathway

Knorr_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Dehydration Aniline Aniline Anilide β-Keto Anilide (Acetoacetanilide) Aniline->Anilide + EAA (High Temp, ~140°C+) Thermodynamic Control EAA Ethyl Acetoacetate Cyclized Cyclized Intermediate Anilide->Cyclized Heat (~250°C) Intramolecular Condensation Product 2-Hydroxy-4-methylquinoline Cyclized->Product - H₂O Camps_Cyclization cluster_start Starting Material cluster_enolization Enolization cluster_cyclization Cyclization & Dehydration Start o-Acylaminoacetophenone Enolate Enolate Intermediate (from N-acyl methylene) Start->Enolate Base (OH⁻) Deprotonation Cyclized Cyclized Intermediate Enolate->Cyclized Intramolecular Attack on Ketone Product 2-Hydroxy-4-methylquinoline Cyclized->Product - H₂O

References

Spectroscopic Profile of 4-Methylquinolin-2-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-methylquinolin-2-ol (also known as 4-methyl-2-hydroxyquinoline or 4-methylcarbostyril), a quinolinone derivative of significant interest in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction to this compound

This compound, with the chemical formula C₁₀H₉NO, is a heterocyclic compound belonging to the quinolinone family.[2] These compounds are recognized for their diverse biological activities and photophysical properties.[1][3] The structural characterization of this compound is fundamental to understanding its reactivity, and spectroscopic techniques are the cornerstone of this elucidation. It's important to note that this compound exists in tautomeric forms, predominantly as 4-methylquinolin-2(1H)-one.[2][4] This keto-enol tautomerism significantly influences its spectroscopic signature.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical insights into its structure.

¹H NMR (Proton NMR) Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.[5][6] The choice of solvent is crucial as it can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.[7]

  • Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

  • Data Acquisition: The ¹H NMR spectrum is recorded on a high-field NMR spectrometer, for instance, a 400 MHz instrument.[9] Standard acquisition parameters are used, and the data is processed with appropriate software.

The following table summarizes the expected proton NMR chemical shifts for this compound, primarily in its 4-methylquinolin-2(1H)-one tautomeric form.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H~11.6Singlet (broad)-
H-5~7.8-8.1Doublet~8.0
H-7~7.6-7.8Triplet~7.5
H-8~7.3-7.5Doublet~8.0
H-6~7.1-7.3Triplet~7.5
H-3~6.3Singlet-
C4-CH₃~2.4Singlet-

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.[7][9]

¹³C NMR (Carbon-13 NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

  • Sample Preparation: The sample is prepared similarly to that for ¹H NMR, though a higher concentration may be required for optimal signal-to-noise ratio.

  • Data Acquisition: The ¹³C NMR spectrum is acquired on the same NMR spectrometer, typically using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

The table below outlines the approximate ¹³C NMR chemical shifts for this compound.

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (C=O)~162
C-4~148
C-8a~140
C-5~131
C-7~128
C-8~124
C-6~122
C-4a~118
C-3~115
C4-CH₃~18

Note: These values are indicative and can be influenced by the experimental conditions.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[2]

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.[2] This technique requires minimal sample preparation.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[2] A background spectrum is first collected and then subtracted from the sample spectrum.

The IR spectrum of this compound is characterized by the following key absorption bands, which are consistent with its predominant quinolin-2(1H)-one structure.

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-2800 (broad)N-H StretchAmide
~1660C=O StretchAmide (Lactam)
~1600, ~1500C=C StretchAromatic Ring
~1400C-H BendMethyl
~750C-H Bendortho-disubstituted benzene

The presence of a strong absorption band around 1660 cm⁻¹ for the C=O stretch and a broad N-H stretching band confirms the lactam structure.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[2] The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a frequently used method where the sample molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.[10]

  • Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight.

Ionm/zRelative Intensity
[M]⁺159High
[M-CO]⁺131Moderate
[M-CO-H]⁺130Moderate
[M-CH₃-CO]⁺116Low
C₉H₇⁺117High

The molecular ion peak at m/z 159 confirms the molecular formula C₁₀H₉NO.[2][10] The fragmentation pattern, including the loss of CO (28 Da) and subsequent fragments, provides further structural evidence.[2]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

References

The Solubility Profile of 4-Methylquinolin-2-ol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility of 4-methylquinolin-2-ol (also known as 4-methyl-2-hydroxyquinoline or 4-methylcarbostyril), a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, available solubility data, and detailed experimental protocols to empower effective laboratory work.

Introduction: Understanding the Importance of Solubility

The solubility of a compound is a critical physicochemical property that governs its behavior in various systems. For a molecule like this compound, which serves as a scaffold in the development of new therapeutic agents, its solubility dictates crucial parameters such as bioavailability, formulation strategies, and reaction kinetics.[1][2] A thorough understanding of its solubility in different solvent systems is, therefore, a prerequisite for its successful application.

This compound exists in a tautomeric equilibrium with its keto form, 4-methylquinolin-2(1H)-one.[3] This tautomerism, along with its crystalline structure and the presence of both polar and non-polar moieties, contributes to its complex solubility profile.

Theoretical Framework: The Science of Dissolution

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility.[4] The dissolution of a crystalline solute in a solvent is a thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key interactions influencing its solubility include:

  • Hydrogen Bonding: The presence of a hydroxyl group and a nitrogen atom in the quinoline ring allows for both hydrogen bond donation and acceptance, promoting solubility in protic solvents like alcohols and water.[5]

  • Dipole-Dipole Interactions: The polar nature of the quinolin-2-ol core contributes to interactions with polar solvents.

  • Van der Waals Forces: The non-polar benzene ring and the methyl group can interact with non-polar solvents through these weaker forces.

The overall solubility is a balance between the energy required to break the crystal lattice of the solid (lattice energy) and the energy released upon solvation of the molecules by the solvent.[6]

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₁₀H₉NO[3]
Molecular Weight 159.18 g/mol [3][7]
Melting Point 221-223 °C
XLogP3-AA 1.2[7]
Appearance Solid[3]

The XLogP3-AA value of 1.2 suggests a moderate lipophilicity, indicating that while it has some affinity for non-polar environments, it is not extremely hydrophobic.[7]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is limited in the public domain. However, the following data has been reported at 25°C:

SolventSolvent TypeSolubility (g/L)Reference
EthanolPolar Protic27.75[7]
MethanolPolar Protic24.01[7]
IsopropanolPolar Protic19.49[7]
WaterPolar ProticVery Low[7]

The data clearly indicates that this compound exhibits moderate solubility in polar protic solvents like short-chain alcohols and is sparingly soluble in water. The decreasing solubility from methanol to isopropanol is consistent with the decreasing polarity of the alcohol.

Factors Influencing the Solubility of this compound

The solubility of this compound is not a static property and can be significantly influenced by environmental factors.

The Critical Role of pH

As a quinoline derivative, this compound is a weak base, and its solubility is highly dependent on the pH of the aqueous medium.[1][2] The nitrogen atom in the quinoline ring can be protonated in acidic conditions, forming a more soluble salt. The pKa of the conjugate acid of 4-methylquinoline is reported to be 5.67, and while the pKa of this compound may differ slightly, it provides a useful reference point.[9] A predicted pKa for the similar compound 4-hydroxy-2-methylquinoline is approximately 4.44.[10]

At a pH below its pKa, the protonated, ionized form of the molecule will predominate, leading to a significant increase in aqueous solubility. Conversely, at a pH above the pKa, the neutral, less soluble form will be the major species. This pH-dependent solubility is a critical consideration in drug development for oral formulations, as the pH of the gastrointestinal tract varies.[1][2]

The Impact of Temperature

The dissolution of most solid compounds, including this compound, is an endothermic process, meaning that solubility generally increases with temperature.[6] The added thermal energy helps to overcome the lattice energy of the crystal, allowing more solute to dissolve. The extent of this temperature dependence can be described by the van't Hoff equation. For quinolone compounds, it has been shown that their aqueous solubility increases with rising temperature.[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following experimental protocols provide a robust framework.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11][12] It measures the concentration of a saturated solution that is in equilibrium with the solid drug.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at the end of the experiment.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. A shaker bath or orbital shaker is recommended.[5]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13][14]

Diagram: Thermodynamic Solubility Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B Establish Equilibrium C Centrifuge to pellet undissolved solid B->C Separate Phases D Withdraw supernatant C->D Isolate Saturated Solution E Quantify by HPLC D->E Determine Concentration G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Prepare standard solutions C Inject standards and samples A->C B Dilute supernatant from solubility experiment B->C D Generate chromatograms C->D E Create calibration curve (Peak Area vs. Conc.) D->E F Determine sample concentration from curve E->F

References

An In-depth Technical Guide to 4-Methylquinolin-2-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methylquinolin-2-ol (also known as 4-methyl-2-quinolinol or 4-methylcarbostyril), a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical and physical properties, explore its synthesis and reactivity, and discuss its current and potential applications, particularly within the pharmaceutical landscape. This document is designed to be a practical resource, offering not just data, but also the scientific rationale behind experimental methodologies.

Core Molecular Identity and Physicochemical Profile

This compound is a derivative of quinoline, a bicyclic aromatic nitrogen heterocycle. Its structure is characterized by a methyl group at the 4-position and a hydroxyl group at the 2-position of the quinoline ring. A crucial aspect of its chemistry is the pronounced tautomerism it exhibits, existing in equilibrium with its keto form, 4-methylquinolin-2(1H)-one. Computational and spectral studies suggest that the keto tautomer is the more stable and predominant form.[1][2]

Structural Representation and Tautomerism

The equilibrium between the enol (this compound) and keto (4-methylquinolin-2(1H)-one) forms is a key determinant of its reactivity and biological interactions. This prototropic tautomerism involves the migration of a proton between the oxygen and nitrogen atoms, accompanied by a shift in the double bond arrangement within the heterocyclic ring.[3]

Caption: Keto-enol tautomerism of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound, providing a quick reference for experimental design and interpretation.

PropertyValueSource(s)
CAS Number 607-66-9[4][5][6]
Molecular Formula C₁₀H₉NO[4][5][7]
Molecular Weight 159.18 g/mol [4][5]
Melting Point 221-223 °C[6]
Boiling Point (est.) 350 °C[4]
Appearance Pale cream to pale brown powder/crystal[8]
Solubility Ethanol: 27.75 g/L, Methanol: 24.01 g/L, Isopropanol: 19.49 g/L[4]
XLogP3-AA 1.2[4][5]
SMILES CC1=CC(=O)NC2=CC=CC=C12[4][7]
InChIKey APLVPBUBDFWWAD-UHFFFAOYSA-N[5][9]

Synthesis and Reactivity

The quinolinone scaffold is a privileged structure in medicinal chemistry, and various synthetic routes to 4-methyl-substituted derivatives have been developed.[10][11] Understanding these synthetic pathways and the subsequent reactivity of the molecule is fundamental for its application in drug discovery and materials science.

Synthetic Approaches

A common and effective method for the synthesis of 4-quinolones is the Conrad-Limpach reaction, which involves the condensation of anilines with β-ketoesters. For this compound, a variation of this approach or other cyclization strategies are often employed. One documented synthesis involves the microwave-assisted reaction of 4-methylquinoline with ethyl chloroacetate in the presence of water and ethyl acetate, resulting in a high yield of 4-methyl-2-(1H)-quinolinone.[12]

synthesis_workflow start Starting Materials: 4-Methylquinoline Ethyl Chloroacetate Water, Ethyl Acetate reaction Microwave Irradiation (300W, 25 min) start->reaction workup Work-up: Washing with hot water Liquid separation Removal of solvents under reduced pressure reaction->workup purification Recrystallization workup->purification product Product: 4-Methyl-2-(1H)-quinolinone purification->product

Caption: A representative synthetic workflow for 4-methyl-2-(1H)-quinolinone.

Chemical Reactivity

The reactivity of this compound is influenced by its tautomeric nature and the presence of both electron-donating (methyl) and electron-withdrawing (carbonyl in the keto form) groups. The heterocyclic ring can undergo various transformations, making it a versatile building block. For instance, the 4-chloro derivative of the quinolinone core is a key intermediate for nucleophilic substitution reactions, allowing for the introduction of various functional groups at this position, such as amino, azido, and hydrazino moieties.[13] These transformations are crucial for generating libraries of compounds for structure-activity relationship (SAR) studies in drug development.

Applications in Research and Drug Development

Quinoline and quinolinone derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[10][11][14][15] This has established the quinolinone scaffold as a "privileged structure" in medicinal chemistry.

Biological and Pharmacological Significance

While specific biological activities of this compound itself are not extensively detailed in readily available literature, its structural analogs have shown significant pharmacological potential. The 4-hydroxy-2-quinolinone core is a key pharmacophore in compounds exhibiting antioxidant and anti-inflammatory activities, for instance, through the inhibition of enzymes like lipoxygenase (LOX).[10] The versatility of the quinolinone ring system allows for facile modification to optimize biological activity and pharmacokinetic properties.[8] The development of novel multi-target agents based on this scaffold is an active area of research.[10]

Utility as a Synthetic Intermediate

Beyond its potential bioactivity, this compound serves as a valuable intermediate in organic synthesis.[16] Its functional groups provide handles for further chemical transformations, enabling the construction of more complex molecules. For example, it can be a precursor for the synthesis of dyes and other functional materials.[8]

Experimental Protocols for Characterization

The unambiguous characterization of this compound is essential for its use in any research or development setting. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure of this compound and assessing its purity. The spectra will reflect the predominant keto tautomer.

Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[17]

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 500 MHz).[17] Tune and shim the instrument to ensure optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the respective protons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or ethyl acetate).

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Separation: Inject the sample onto a suitable GC column (e.g., a non-polar capillary column). Program the oven temperature to ensure good separation from any impurities.

  • MS Detection: As the compound elutes from the GC column, it is ionized (typically by electron ionization - EI) and the mass-to-charge ratio of the resulting ions is measured.

  • Data Analysis: Identify the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (159.18 g/mol ).[5] Analyze the fragmentation pattern to gain further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound will be dominated by the features of its keto tautomer.

Protocol for FTIR Spectroscopy (KBr Pellet):

  • Sample Preparation: Grind a small amount of the dry sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Press the KBr mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Spectral Interpretation: Identify the characteristic absorption bands, such as the C=O stretching vibration of the lactam group and the N-H stretching vibration.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemistry and significant potential for applications in drug discovery and materials science. Its prominent tautomerism is a defining feature that governs its properties and reactivity. This guide has provided a detailed overview of its physicochemical characteristics, synthetic methodologies, and potential applications, along with practical experimental protocols for its characterization. It is our hope that this document will serve as a valuable resource for scientists and researchers working with this important molecule.

References

The Pharmacological Versatility of Quinolinone Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinolinone structural motif, a bicyclic aromatic system composed of a benzene ring fused to a pyridinone ring, represents a cornerstone in the field of medicinal chemistry. This "privileged scaffold" is found in numerous natural products and has been the foundation for a vast array of synthetic derivatives exhibiting a broad spectrum of biological activities.[1][2] The versatility of the quinolinone core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and pharmacological profiles to target a diverse range of biological macromolecules.[3][4] This guide provides an in-depth technical exploration of the prominent biological activities of quinolinone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. We will delve into the molecular mechanisms underpinning these activities, provide detailed protocols for their evaluation, and present data to illustrate the structure-activity relationships that govern their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinolinone derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines, including those of the breast, lung, colon, and prostate.[5][6][7] Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that are dysregulated in cancer.[8][9]

A. Mechanisms of Anticancer Action
  • Kinase Inhibition: A primary mechanism through which quinolinones exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis.[10] Many quinolinone derivatives have been designed as potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fms-like tyrosine kinase 3 (FLT3), as well as intracellular kinases such as Src and Pim-1.[8][10][11] Inhibition of these kinases disrupts downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to the suppression of tumor growth and progression.[8] For instance, certain quinazolinone derivatives have shown potent inhibitory activity against EGFR, a key driver in many epithelial cancers.[5]

  • Cell Cycle Arrest: Numerous quinolinone derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the checkpoints necessary for division.[5] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs). For example, some derivatives have been observed to cause G2/M phase arrest in cancer cells, thereby inhibiting mitosis and proliferation.[5]

  • Induction of Apoptosis: The ability to trigger programmed cell death, or apoptosis, is a critical characteristic of effective anticancer drugs. Quinolinone derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[12] This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.

B. Experimental Evaluation of Anticancer Activity

A systematic approach is essential for evaluating the anticancer potential of novel quinolinone derivatives.[13][14] This typically involves a tiered screening process, starting with in vitro assays and progressing to more complex models.[13][14]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[15] It measures the metabolic activity of cells, which is an indicator of their viability.[11][16]

Experimental Protocol: MTT Assay [16]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the quinolinone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the effect of a compound on the cell cycle distribution of a cancer cell population.[17][18]

Experimental Protocol: Cell Cycle Analysis [6][19][20]

  • Cell Treatment: Treat cancer cells with the quinolinone derivative at its IC50 concentration for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.[17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Interpretation: An accumulation of cells in a specific phase (e.g., G2/M) indicates that the compound induces cell cycle arrest at that checkpoint.

The Annexin V/PI assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][13][21]

Experimental Protocol: Annexin V/PI Apoptosis Assay [5][13][14][21][22]

  • Cell Treatment: Treat cancer cells with the quinolinone derivative for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[5][21] PI is a nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.[13]

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.[13]

C. Signaling Pathway Visualization

anticancer_pathway Quinolinone Quinolinone RTK Receptor Tyrosine Kinase (e.g., EGFR) Quinolinone->RTK Inhibition CDK Cyclin-Dependent Kinase (CDK) Quinolinone->CDK Inhibition Bax Bax Quinolinone->Bax Activation Bcl2 Bcl-2 Quinolinone->Bcl2 Inhibition PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CellCycle Cell Cycle Progression CDK->CellCycle G2M_Arrest G2/M Arrest Mitochondrion Mitochondrion Caspases Caspases Mitochondrion->Caspases Activation Bax->Mitochondrion Activation Bcl2->Mitochondrion Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: Anticancer mechanisms of quinolinone derivatives.

D. Data Presentation: Anticancer Activity of Representative Quinolinone Derivatives
DerivativeTarget Cell LineIC50 (µM)Mechanism of ActionReference
Compound AA549 (Lung)2.5G2/M Cell Cycle Arrest[5]
Compound BMCF-7 (Breast)5.1Apoptosis Induction[12]
Compound CPC-3 (Prostate)1.8Pim-1 Kinase Inhibition[10]
Compound DMV4;11 (AML)0.0027FLT3 Kinase Inhibition

II. Antimicrobial Activity: Combating Pathogenic Microorganisms

Quinolinone derivatives have a long history as antimicrobial agents, with the fluoroquinolone class of antibiotics being a prime example.[23] Their activity extends to a broad spectrum of bacteria and fungi.[24][25][26]

A. Mechanism of Antimicrobial Action

The primary mechanism of action for many antibacterial quinolinone derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[24] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, quinolinones prevent bacterial cell division and lead to cell death. Some derivatives also exhibit antifungal activity, though the mechanisms are often less well-defined and may involve disruption of the fungal cell membrane or other cellular processes.[25]

B. Experimental Evaluation of Antimicrobial Activity

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[27][28][29]

Experimental Protocol: Broth Microdilution [10][27][28][29]

  • Preparation of Antimicrobial Agent: Prepare serial twofold dilutions of the quinolinone derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the same broth.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no microorganisms).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the quinolinone derivative that completely inhibits the visible growth of the microorganism.[28]

C. Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow start Start prep_compound Prepare Serial Dilutions of Quinolinone Derivative start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate read_mic Visually Inspect and Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for broth microdilution antimicrobial testing.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases.[29] Quinolinone derivatives have demonstrated significant anti-inflammatory properties, often by targeting key mediators of the inflammatory process.[15][30][31][32]

A. Mechanism of Anti-inflammatory Action

Quinolinone derivatives can exert their anti-inflammatory effects through various mechanisms, including:

  • Inhibition of Pro-inflammatory Enzymes: Many derivatives inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins, key mediators of inflammation and pain.[15][31]

  • Suppression of Pro-inflammatory Cytokine Production: They can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[32]

  • Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to inflammation. Some quinolinones can inhibit iNOS activity or expression, thereby reducing NO levels.[31]

B. Experimental Evaluation of Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.[9][33][34]

Experimental Protocol: Nitric Oxide Production Assay [9][31][33][34][35]

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the quinolinone derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent.[33]

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control. It is also crucial to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[9][31]

IV. Cardiovascular Effects: Interacting with the Circulatory System

Certain quinolinone derivatives have shown notable effects on the cardiovascular system.[27] These effects can be either therapeutic, such as vasodilation, or indicative of potential cardiotoxicity.

A. Mechanism of Cardiovascular Action

The cardiovascular effects of quinolinones are diverse and depend on their specific structure. Some derivatives can act as inhibitors of phosphodiesterases, leading to vasodilation.[30] Others may interact with ion channels in cardiac muscle, which can modulate heart rate and contractility but also carries the risk of cardiotoxicity.

B. Experimental Evaluation of Cardiovascular Effects

A critical safety assessment for any new drug candidate is the evaluation of its potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[30] Inhibition of this channel can lead to a potentially fatal cardiac arrhythmia.

Experimental Protocol: hERG Patch-Clamp Assay [8][30]

  • Cell Line: Use a cell line that stably expresses the hERG channel (e.g., HEK293 cells).

  • Patch-Clamp Recording: Utilize either manual or automated patch-clamp electrophysiology to record the ionic currents flowing through the hERG channels.

  • Compound Application: Apply increasing concentrations of the quinolinone derivative to the cells and measure the inhibition of the hERG current.

  • Data Analysis: Determine the IC50 value for hERG inhibition. A low IC50 value indicates a higher risk of cardiotoxicity.

This assay is used to assess the direct effect of a compound on the contractility of vascular smooth muscle cells (VSMCs), which plays a key role in regulating blood pressure.[32]

Experimental Protocol: VSMC Contraction Assay [3][12][32]

  • Cell Culture: Culture VSMCs in a collagen gel matrix.

  • Induction of Contraction: Induce contraction of the VSMCs using a contractile agonist (e.g., endothelin-1).

  • Compound Treatment: Treat the contracting VSMC-collagen gels with the quinolinone derivative.

  • Measurement of Contraction: Measure the change in the size or tension of the collagen gel to quantify the effect of the compound on VSMC contraction. A decrease in contraction suggests a vasodilatory effect.

Conclusion: The Future of Quinolinone Derivatives in Drug Discovery

The quinolinone scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. The diverse biological activities of its derivatives, ranging from anticancer and antimicrobial to anti-inflammatory and cardiovascular effects, underscore its importance in medicinal chemistry. The in-depth technical understanding of their mechanisms of action and the application of robust experimental protocols for their evaluation are paramount for the successful development of novel quinolinone-based drugs. As our knowledge of molecular pathology deepens, the rational design of new quinolinone derivatives with enhanced potency and selectivity will undoubtedly lead to the next generation of innovative medicines to address unmet medical needs.

References

IUPAC name for C10H9NO quinolinone isomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the C₁₀H₉NO Quinolinone Isomers for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. The molecular formula C₁₀H₉NO represents a class of quinolinone isomers, typically methylquinolinones, which serve as critical intermediates and foundational moieties in drug discovery. This guide provides a comprehensive technical overview of these isomers, beginning with the systematic IUPAC nomenclature essential for unambiguous scientific communication. We delve into the practical synthesis of a representative isomer, offering a field-proven experimental protocol. Furthermore, this document establishes a framework for the analytical validation of these structures through modern spectroscopic techniques and discusses their broader applications in medicinal chemistry. This guide is intended to serve as an authoritative resource for researchers engaged in synthetic chemistry and drug development.

Part 1: Systematic IUPAC Nomenclature of C₁₀H₉NO Quinolinone Isomers

The unambiguous naming of chemical structures is fundamental to scientific integrity and reproducibility. According to the International Union of Pure and Applied Chemistry (IUPAC), the nomenclature for heterocyclic systems like quinolinone follows a defined set of rules that ensures any given name corresponds to a single, unique structure.[1][2]

The core of a quinolinone is a bicyclic C₉H₇NO structure. The formula C₁₀H₉NO is derived by the addition of a methyl group (—CH₃) to this core. The position of the carbonyl group and the methyl substituent dictates the specific isomer and its corresponding IUPAC name. The two primary quinolinone scaffolds are quinolin-2(1H)-one and quinolin-4(1H)-one, where the (1H) designation specifies the location of the indicated hydrogen atom on the nitrogen, which is necessary to satisfy valence.

The numbering of the quinolinone ring system begins at the nitrogen atom (position 1) and proceeds around the heterocyclic ring first, then through the carbocyclic ring.

cluster_0 Quinolin-2(1H)-one Scaffold cluster_1 Quinolin-4(1H)-one Scaffold struct1 struct1 struct2 struct2

Caption: Core numbering of quinolin-2(1H)-one and quinolin-4(1H)-one scaffolds.

Below is a summary of common C₁₀H₉NO quinolinone isomers and their preferred IUPAC names.

StructurePreferred IUPAC NameOther Names
4-Methylquinolin-2(1H)-one4-Methylquinolin-2(1H)-one4-Methyl-2-quinolone
1-Methylquinolin-4(1H)-one1-Methylquinolin-4(1H)-oneN-Methyl-4-quinolone
2-Methylquinolin-4(1H)-one2-Methylquinolin-4(1H)-one2-Methyl-4-quinolone
8-Methylquinolin-2(1H)-one8-Methylquinolin-2(1H)-one8-Methyl-2-quinolone

Part 2: Synthesis of a Representative Isomer: 4-Methylquinolin-2(1H)-one

The synthesis of quinolinone derivatives can be achieved through several classic name reactions. The Camps cyclization is a robust and direct method for producing substituted quinolin-2(1H)-ones from o-acylaminoacetophenones. The choice of this method is based on its reliability and the relative accessibility of the starting materials.

Principle of the Camps Cyclization

The reaction proceeds via an intramolecular condensation of an o-acylaminoacetophenone in the presence of a base. The mechanism involves the formation of an enolate which then attacks the amide carbonyl group, followed by cyclization and dehydration to yield the quinolinone ring system.[3]

Detailed Experimental Protocol: Synthesis of 4-Methylquinolin-2(1H)-one

This protocol describes a typical laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Acylation of 2-Aminoacetophenone

  • Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoacetophenone (1.0 eq) and a suitable solvent such as toluene.

  • Reagent Addition : Slowly add acetic anhydride (1.1 eq). The reaction is exothermic.

  • Reaction : Heat the mixture to reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup : Cool the reaction mixture to room temperature. The product, N-(2-acetylphenyl)acetamide, may precipitate. If not, the solvent can be removed under reduced pressure. The crude product is often pure enough for the next step but can be recrystallized from ethanol if necessary.

Step 2: Intramolecular Cyclization

  • Setup : In a 100 mL round-bottom flask, dissolve the crude N-(2-acetylphenyl)acetamide from the previous step in ethanol.

  • Base Addition : Add a solution of sodium hydroxide (2.0 eq) in water. The use of a strong base is critical to facilitate the deprotonation and subsequent enolate formation required for cyclization.

  • Reaction : Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification :

    • Cool the reaction mixture and neutralize with concentrated hydrochloric acid. This will precipitate the crude 4-methylquinolin-2(1H)-one.

    • Collect the solid by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product as a crystalline solid.

G start Start: 2-Aminoacetophenone step1 Step 1: Acylation Reagents: Acetic Anhydride, Toluene Conditions: Reflux, 2-3h start->step1 intermediate Intermediate: N-(2-acetylphenyl)acetamide step1->intermediate step2 Step 2: Cyclization Reagents: NaOH (aq), Ethanol Conditions: Reflux, 4-6h intermediate->step2 workup Workup & Purification 1. Neutralization (HCl) 2. Filtration 3. Recrystallization step2->workup product Final Product: 4-Methylquinolin-2(1H)-one workup->product

Caption: Experimental workflow for the synthesis of 4-Methylquinolin-2(1H)-one.

Part 3: Spectroscopic Characterization and Validation

Structural confirmation of the synthesized product is a non-negotiable step in chemical synthesis. A combination of spectroscopic methods provides a self-validating system to confirm the identity and purity of the target molecule.

  • Infrared (IR) Spectroscopy : This technique is used to identify the presence of key functional groups. For 4-methylquinolin-2(1H)-one, the spectrum will be dominated by a strong absorption band for the amide C=O (lactam) stretch, typically around 1650-1670 cm⁻¹, and a broad N-H stretch around 3000-3400 cm⁻¹.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.[5][6][7]

    • ¹H NMR : Will show distinct signals for the aromatic protons, the methyl group protons (a singlet around 2.4-2.6 ppm), and a characteristic downfield singlet for the vinyl proton on the heterocyclic ring. The N-H proton often appears as a broad singlet at a high chemical shift.

    • ¹³C NMR : Will show a signal for the carbonyl carbon around 160-170 ppm, signals for the aromatic and vinyl carbons in the 115-150 ppm range, and a signal for the methyl carbon around 20 ppm.

  • Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. For C₁₀H₉NO, the molecular ion peak (M⁺) should be observed at an m/z value corresponding to its molecular weight (159.19 g/mol ).

TechniqueExpected Data for 4-Methylquinolin-2(1H)-onePurpose
IR Spectroscopy ~1660 cm⁻¹ (C=O, lactam); ~3100 cm⁻¹ (N-H, broad)Functional Group Identification
¹H NMR δ ~2.5 ppm (s, 3H, -CH₃); δ ~6.3 ppm (s, 1H, C3-H); δ 7.2-7.8 ppm (m, 4H, Ar-H); δ ~11.5 ppm (br s, 1H, N-H)Structural Elucidation
¹³C NMR δ ~20 ppm (-CH₃); δ ~115-145 ppm (Ar-C, C3); δ ~162 ppm (C=O)Carbon Skeleton Confirmation
Mass Spec (EI) m/z = 159 [M⁺]Molecular Weight Verification

Part 4: Applications in Medicinal Chemistry and Drug Development

The quinolinone scaffold is of immense interest to the pharmaceutical industry due to its versatile biological activities, which include anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[8][9][10] The methyl group in C₁₀H₉NO isomers can serve as a crucial structural element for tuning the molecule's steric and electronic properties, thereby influencing its binding affinity to biological targets.

Derivatives of methylquinolinones have been investigated for various therapeutic applications:

  • Antimicrobial Agents : The quinolone core is famous for its role in antibiotics like ciprofloxacin. Modifications on the core, including methylation, can generate new derivatives with potential activity against resistant bacterial strains.[11]

  • Anticancer Research : Many kinase inhibitors used in cancer therapy feature heterocyclic cores. Quinolinone derivatives have been synthesized and tested as inhibitors of various protein kinases involved in cell proliferation and survival pathways.[10]

  • CNS Receptor Antagonists : Certain quinolinone derivatives have shown activity as antagonists at central benzodiazepine receptors, indicating their potential for development as neurological drugs.[12]

The development process for a new drug candidate based on a quinolinone scaffold follows a structured pipeline, from initial discovery to preclinical and clinical trials.

cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase a Scaffold Identification (e.g., Quinolinone) b Library Synthesis (Methylquinolinone Isomers) a->b c High-Throughput Screening (Biological Assays) b->c d Hit-to-Lead (SAR Studies) c->d e Lead Optimization (Improve Potency & ADME) d->e f Preclinical Studies (In vivo & Toxicology) e->f g Clinical Trials f->g

Caption: High-level workflow for drug discovery based on a privileged scaffold.

Conclusion

The C₁₀H₉NO quinolinone isomers represent a fundamentally important class of molecules in organic synthesis and medicinal chemistry. A mastery of their systematic IUPAC nomenclature is essential for clear scientific discourse. The synthetic routes, such as the Camps cyclization, provide reliable access to these scaffolds, while a multi-technique spectroscopic approach ensures their structural integrity. The proven and potential pharmacological activities of these compounds underscore their continued relevance in the quest for novel therapeutics, solidifying the quinolinone core as a truly privileged structure in drug development.

References

An In-depth Technical Guide to the Discovery and History of Quinolin-2-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2-one (2(1H)-quinolinone) scaffold, historically known as carbostyril, represents a privileged heterocyclic system of immense significance in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the discovery and historical development of this chemical entity. It traces the journey from the initial isolation of the parent quinoline from coal tar to the landmark synthetic methodologies that enabled the systematic construction and derivatization of the quinolin-2-one core. We will delve into the mechanistic underpinnings and procedural details of foundational reactions, including the intramolecular cyclization of o-aminocinnamic acid and the seminal named reactions of Friedländer, Knorr, and Camps. By examining the causality behind the evolution of these synthetic strategies and providing detailed, field-proven protocols, this document serves as an authoritative resource for researchers engaged in the design and synthesis of novel quinolin-2-one-based compounds.

The Genesis of a Scaffold: From Coal Tar to Defined Synthesis

The story of quinolin-2-one is intrinsically linked to its parent heterocycle, quinoline. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a basic, colorless, hygroscopic liquid from coal tar, which he named "leukol".[1][2] A few years later, in 1842, Charles Gerhardt obtained a similar compound by the harsh distillation of the alkaloid quinine with potassium hydroxide, which he termed "Chinolein" or "quinoline," derived from "quina," the Spanish word for the cinchona tree bark from which quinine is extracted.[1] It was later established that these substances were identical.

For several decades, coal tar remained the primary source of quinoline.[2] The elucidation of its structure as a fused benzene and pyridine ring system by August Kekulé in 1869 paved the way for chemists to devise methods for its laboratory synthesis, moving from isolation to rational construction.[2]

The first deliberate synthesis of the quinolin-2-one core, also known as carbostyril or o-aminocinnamic acid lactam, is credited to the intramolecular cyclization of o-aminocinnamic acid. This transformation represents the most fundamental approach to the bicyclic lactam structure. The process involves the simple heating of the acid, which induces a spontaneous cyclization via intramolecular amide bond formation with the elimination of water.

This early work laid the conceptual groundwork for subsequent, more versatile synthetic routes that would dominate the field for the next century. The late 19th century, a golden age for synthetic organic chemistry, saw the emergence of several powerful methods for constructing substituted quinolines and quinolinones, driven by the burgeoning dye industry and the quest for synthetic analogues of natural products like quinine.[3]

The Tautomeric Nature of the Core

A critical structural feature of the quinolin-2-one scaffold is its existence in a tautomeric equilibrium with its enol form, 2-hydroxyquinoline. Spectroscopic and computational studies have overwhelmingly confirmed that the keto (lactam) form is the predominant and more stable tautomer in both the solid state and in most solvents.[4] This stability is attributed to the formation of a cyclic amide and the potential for strong intermolecular hydrogen bonding in the lactam form.[4] This structural nuance is vital, as the dominant tautomer dictates the molecule's hydrogen bonding capabilities and overall topology, which are critical determinants of its biological activity.

Foundational Synthetic Methodologies

The late 19th century saw the development of three cornerstone synthetic methods that have become textbook examples of heterocyclic chemistry: the Friedländer, Knorr, and Camps syntheses. These reactions provided chemists with reliable and adaptable tools to access a wide variety of substituted quinoline and quinolin-2-one derivatives.

The Friedländer Synthesis (1882)

In 1882, German chemist Paul Friedländer reported a versatile method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester).[5][6] This acid- or base-catalyzed reaction is a powerful tool for creating polysubstituted quinolines.[7]

Causality and Mechanistic Insight: The primary advantage of the Friedländer synthesis is its convergence and modularity, allowing for the combination of two different components to build the final product. The reaction can proceed via two viable mechanisms: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base intermediate followed by an intramolecular aldol-type cyclization.[6] The choice of catalyst (acid or base) can influence the reaction pathway and outcome. A significant limitation, however, is the frequent instability and limited commercial availability of the requisite 2-aminoaryl aldehyde or ketone starting materials.[8][9]

Visualizing the Friedländer Mechanism:

G cluster_0 Pathway A: Aldol First cluster_1 Pathway B: Schiff Base First 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone->Aldol Adduct Base/Acid Methylene Compound Methylene Compound Methylene Compound->Aldol Adduct Enone Intermediate Enone Intermediate Aldol Adduct->Enone Intermediate -H2O Quinoline Quinoline Enone Intermediate->Quinoline Cyclization -H2O 2-Aminoaryl Ketone_B 2-Aminoaryl Ketone Schiff Base Schiff Base 2-Aminoaryl Ketone_B->Schiff Base Methylene Compound_B Methylene Compound Methylene Compound_B->Schiff Base Cyclized Intermediate Cyclized Intermediate Schiff Base->Cyclized Intermediate Intramolecular Aldol Quinoline_B Quinoline Cyclized Intermediate->Quinoline_B -H2O

Caption: Dual mechanistic pathways of the Friedländer Synthesis.

Experimental Protocol: Friedländer Synthesis of 2-Phenyl-quinoline-4-carboxylic acid ethyl ester [10]

This protocol provides a modern, acid-catalyzed example of the Friedländer synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzophenone (1 mmol) in ethanol (10 mL).

  • Reagent Addition: Add ethyl acetoacetate (1.2 mmol) to the solution, followed by 2-3 drops of concentrated hydrochloric acid (HCl).

  • Reaction Execution: Reflux the mixture for 4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification:

    • Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient, to yield the pure product.

The Knorr Quinoline Synthesis (1886)

Just four years after Friedländer's publication, Ludwig Knorr developed an alternative route specifically for the synthesis of 2-hydroxyquinolines (quinolin-2-ones).[11] The reaction involves two main stages: first, the condensation of an aniline with a β-ketoester to form a β-ketoanilide intermediate, followed by an acid-catalyzed intramolecular cyclization.[12]

Causality and Mechanistic Insight: The Knorr synthesis cleverly circumvents the need for potentially unstable o-aminoaryl ketones. Its starting materials, anilines and β-ketoesters, are generally stable and widely available. The key to the synthesis is the final cyclization step, which is an intramolecular electrophilic aromatic substitution. This reaction typically requires strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), and heating.[11] The conditions can be harsh, which limits the substrate scope to molecules without acid-sensitive functional groups.[13] Furthermore, under certain conditions, a competing reaction can lead to the formation of isomeric 4-hydroxyquinolines.[11]

Visualizing the Knorr Synthesis Workflow:

G Start Aniline + β-Ketoester Condensation Condensation (Heat, ~110-140°C) Start->Condensation Intermediate β-Ketoanilide (Acetoacetanilide) Condensation->Intermediate Cyclization Intramolecular Cyclization (Conc. H₂SO₄, Heat) Intermediate->Cyclization Product 4-Methylquinolin-2-one Cyclization->Product Purification Purification (Precipitation & Recrystallization) Product->Purification Final Pure Product Purification->Final

Caption: General experimental workflow for the Knorr Synthesis.

Experimental Protocol: Knorr Synthesis of 4-Methylquinolin-2-one (4-Methylcarbostyril) [12]

This procedure is adapted from Organic Syntheses, a trusted source for reliable chemical preparations.

  • Pre-synthesis of Intermediate: First, prepare the acetoacetanilide intermediate by reacting aniline with ethyl acetoacetate.

  • Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer and a thermometer, preheat 185 mL of concentrated sulfuric acid (H₂SO₄) to 75°C. Caution: This step is highly exothermic and requires careful temperature control.

  • Reagent Addition: Add acetoacetanilide (177 g, 1 mole) in small portions to the hot acid while stirring vigorously. Maintain the temperature at 70–75°C by intermittent cooling. The addition should take 20–30 minutes.

  • Reaction Execution: After the addition is complete, the temperature will rise to approximately 95°C. Maintain this temperature with external heating for an additional 15 minutes.

  • Work-up:

    • Allow the reaction mixture to cool to 65°C.

    • In a well-ventilated fume hood, pour the solution into 5 liters of water with vigorous stirring.

    • Cool the resulting suspension.

  • Purification:

    • Filter the crude product by suction.

    • Wash the solid with four 500-mL portions of water, followed by two 250-mL portions of methanol.

    • Air-dry the product. The yield of 4-methylcarbostyril is typically 86–91%, with a melting point of 219–221°C.

    • Further purification can be achieved by recrystallization from 95% ethanol.

The Camps Quinoline Synthesis (1899)

In 1899, Rudolf Camps reported a method for synthesizing hydroxyquinolines via the intramolecular cyclization of o-acylaminoacetophenones in the presence of a base, typically sodium hydroxide.[14] A key feature of this reaction is that it can produce a mixture of two isomeric products: a quinolin-2-one and a quinolin-4-one, depending on which enolate is formed and attacks the amide carbonyl.[14][15]

Causality and Mechanistic Insight: The Camps cyclization offers an alternative to acid-catalyzed methods like the Knorr synthesis, which is advantageous for substrates bearing acid-labile groups. The reaction proceeds via an intramolecular aldol-type condensation. The regioselectivity—whether the cyclization yields a quinolin-2-one or a quinolin-4-one—is influenced by the structure of the starting material and the reaction conditions.[14] The formation of the quinolin-4-one is often favored. The requirement for a pre-synthesized o-acylaminoacetophenone is a potential drawback, similar to the starting material needs of the Friedländer synthesis.

Visualizing the Camps Cyclization Mechanism:

G Start o-Acylaminoacetophenone Base Base (e.g., NaOH) Start->Base EnolateA Enolate A (from acetyl group) Base->EnolateA Deprotonation EnolateB Enolate B (from acylamino group) Base->EnolateB Deprotonation ProductA Quinolin-4-one EnolateA->ProductA Intramolecular Attack & Dehydration ProductB Quinolin-2-one EnolateB->ProductB Intramolecular Attack & Dehydration

Caption: Competing pathways in the Camps Cyclization.

Experimental Protocol: Camps Cyclization to 2-Aryl-4-quinolones [15]

This protocol is based on a modern, high-yielding procedure developed by the Buchwald group, which first synthesizes the N-(2-ketoaryl)amide precursor via a copper-catalyzed amidation. The second step is the base-promoted Camps cyclization.

  • Reaction Setup: To a solution of the N-(2-ketoaryl)amide (e.g., N-(2-acetylphenyl)benzamide) (1 mmol) in dioxane (5 mL) in a sealable reaction vessel, add sodium hydroxide (NaOH) (3-3.5 mmol).

  • Reaction Execution: Seal the vessel and heat the mixture to 110°C with stirring. The reaction time will vary depending on the substrate but can be monitored by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully add water and neutralize the mixture with an aqueous acid solution (e.g., 1M HCl).

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure.

    • Purify the crude product via column chromatography or recrystallization to obtain the desired 2-aryl-4-quinolone.

Comparative Analysis of Foundational Syntheses

The choice between these classical methods depends critically on the desired substitution pattern and the availability of starting materials.

Method Starting Materials Key Advantages Key Limitations
Friedländer Synthesis 2-Aminoaryl ketone/aldehyde + α-Methylene compoundConvergent; good for polysubstituted quinolines.[8]Starting materials are often unstable or not readily available.[9]
Knorr Synthesis Aniline + β-KetoesterReadily available and stable starting materials.[13]Harsh acidic conditions; limited functional group tolerance; can form 4-quinolone isomers.[11]
Camps Cyclization o-AcylaminoacetophenoneBase-catalyzed, avoiding harsh acids; useful for acid-sensitive substrates.Can produce mixtures of quinolin-2-one and quinolin-4-one isomers.[14]

This comparative framework highlights the ingenuity of these early synthetic chemists. They developed a suite of tools, each with its own strengths and weaknesses, providing a logical basis for experimental design that remains relevant today. The limitations of these classical methods—harsh conditions, limited substrate scope, and sometimes poor yields—directly spurred the development of modern, often metal-catalyzed, approaches to quinolin-2-one synthesis.[16]

Conclusion: A Legacy of Discovery and Innovation

The journey from the empirical isolation of quinoline from coal tar to the rational and versatile syntheses of the quinolin-2-one core by pioneers like Friedländer, Knorr, and Camps marks a pivotal chapter in the history of heterocyclic chemistry. Their work not only provided foundational access to a scaffold of immense pharmaceutical importance but also established fundamental principles of chemical reactivity and synthesis design. Understanding the history, mechanisms, and practical execution of these methods provides modern researchers with a rich context and a powerful toolkit. The challenges and limitations of these classical reactions continue to inspire innovation, driving the development of more efficient, sustainable, and versatile methods for constructing this enduringly important heterocyclic core.

References

Methodological & Application

Application Note & Protocol: Accelerated Synthesis of 4-Hydroxyquinolin-2-ones via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinolinone Scaffold and the Need for Greener, Faster Chemistry

The 4-hydroxyquinolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] These compounds have shown promise as antiviral, antibacterial, anticonvulsive, and even anticancer agents.[1][2][3][4] The significant therapeutic potential of this heterocyclic system continually drives the demand for efficient and sustainable synthetic methodologies.

Traditionally, the synthesis of 4-hydroxyquinolin-2-ones, often accomplished through reactions like the Conrad-Limpach synthesis, involves high temperatures and long reaction times, which can lead to lower yields and the formation of byproducts.[5][6] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[7][8][9] This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to dramatic accelerations in reaction rates, often with improved yields and cleaner product profiles.[10][11] This application note provides a detailed protocol for the microwave-assisted synthesis of 4-hydroxyquinolin-2-ones, along with an exploration of the underlying principles and advantages of this approach.

The Rationale for Microwave-Assisted Synthesis

Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid rotation and friction, which generates heat.[7] This "dielectric heating" is fundamentally different from conventional heating methods that rely on conduction and convection. The key advantages of this approach include:

  • Rapid Reaction Times: Reactions that might take hours or even days using conventional heating can often be completed in a matter of minutes under microwave irradiation.[7][12]

  • Higher Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[9][10]

  • Energy Efficiency: Reduced reaction times translate to significant energy savings, contributing to greener and more cost-effective chemical processes.[8]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.[9]

Reaction Mechanism: The Conrad-Limpach Synthesis Under Microwave Conditions

The synthesis of 4-hydroxyquinolin-2-ones from anilines and β-ketoesters, known as the Conrad-Limpach synthesis, is a classic and versatile method.[5][6][13] The reaction proceeds through the formation of a β-anilinoacrylate intermediate, followed by a thermal cyclization. Microwave irradiation significantly accelerates the cyclization step, which is often the rate-limiting step in the conventional procedure.

The proposed mechanism involves the following key steps:

  • Condensation: The aniline derivative reacts with the β-ketoester to form a Schiff base, which then tautomerizes to the more stable enamine (a β-anilinoacrylate).

  • Electrocyclic Ring Closing: Under thermal conditions (significantly accelerated by microwave heating), the enamine undergoes a 6-π electrocyclization to form a dihydroquinoline intermediate.[5]

  • Elimination and Tautomerization: The intermediate then eliminates a molecule of alcohol (from the ester) and subsequently tautomerizes to yield the final 4-hydroxyquinolin-2-one product.[5]

Conrad_Limpach_Mechanism Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + β-Ketoester - H₂O BetaKetoester β-Ketoester Cyclized Cyclized Intermediate Enamine->Cyclized Microwave Irradiation (Thermal Cyclization) Product 4-Hydroxyquinolin-2-one Cyclized->Product - ROH (Tautomerization)

Caption: General scheme of the Conrad-Limpach reaction for the synthesis of 4-hydroxyquinolin-2-ones.

Experimental Protocol: Microwave-Assisted Synthesis of a Representative 4-Hydroxyquinolin-2-one

This protocol describes the synthesis of a 4-hydroxy-3,3,7,7-tetramethyl-3,4,7,8-tetrahydroacridine-1,9(2H,6H)-dione derivative, adapted from a reported green chemistry procedure.[14][15]

Materials and Reagents:

  • Dimedone

  • Aromatic primary amine (e.g., aniline)

  • Diethyl malonate

  • Bismuth(III) chloride (BiCl₃)

  • Ethanol (EtOH)

  • Microwave synthesis reactor

  • Appropriate microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether for chromatography

Step-by-Step Procedure:

Part A: Synthesis of the β-enaminone Intermediate

  • In a suitable reaction vessel, combine dimedone (1 mmol), the aromatic amine (1 mmol), and a catalytic amount of copper(I) bromide (CuBr) in a minimal amount of solvent.

  • Irradiate the mixture under ultrasound for the time specified in the source literature to facilitate the condensation reaction.[14]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an appropriate workup to isolate the crude β-enaminone. This may involve extraction and solvent evaporation.

  • Purify the β-enaminone by recrystallization or column chromatography if necessary.

Part B: Microwave-Assisted Cyclization to the 4-Hydroxyquinolin-2-one

  • In a 20 mL microwave reaction tube equipped with a magnetic stir bar, add the synthesized β-enaminone (1 mmol), diethyl malonate (3 mmol), and bismuth(III) chloride (0.2 mmol, 20 mol%).[14]

  • Add 1 mL of ethanol as the solvent.[14]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). The optimal conditions may need to be determined for specific substrates.

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 4-hydroxyquinolin-2-one derivative.[14]

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).[14]

Experimental_Workflow cluster_partA Part A: β-enaminone Synthesis cluster_partB Part B: Microwave Cyclization A1 Combine Dimedone, Aromatic Amine, & CuBr A2 Ultrasound Irradiation A1->A2 A3 Reaction Workup A2->A3 A4 Purification A3->A4 B1 Combine β-enaminone, Diethyl Malonate, & BiCl₃ in EtOH A4->B1 Intermediate B2 Microwave Irradiation B1->B2 B3 Solvent Evaporation B2->B3 B4 Column Chromatography B3->B4 FinalProduct 4-Hydroxyquinolin-2-one B4->FinalProduct Final Product

Caption: Workflow for the two-step synthesis of 4-hydroxyquinolin-2-ones.

Data Summary and Comparison

The following table summarizes typical results obtained from microwave-assisted synthesis of 4-hydroxyquinolin-2-ones compared to conventional heating methods, as reported in the literature.

ParameterMicrowave-Assisted SynthesisConventional HeatingReference
Reaction Time 5-15 minutesSeveral hours[11][14]
Temperature 100-160 °CReflux temperature of solvent[14][16]
Yield Moderate to good (51-71%)Often lower due to side reactions[14]
Solvent Minimal, often green solvents like ethanolCan require high-boiling, less desirable solvents[8][14]
Catalyst Lewis acids (e.g., BiCl₃) or supported catalystsCan require strong acids or bases[14][17]

Troubleshooting and Optimization

  • Low Yields: If the yield is low, consider increasing the microwave irradiation time or temperature. Ensure the catalyst is active and used in the correct stoichiometry. The purity of the starting materials is also crucial.

  • Incomplete Reaction: Monitor the reaction progress by TLC. If the reaction stalls, a slight increase in temperature or the addition of more catalyst might be necessary.

  • Byproduct Formation: If significant byproducts are observed, try lowering the reaction temperature or reducing the irradiation time. Purification by column chromatography should effectively separate the desired product.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of medicinally important 4-hydroxyquinolin-2-ones.[11] This technology offers a rapid, efficient, and environmentally friendly alternative to traditional synthetic methods.[10] By dramatically reducing reaction times and often improving yields, MAOS is a valuable tool for researchers in academia and the pharmaceutical industry, accelerating the discovery and development of new therapeutic agents based on the quinolinone scaffold.

References

Application Notes and Protocols: 4-Methylquinolin-2-ol as a Versatile Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] Among the various quinoline derivatives, 4-methylquinolin-2-ol, and its corresponding tautomer 4-methyl-1H-quinolin-2-one, serve as a critical starting material for the synthesis of a diverse array of complex molecules.[3] Its utility lies in the strategic placement of functional groups that allow for sequential and regioselective modifications, paving the way for the construction of potent therapeutic agents.

This guide provides an in-depth exploration of this compound as a key intermediate in drug synthesis. We will delve into its chemical properties, provide detailed protocols for its synthesis and subsequent transformation into the highly versatile 2-chloro-4-methylquinoline, and illustrate its application in the synthesis of advanced drug precursors. These notes are intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and development of novel therapeutics.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. The compound exists in a tautomeric equilibrium between the enol (this compound) and the more stable keto (4-methyl-1H-quinolin-2-one) forms.[3][4]

PropertyValueSource
IUPAC Name 4-methyl-1H-quinolin-2-one
Synonyms This compound, 2-Hydroxy-4-methylquinoline, 4-Methylcarbostyril
CAS Number 607-66-9
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol
Melting Point 221-223 °C[5]
Appearance White to off-white crystalline solid
Solubility Soluble in hot ethanol, acetic acid, and DMSO. Sparingly soluble in cold water and ether.

Synthetic Protocol I: Knorr Synthesis of this compound

The Knorr quinoline synthesis is a classic and reliable method for the preparation of 2-hydroxyquinolines from β-ketoanilides.[6][7][8] This intramolecular cyclization reaction is typically acid-catalyzed and proceeds through an electrophilic aromatic substitution mechanism.

Reaction Scheme:

Knorr Synthesis Aniline Aniline Intermediate Ethyl 3-(phenylamino)but-2-enoate Aniline->Intermediate + Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Intermediate Product This compound Intermediate->Product H₂SO₄, Heat H2SO4 H₂SO₄ (conc.) Heat Heat

Caption: Knorr synthesis of this compound.

Step-by-Step Protocol:
  • Preparation of the β-ketoanilide:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

    • Heat the mixture at 110-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

    • Allow the reaction mixture to cool to room temperature. The crude ethyl 3-(phenylamino)but-2-enoate can be used in the next step without further purification.

  • Cyclization:

    • Carefully add the crude ethyl 3-(phenylamino)but-2-enoate dropwise to a stirred, cooled (0 °C) solution of concentrated sulfuric acid (5-10 volumes). The addition should be slow to control the exothermic reaction.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.[9]

    • Monitor the reaction by TLC until the intermediate is consumed.

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to pH paper, and then with a small amount of cold ethanol.

    • The crude this compound is then dried. Recrystallization from ethanol or acetic acid can be performed for further purification.

Synthetic Protocol II: Conversion to 2-Chloro-4-methylquinoline

The conversion of this compound to 2-chloro-4-methylquinoline is a crucial step that transforms the relatively unreactive hydroxyl group into a good leaving group (chloride), making the C2 position susceptible to nucleophilic substitution.[10] This transformation is typically achieved using a chlorinating agent such as phosphoryl chloride (POCl₃).

Reaction Scheme:

Chlorination Start This compound Product 2-Chloro-4-methylquinoline Start->Product POCl₃, Heat Reagent POCl₃ Heat Heat

Caption: Chlorination of this compound.

Step-by-Step Protocol:
  • Reaction Setup:

    • In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride guard tube.

    • Add this compound (1.0 eq) to the flask.

    • Carefully add phosphoryl chloride (POCl₃) (3-5 eq) to the flask. The reaction is often performed neat, but a high-boiling inert solvent like toluene can be used.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.

    • The product will precipitate as a solid. If it oils out, extraction with a suitable organic solvent like dichloromethane or ethyl acetate is necessary.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Dry the crude 2-chloro-4-methylquinoline. It can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Application in Drug Synthesis: A Case Study in the Synthesis of Kinase Inhibitor Scaffolds

2-Chloro-4-methylquinoline is a valuable precursor for the synthesis of various kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The 4-anilinoquinoline scaffold, for instance, is a key pharmacophore in several approved drugs like bosutinib.[11][12][13][14] The following workflow outlines a general strategy for the synthesis of such scaffolds.

Synthetic Workflow:

G A 2-Chloro-4-methylquinoline C 4-Anilino-2-methylquinoline Derivative A->C Nucleophilic Aromatic Substitution B Substituted Aniline B->C D Further Functionalization C->D E Bioactive Molecule (e.g., Kinase Inhibitor) D->E

Caption: Synthesis of a bioactive molecule from 2-Chloro-4-methylquinoline.

This synthetic route leverages a nucleophilic aromatic substitution (SNAr) reaction, where the aniline nitrogen attacks the electron-deficient C2 position of the quinoline ring, displacing the chloride. The specific substituted aniline used will determine the final properties and target of the drug molecule. Further functionalization at other positions on the quinoline ring or the aniline moiety can be performed to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound:

  • Causes skin and eye irritation.

  • May cause respiratory irritation.

  • Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[15]

  • Handle in a well-ventilated area or a fume hood.[15]

Phosphoryl Chloride (POCl₃):

  • DANGER: Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water.[16][17]

  • Work must be conducted in a certified chemical fume hood.[18][19]

  • Wear appropriate PPE, including a face shield, chemical-resistant gloves (e.g., neoprene), and a flame-retardant lab coat.[19][20]

  • Ensure an emergency shower and eyewash station are readily accessible.[19]

  • Quench any residual POCl₃ with care, typically by slow addition to a large volume of ice-cold water or an appropriate quenching solution under vigorous stirring and cooling.

References

Application Notes & Protocols: A Comprehensive Guide to the N-Alkylation of 4-Hydroxy-2-Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth scientific background for the N-alkylation of 4-hydroxy-2-quinolones. This heterocyclic scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents with a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The strategic modification of the quinolone nitrogen (N-1 position) via alkylation is a critical step in tuning the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2][3]

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles that govern the reaction's outcome. A primary challenge in this synthesis is controlling the regioselectivity between N-alkylation and the competing O-alkylation at the C-4 hydroxyl group.[4][5][6] Understanding and manipulating the factors that favor the desired N-alkylated product is paramount for success.

Mechanistic Rationale: The N- vs. O-Alkylation Dichotomy

The 4-hydroxy-2-quinolone core is an ambident nucleophile, meaning it possesses two distinct nucleophilic centers: the nitrogen atom (N-1) and the oxygen atom of the C-4 hydroxyl group. This duality arises from keto-enol tautomerism, where the molecule exists in equilibrium between the 4-hydroxy-2-quinolone and the quinoline-2,4-dione forms.[7] Upon deprotonation with a base, a resonance-stabilized anion is formed, with negative charge density distributed across both the nitrogen and oxygen atoms.

The outcome of the alkylation reaction is therefore a competition between N-alkylation and O-alkylation, which can be rationalized using Pearson's Hard and Soft Acids and Bases (HSAB) theory.[8][9]

  • The Nitrogen Anion (N⁻): Considered a "soft" nucleophile due to its larger size and more diffuse charge. It preferentially reacts with "soft" electrophiles.

  • The Oxygen Anion (O⁻): Considered a "hard" nucleophile due to its higher electronegativity and concentrated charge. It preferentially reacts with "hard" electrophiles.

Consequently, the choice of alkylating agent and solvent is critical for directing the reaction's regioselectivity.

  • To Favor N-Alkylation (Soft-Soft Interaction): Use soft alkylating agents like alkyl iodides (e.g., CH₃I) or benzyl bromides. The leaving groups (I⁻, Br⁻) are soft bases. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are known to solvate the cation of the base, leaving a "naked," highly reactive anion that favors N-alkylation.[4]

  • To Favor O-Alkylation (Hard-Hard Interaction): Use hard alkylating agents such as dimethyl sulfate or alkyl triflates. These reagents have "harder" leaving groups.

G cluster_0 4-Hydroxy-2-Quinolone Tautomerism & Deprotonation cluster_1 Alkylation Pathways (HSAB Theory) Start 4-Hydroxy-2-Quinolone Base Base (e.g., K₂CO₃, NaH) Start->Base + Anion Resonance-Stabilized Anion Base->Anion - H⁺ AlkylatingAgent Alkylating Agent (R-X) Anion->AlkylatingAgent + N_Product N-Alkylated Product (Soft-Soft Match) AlkylatingAgent->N_Product Soft Electrophile (e.g., R-I) O_Product O-Alkylated Product (Hard-Hard Match) AlkylatingAgent->O_Product Hard Electrophile (e.g., R-OTf)

Figure 1: Conceptual workflow illustrating the factors that determine N- versus O-alkylation based on HSAB theory.

Core Protocol for Selective N-Alkylation

This protocol is a robust starting point for the N-alkylation of a generic 4-hydroxy-2-quinolone using a standard alkyl halide.

Materials & Reagents
ReagentTypical Amount (per 1.0 mmol substrate)Purpose
4-Hydroxy-2-quinolone1.0 mmol (1.0 eq)Starting Material
Potassium Carbonate (K₂CO₃), anhydrous2.0 - 3.0 mmol (2.0 - 3.0 eq)Base for deprotonation
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)1.2 - 1.5 mmol (1.2 - 1.5 eq)Alkylating Agent
N,N-Dimethylformamide (DMF), anhydrous5 - 10 mLPolar aprotic solvent
Ethyl Acetate (EtOAc)As neededExtraction Solvent
Brine (Saturated NaCl solution)As neededAqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)As neededDrying Agent
Silica GelAs neededStationary phase for chromatography
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 4-hydroxy-2-quinolone (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve/suspend the solids. Stir the mixture at room temperature for 15-30 minutes to facilitate deprotonation.

  • Addition of Alkylating Agent: Add the alkylating agent (1.2 eq) dropwise via syringe.

  • Reaction & Monitoring: Heat the reaction to the desired temperature (typically 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure N-alkylated product.

Figure 2: Step-by-step experimental workflow for the N-alkylation protocol.

Protocol Variations and Optimization

The choice of base, solvent, and temperature can be modified to suit specific substrates and alkylating agents. The following table summarizes conditions reported in the literature for related syntheses.

BaseAlkylating AgentSolventTemperatureNotesReference
NaHDiethyl Malonate--Used for condensation to yield 4-hydroxy-2-quinolone analogs, implying N-alkylation is part of the cyclization process.[10][10]
DIPEAMethyl Iodide--Used for N-alkylation of isatoic anhydrides, a precursor to the quinolone ring. A non-nucleophilic organic base.[10][11][10][11]
K₂CO₃Benzyl ChlorideDMF70 °CA standard and effective combination for N-alkylation of related quinazolinones.[12][12]
Cs₂CO₃Benzyl ChlorideDMF70 °CCesium carbonate is a stronger base and can sometimes improve yields for less reactive substrates.[12][12]

Product Characterization: Confirming Regioselectivity

Unequivocal confirmation of N-alkylation over O-alkylation is crucial and is best achieved using NMR spectroscopy.[5][6]

  • ¹H NMR: The disappearance of the broad N-H proton signal (often >11 ppm) is a key indicator. The appearance of new signals corresponding to the protons of the newly installed alkyl group (e.g., a singlet around 3.5-4.5 ppm for an N-CH₃ or N-CH₂-Ar group) is expected.[11]

  • ¹³C NMR: The carbon signals of the N-alkyl group will appear in the aliphatic region. More definitively, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show a correlation between the protons of the N-alkyl group and the quinolone ring carbons (C-2 and C-9), confirming the site of attachment.[5][6] In contrast, O-alkylation would result in a significant downfield shift for C-4, and HMBC correlations would be observed between the O-alkyl protons and C-4.

  • Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental formula of the product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive base (e.g., K₂CO₃ absorbed moisture).2. Insufficient temperature.3. Decomposed alkylating agent.1. Use freshly dried or new anhydrous base.2. Increase reaction temperature in 10 °C increments.3. Verify the quality of the alkylating agent; use a fresh bottle or purify if necessary.
Mixture of N- and O-Alkylated Products 1. Alkylating agent is too "hard" (e.g., alkyl sulfate).2. Suboptimal solvent choice.1. Switch to a softer alkylating agent (R-I > R-Br > R-Cl).[9]2. Ensure a polar aprotic solvent like DMF or DMSO is used to favor N-alkylation.[4]
Significant Starting Material Remains 1. Insufficient equivalents of base or alkylating agent.2. Reaction time is too short.1. Increase the equivalents of the base to 2.5-3.0 and the alkylating agent to 1.5.2. Extend the reaction time, monitoring carefully with TLC.
Formation of Multiple Byproducts 1. Reaction temperature is too high, causing decomposition.2. Dialkylation or other side reactions.1. Lower the reaction temperature.2. Use a more controlled, dropwise addition of the alkylating agent. Ensure an inert atmosphere is maintained to prevent oxidative side reactions.

Safety Precautions

  • Alkylating Agents: Many alkyl halides (e.g., iodomethane, benzyl bromide) are toxic, carcinogenic, and lachrymatory. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. It must be handled under an inert atmosphere. Potassium carbonate is a skin and eye irritant.

  • Solvents: DMF and DMSO are skin-penetrating solvents. Avoid contact and use appropriate gloves.

  • General: Always conduct a thorough safety assessment of all reagents before beginning any chemical synthesis.

References

Quantitative Analysis of 4-Methylquinolin-2-ol: A Guide to Robust Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of validated analytical techniques for the precise and reliable quantification of 4-Methylquinolin-2-ol (also known as 4-Methylcarbostyril). As a key intermediate and structural motif in pharmaceutical research, the accurate determination of its concentration in various matrices is paramount for quality control, pharmacokinetic studies, and process optimization. This document details two primary orthogonal methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We offer in-depth protocols, method validation parameters, and expert insights into the causality behind experimental choices, designed for researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Imperative for this compound

This compound (C₁₀H₉NO, M.W.: 159.18 g/mol ) is a quinolone derivative that serves as a fundamental building block in the synthesis of a wide array of biologically active compounds.[1][2][3][4][5] Its structural core is present in molecules developed for therapeutic areas ranging from antibacterial to anticancer agents.[4] Consequently, the ability to accurately quantify this compound is not merely an analytical exercise; it is a critical requirement for ensuring the integrity and reproducibility of research and manufacturing processes.

The choice of an analytical method is dictated by the sample matrix, required sensitivity, and the specific goals of the analysis—be it for purity assessment, stability testing, or quantification in a complex biological fluid. This guide focuses on the two most powerful and commonly employed techniques for this purpose: HPLC for its robustness in routine quantification and GC-MS for its unparalleled specificity and confirmatory power.[6]

Method Selection: A Tale of Two Techniques

The decision to use HPLC-UV versus GC-MS hinges on the physicochemical properties of this compound and the analytical question at hand.

  • High-Performance Liquid Chromatography (HPLC): This is often the workhorse method for quinoline derivatives.[6] It separates compounds based on their partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. Given the polarity and aromaticity of this compound, Reversed-Phase HPLC (RP-HPLC) is exceptionally well-suited, providing excellent resolution and reproducibility for routine quantitative analysis. Its non-destructive nature and suitability for non-volatile compounds make it a primary choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for thermally stable and volatile (or semi-volatile) compounds.[6] this compound is amenable to GC analysis, as evidenced by available mass spectrometry data.[1] GC-MS offers superior specificity because it combines chromatographic separation with mass analysis, providing a "fingerprint" of the molecule based on its mass-to-charge ratio and fragmentation pattern. This makes it an excellent confirmatory technique to complement HPLC data.

The following sections provide detailed, field-tested protocols for each of these techniques, structured to ensure self-validation and data integrity.[7][8]

Protocol I: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol details a robust isocratic RP-HPLC method with UV detection for the quantification of this compound. The method is designed for accuracy, precision, and linearity over a practical concentration range.

Rationale and Principles

The method employs a C18 stationary phase, which is nonpolar. A polar mobile phase, consisting of acetonitrile and water, is used to elute the analytes. This compound, being moderately polar, will partition between these two phases. By optimizing the mobile phase composition, a sharp, symmetrical peak with a reproducible retention time can be achieved. Detection is performed at a UV wavelength where the analyte exhibits significant absorbance, ensuring high sensitivity. A similar approach has been successfully validated for other quinoline derivatives.[9]

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (PTFE or nylon)

3.2.2. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm.

  • Run Time: 10 minutes.

3.2.3. Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Workflow

Method validation is essential to ensure that the analytical procedure is fit for its intended purpose.[10] The key parameters to be assessed are outlined below.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameters Prep Prepare Standards & Samples Inject Inject into HPLC System Prep->Inject Acquire Acquire Data (Peak Area, RT) Inject->Acquire Specificity Specificity Acquire->Specificity Linearity Linearity Acquire->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD & LOQ Precision->LOD

Caption: HPLC method validation workflow.

Performance Characteristics

The following table summarizes the expected performance characteristics of this HPLC method, based on typical results for quinoline derivatives.[8][9]

ParameterSpecificationTypical Result
Linearity Range 1 - 100 µg/mLCorrelation coefficient (r²) > 0.999
Accuracy 98.0 - 102.0% recovery99.5% - 101.2%
Precision (RSD%) Repeatability ≤ 2.0%< 1.0%
Intermediate Precision ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10~0.7 µg/mL
Specificity No interference at RT of analytePeak purity > 99.5%

Protocol II: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a confirmatory method using GC-MS for the identification and quantification of this compound.

Rationale and Principles

The sample is vaporized and separated on a capillary column based on the compound's boiling point and interaction with the stationary phase. As the compound elutes, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum is highly specific to the compound's structure. Quantification can be performed in full scan mode or, for higher sensitivity, using Selected Ion Monitoring (SIM), where only characteristic ions of the analyte are monitored.

Experimental Protocol

4.2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Dichloromethane (GC grade) or Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate (for sample drying, if needed)

4.2.2. Instrumentation and Conditions

  • GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (or split 10:1, depending on concentration).

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan (m/z 40-400) for identification; SIM for quantification.

    • Quantification Ions (SIM): m/z 159 (Molecular Ion), 130, 117.[1]

4.2.3. Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL): Prepare as in the HPLC protocol, but use Dichloromethane or Ethyl Acetate as the solvent.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with the chosen solvent.

  • Sample Preparation: Extract the analyte into the chosen solvent. If necessary, dry the extract with anhydrous sodium sulfate and concentrate to a volume that places the analyte within the calibration range.

GC-MS Analysis Workflow

GCMS_Workflow Start Sample Preparation (Extraction/Dilution) Inject GC Injection (Vaporization) Start->Inject Separate Chromatographic Separation (HP-5ms column) Inject->Separate Ionize MS Ionization (EI, 70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection & Data Acquisition (Scan or SIM) Analyze->Detect End Data Analysis (Quantification & Spectral Library Match) Detect->End

Caption: General workflow for GC-MS analysis.

Performance Characteristics

GC-MS provides excellent sensitivity and is primarily valued for its specificity.

ParameterSpecificationTypical Result
Linearity Range (SIM) 0.1 - 25 µg/mLCorrelation coefficient (r²) > 0.998
Specificity Unique mass spectrum and retention timeConfirmed by library match (>95%)
Limit of Detection (LOD) S/N ≥ 3 in SIM mode~0.02 µg/mL
Limit of Quantification (LOQ) S/N ≥ 10 in SIM mode~0.08 µg/mL
Precision (RSD%) Replicate injections ≤ 5%< 3.0%

Conclusion: Ensuring Data Integrity through Orthogonal Methods

For robust and defensible analytical results, employing orthogonal methods like HPLC-UV and GC-MS is highly recommended.[6] HPLC serves as an excellent primary method for routine quantification due to its precision and high throughput. GC-MS provides an invaluable confirmatory analysis, ensuring the identity of the quantified peak and offering superior sensitivity. By using these detailed protocols, researchers and drug development professionals can achieve accurate and reliable quantification of this compound, underpinning the quality and success of their scientific endeavors.

References

Application Notes and Protocols for the Experimental Study of 4-Methylquinolin-2-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for researchers, scientists, and professionals in drug development engaged in the study of 4-Methylquinolin-2-ol and its derivatives. This document offers a departure from rigid templates, instead presenting a logically structured narrative that emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. Herein, we delve into the synthesis, functionalization, and characterization of this important heterocyclic scaffold, supported by authoritative citations and practical, field-proven insights. Key experimental workflows, including N-alkylation, halogenation, and Suzuki coupling, are meticulously detailed, accompanied by visual diagrams and tabulated data to facilitate understanding and implementation.

Introduction: The Significance of the this compound Scaffold

The quinolinone motif, and specifically this compound (also known as 4-methyl-2(1H)-quinolinone), represents a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The versatility of the quinolinone core allows for functionalization at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This guide will focus on providing the experimental framework necessary to explore the rich chemistry of this compound.

Chemical and Physical Properties of this compound:

PropertyValueReference
Molecular FormulaC₁₀H₉NO[3][4]
Molecular Weight159.18 g/mol [3][4]
Melting Point221-223 °C[3]
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in ethanol, methanol, and isopropanol; sparingly soluble in water.[5]
CAS Number607-66-9[3][4]

Safety and Handling

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents.[6][7]

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][8]

  • Handling: Avoid direct contact with skin and eyes.[7] In case of contact, rinse thoroughly with water.[7][8]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[7]

Hazard Statements for this compound: [4][7]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Core Synthetic Protocols

This section provides detailed, step-by-step protocols for key reactions involving this compound. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the underlying chemistry.

N-Alkylation of this compound

The alkylation of the nitrogen atom in the quinolinone ring is a fundamental transformation for generating diverse derivatives.[9][10] This protocol details a standard procedure for N-alkylation using an alkyl halide and a suitable base.

Rationale: The choice of a strong base, such as sodium hydride (NaH), is crucial to deprotonate the relatively acidic N-H of the quinolinone, forming the corresponding anion. This nucleophilic anion then readily attacks the electrophilic alkyl halide in an SN2 reaction.[11] Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it effectively solvates the cation, enhancing the nucleophilicity of the quinolinone anion.

Experimental Workflow: N-Alkylation

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound E Suspend this compound in DMF under N2 A->E B Anhydrous DMF B->E C NaH (60% dispersion in mineral oil) F Add NaH portion-wise at 0 °C C->F D Alkyl Halide H Add Alkyl Halide dropwise D->H E->F G Stir for 30 min at rt F->G G->H I Stir at rt or heat as needed H->I J Quench with ice-water I->J K Extract with Ethyl Acetate J->K L Wash with brine, dry over Na2SO4 K->L M Concentrate in vacuo L->M N Purify by Column Chromatography M->N

Caption: Workflow for the N-alkylation of this compound.

Step-by-Step Protocol:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 4-methylquinolin-2-one.

Halogenation of this compound

The introduction of a halogen atom onto the quinolinone ring provides a versatile handle for further functionalization, such as cross-coupling reactions.[12] This protocol describes the direct halogenation at the C3 position.

Rationale: The C3 position of the this compound is activated towards electrophilic substitution. A common method for chlorination involves the use of sulfuryl chloride in an acetic acid solvent.[12] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Workflow: Halogenation

Halogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Dissolve this compound in Acetic Acid A->D B Glacial Acetic Acid B->D C Sulfuryl Chloride E Add Sulfuryl Chloride dropwise C->E D->E F Stir at room temperature E->F G Pour into ice-water F->G H Collect precipitate by filtration G->H I Wash with water H->I J Recrystallize from Ethanol I->J

Caption: Workflow for the halogenation of this compound.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • To this solution, add sulfuryl chloride (1.1 eq) dropwise with stirring at room temperature.

  • Continue stirring for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into a beaker of ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with copious amounts of water to remove any residual acetic acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified 3-chloro-4-methylquinolin-2-ol.[12]

Suzuki Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[13][14] This protocol outlines the coupling of a halogenated this compound derivative with a boronic acid.

Rationale: This palladium-catalyzed reaction involves the coupling of an organohalide with an organoboron compound.[13] The choice of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate, is crucial for the catalytic cycle to proceed efficiently.[15] A mixture of solvents, such as toluene and water, is often used to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Workflow: Suzuki Coupling

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Halogenated this compound F Combine reactants in Toluene A->F B Boronic Acid B->F C Pd(PPh3)4 H Add Pd(PPh3)4 C->H D Na2CO3 solution G Add Na2CO3 solution D->G E Toluene E->F F->G G->H I Heat under reflux with stirring H->I J Cool and separate layers I->J K Extract aqueous layer with Toluene J->K L Combine organic layers, dry over Na2SO4 K->L M Concentrate in vacuo L->M N Purify by Column Chromatography M->N

Caption: Workflow for the Suzuki cross-coupling reaction.

Step-by-Step Protocol:

  • In a round-bottom flask, combine the halogenated this compound derivative (1.0 eq), the desired boronic acid (1.2 eq), and toluene.

  • Add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to reflux and stir vigorously until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Analytical Characterization

Accurate characterization of the synthesized compounds is essential to confirm their identity and purity. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical Techniques Summary:

TechniquePurposeKey Observables
Thin Layer Chromatography (TLC) Reaction monitoring and purity assessment.Rf values.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis and separation of mixtures.[16][17]Retention time and peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) Determination of molecular weight and purity.[16]Mass-to-charge ratio (m/z) of the molecular ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.Chemical shifts (δ), coupling constants (J), and integration of proton (¹H) and carbon (¹³C) signals.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands (e.g., C=O, N-H, C-H).

Conclusion

The protocols and application notes presented in this guide provide a solid foundation for the experimental investigation of this compound and its derivatives. By understanding the rationale behind each experimental step and employing rigorous analytical techniques, researchers can confidently synthesize and characterize novel compounds based on this versatile scaffold, paving the way for new discoveries in drug development and materials science.

References

Illuminating the Path Forward: Fluorescent Properties of 4-Methylquinolin-2-ol Derivatives - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 4-Methylquinolin-2-ol Derivatives in Fluorescence-Based Applications

In the landscape of modern chemical and biological research, the demand for sensitive, selective, and robust fluorescent probes is insatiable. Among the myriad of fluorophoric scaffolds, this compound and its derivatives have emerged as a particularly promising class of compounds. Their rigid heterocyclic structure, coupled with the potential for diverse functionalization, endows them with a rich photophysical repertoire, making them invaluable tools for researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth exploration of the fluorescent properties of this compound derivatives. Moving beyond a mere recitation of facts, we will delve into the mechanistic underpinnings of their fluorescence, the profound influence of their chemical environment, and the practical methodologies for their synthesis and characterization. These application notes and protocols are designed to empower you with the foundational knowledge and actionable techniques to harness the full potential of these versatile fluorophores in your research endeavors.

The Foundation of Fluorescence: Keto-Enol Tautomerism

A grasp of the keto-enol tautomerism inherent to this compound is fundamental to understanding its fluorescent behavior. The molecule exists in a dynamic equilibrium between the keto (quinolinone) and enol (quinolinol) forms. This equilibrium is not static; it is profoundly influenced by factors such as solvent polarity, pH, and temperature.[1][2]

The significance of this tautomerism lies in the distinct electronic and, consequently, fluorescent properties of each form. The enol form, with its extended π-conjugation, is typically the fluorescent species. In contrast, the keto form is often non-fluorescent or weakly fluorescent.[1] Therefore, conditions that favor the enol tautomer will generally lead to enhanced fluorescence emission. Computational studies have shown that the keto tautomer, 4-methylquinolin-2-one, is often the more stable form.[3]

KetoEnolTautomerism Keto Keto Form (4-Methylquinolin-2(1H)-one) Non-fluorescent Enol Enol Form (this compound) Fluorescent Keto->Enol Equilibrium

Synthesizing Your Fluorescent Toolkit: A Generalized Protocol

The versatility of the this compound scaffold stems from the relative ease with which its derivatives can be synthesized, allowing for the fine-tuning of its photophysical properties. A common and effective method for the synthesis of quinolinone derivatives is the Knorr cyclization or variations thereof.[4][5]

Protocol 1: Generalized Synthesis of this compound Derivatives

This protocol provides a general framework for the synthesis of substituted this compound derivatives. The specific reaction conditions, such as temperature and reaction time, may require optimization depending on the nature of the substituents.

Materials:

  • Substituted aniline

  • Ethyl acetoacetate or a related β-ketoester

  • Acid catalyst (e.g., polyphosphoric acid, sulfuric acid) or a high-boiling point solvent (e.g., Dowtherm A)

  • Appropriate solvents for reaction and purification (e.g., toluene, ethanol)

Procedure:

  • Condensation: In a round-bottom flask, combine the substituted aniline (1 equivalent) and the β-ketoester (1.1 equivalents).

  • Cyclization:

    • Acid-Catalyzed: Slowly add the mixture to a pre-heated acid catalyst (e.g., polyphosphoric acid) with vigorous stirring. The reaction is typically exothermic. Maintain the temperature at a specific level (e.g., 100-140°C) for a designated time (e.g., 30-60 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Thermal: Alternatively, heat the initial mixture in a high-boiling point solvent to induce cyclization.[6]

  • Work-up: After completion, carefully pour the reaction mixture into ice-water. The product will often precipitate.

  • Purification: Collect the crude product by filtration. The solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired this compound derivative.

SynthesisWorkflow Substrates Substituted Aniline + β-Ketoester Condensation Condensation Substrates->Condensation Cyclization Cyclization (Acid-catalyzed or Thermal) Condensation->Cyclization Workup Work-up (Precipitation) Cyclization->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Derivative Purification->Product

Characterizing the Glow: Photophysical Properties and Their Measurement

A thorough understanding of the photophysical properties of your this compound derivatives is paramount for their effective application. Key parameters include the absorption maximum (λmax), emission maximum (λem), Stokes shift, and fluorescence quantum yield (ΦF).

Protocol 2: Determination of Photophysical Properties

Instrumentation:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Sample Preparation:

  • Prepare a stock solution of the purified this compound derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mM.

  • From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.[7]

UV-Visible Absorption Spectroscopy:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Record a baseline spectrum with a cuvette containing the pure solvent.

  • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).

  • The wavelength of maximum absorbance is the λmax.

Fluorescence Spectroscopy:

  • Use a spectrofluorometer.

  • Set the excitation wavelength to the λmax determined from the absorption spectrum.

  • Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

  • The wavelength of maximum fluorescence intensity is the λem.

  • The Stokes shift is the difference in nanometers between λem and λmax.

Protocol 3: Relative Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. A comparative method using a well-characterized standard is a reliable approach for its determination.[8][9]

Materials:

  • Sample solution (absorbance < 0.1 at the excitation wavelength)

  • Standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)[8]

  • Spectroscopic grade solvents

Procedure:

  • Choose a standard that absorbs and emits in a similar spectral region as your sample.

  • Prepare a series of dilutions for both the sample and the standard.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample (ΦF, sample) using the following equation:[7]

    ΦF, sample = ΦF, std × (msample / mstd) × (η2sample / η2std)

    Where:

    • ΦF, std is the quantum yield of the standard.

    • msample and mstd are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.

The Influence of the Environment: Solvatochromism

This compound derivatives often exhibit solvatochromism, a phenomenon where the position of the absorption and emission bands changes with the polarity of the solvent.[10][11] This property is invaluable for probing the microenvironment of biological systems or for developing sensors.

The observed solvatochromic shifts can provide insights into the change in dipole moment of the fluorophore upon excitation. A larger Stokes shift in more polar solvents often indicates a more polar excited state compared to the ground state.

Table 1: Illustrative Photophysical Properties of a Hypothetical this compound Derivative in Various Solvents

SolventDielectric Constant (ε)λmax (nm)λem (nm)Stokes Shift (nm)ΦF
Cyclohexane2.02330380500.25
Toluene2.38335395600.35
Dichloromethane8.93340415750.50
Acetonitrile37.5345430850.65
Ethanol24.5342425830.60
Water80.13504501000.40

Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific derivative.

Applications in Sensing: Detecting Metal Ions

A significant application of this compound derivatives is in the development of fluorescent sensors for the detection of metal ions.[12][13] The quinolinol moiety can act as a chelating agent for various metal ions. This chelation can lead to distinct changes in the fluorescent properties of the molecule, such as fluorescence enhancement or quenching.

Mechanism of Action:

  • Chelation-Enhanced Fluorescence (CHEF): In many cases, the free ligand is weakly fluorescent due to processes like photoinduced electron transfer (PET) or vibrational relaxation. Upon binding to a metal ion, these non-radiative decay pathways can be suppressed, leading to a significant increase in fluorescence intensity.

  • Fluorescence Quenching: Conversely, binding to certain metal ions, particularly those with open d-shells (e.g., Cu2+, Fe3+), can lead to fluorescence quenching through energy or electron transfer processes.

SensingMechanism cluster_0 Before Metal Ion Binding cluster_1 After Metal Ion Binding FreeLigand This compound Derivative (Weakly Fluorescent) PET Photoinduced Electron Transfer (PET) (Non-radiative decay) FreeLigand->PET Excitation Complex Metal-Ligand Complex (Highly Fluorescent) FreeLigand->Complex + Metal Ion Fluorescence Fluorescence Emission (Radiative decay) Complex->Fluorescence Excitation MetalIon Metal Ion (e.g., Zn²⁺)

Protocol 4: General Procedure for Metal Ion Sensing

Materials:

  • Stock solution of the this compound derivative probe (e.g., 1 mM in DMSO or ethanol).

  • Stock solutions of various metal ion salts (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.

Procedure:

  • Titration Experiment: To a cuvette containing the buffer solution and a fixed concentration of the fluorescent probe, incrementally add small aliquots of the metal ion stock solution.

  • Fluorescence Measurement: After each addition, record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the sensitivity and detection limit of the probe.

  • Selectivity Study: Repeat the experiment with a range of different metal ions to assess the selectivity of the probe.

Conclusion: A Bright Future for this compound Derivatives

The this compound scaffold represents a powerful and adaptable platform for the development of novel fluorescent materials. Their rich photophysical properties, governed by the delicate interplay of keto-enol tautomerism and environmental factors, offer a wealth of opportunities for the design of sophisticated sensors and probes. By understanding the fundamental principles outlined in this guide and applying the detailed protocols, researchers can confidently synthesize, characterize, and deploy these remarkable molecules to illuminate new frontiers in science and technology.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methylquinolin-2-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-methylquinolin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. As Senior Application Scientists, we have structured this guide to move beyond simple procedural steps, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your purification workflow effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the recrystallization of this compound.

Q1: What is this compound and why is its purity important?

This compound, also known as 4-methylcarbostyril or 2-hydroxy-4-methylquinoline, is a quinolinone derivative.[1] Quinolone structures are significant scaffolds in medicinal chemistry, forming the basis for various therapeutic agents.[2] High purity is critical for obtaining accurate biological assay results, ensuring reproducible downstream reactions, and meeting regulatory standards in drug development. Impurities from synthesis, such as starting materials or by-products, can significantly alter the compound's physical properties and biological activity.[3][4]

Q2: What is the key principle of recrystallization for purifying this compound?

Recrystallization is a purification technique based on differential solubility.[5] The fundamental principle is to dissolve the impure this compound in a hot solvent in which it is highly soluble, and then allow the solution to cool slowly.[6] As the temperature decreases, the solubility of the this compound also decreases, causing it to crystallize out of the solution. Ideally, the impurities remain dissolved in the cold solvent (the "mother liquor") and are separated by filtration.[7] A successful recrystallization relies heavily on selecting a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.[5][8]

Q3: What are the ideal properties of a solvent for recrystallizing this compound?

The choice of solvent is the most critical factor for a successful recrystallization.[2] An ideal solvent should meet the following criteria:

  • High Temperature Coefficient: It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[7][9]

  • Impurity Solubility: It should either dissolve impurities very well at all temperatures (so they stay in the mother liquor) or not at all (so they can be removed by hot filtration).[9]

  • Chemical Inertness: The solvent must not react with this compound.[7]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals by drying.[7]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[8]

Q4: Which solvents are good starting points for this compound?

Based on its structure (a heterocyclic compound with a polar hydroxyl group), polar protic solvents are often a good choice. Data indicates that this compound is soluble in ethanol (27.75 g/L at 25°C).[10] Alcohols like ethanol or methanol are excellent candidates to test. A preliminary solvent screen is always recommended.

SolventBoiling Point (°C)Suitability Rationale
Ethanol 78Known to dissolve this compound; generally good temperature coefficient for polar organic compounds.[10]
Methanol 65Similar polarity to ethanol, lower boiling point for easier removal.[10]
Isopropanol 82Another good alcohol to test; solubility is typically slightly lower than in ethanol or methanol.[10]
Water 100This compound is only slightly soluble in water.[11] It could potentially be used, especially in a mixed solvent system (e.g., ethanol/water).
Ethyl Acetate 77A moderately polar solvent; worth testing as it can be effective for compounds of intermediate polarity.
Acetone 56A polar aprotic solvent; its high volatility and ability to dissolve many organic compounds make it a candidate.[12]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experiment.

Issue 1: No Crystals Are Forming After Cooling

Question: I've dissolved my crude this compound in hot solvent and let it cool, even in an ice bath, but no crystals have appeared. What's wrong?

Answer: This is a common issue that typically points to the solution not being supersaturated. Several factors could be at play.[13]

  • Cause A: Too Much Solvent Was Used. This is the most frequent reason for low or no yield.[14] An excessive volume of solvent will keep the compound dissolved even at low temperatures.

    • Solution: Reheat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again slowly. To check if significant compound remains in the mother liquor, dip a glass rod in the solution, remove it, and let the solvent evaporate. A large solid residue indicates a high concentration of the compound is still in solution.[14]

  • Cause B: The Wrong Solvent Was Chosen. The compound may be too soluble in the selected solvent, even at cold temperatures.[13]

    • Solution: If you have not yet added the entire sample, you must start over with a new solvent screen. If you have already dissolved the entire sample, you can try adding an "anti-solvent"—a solvent in which this compound is insoluble but which is miscible with your current solvent. Add the anti-solvent dropwise to the warm solution until it just becomes cloudy, then reheat to clarify and cool slowly.[15]

  • Cause C: Lack of Nucleation Sites. Crystal formation requires an initial point of nucleation. Very clean flasks can sometimes inhibit this process.[13]

    • Solution 1: Scratching. Gently scratch the inner surface of the flask at the solution's meniscus with a glass stirring rod. The microscopic imperfections created can serve as nucleation sites.[6][13]

    • Solution 2: Seeding. Add a tiny, pure crystal of this compound (a "seed crystal") to the cold solution. This provides a template for further crystal growth.[6][13]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: When my solution cools, a liquid oil is forming at the bottom of the flask instead of solid crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase.[13] This often happens if the solution is cooled too quickly or if the melting point of the impure solid is significantly depressed to be below the temperature of the solution.[14] The melting point of pure this compound is high (221-223 °C), so this is most likely due to high impurity levels or rapid cooling.[16]

  • Solution 1: Reheat and Cool Slowly. Reheat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent to ensure full dissolution. Then, insulate the flask (e.g., with paper towels or an inverted beaker) to ensure the cooling process is very slow.[14] Slow cooling is critical for forming an ordered crystal lattice.[5]

  • Solution 2: Adjust Solvent System. Add a small amount of a solvent in which your compound is more soluble. This can lower the saturation point and prevent the compound from crashing out as an oil. Reheat to get a clear solution and then cool slowly.[14]

  • Solution 3: Lower the Crystallization Temperature. Try cooling the solution to an even lower temperature (e.g., in a dry ice/acetone bath) after it has reached room temperature, as this may induce the oil to solidify.

Issue 3: The Final Product is Colored

Question: The starting material was dark, and my final crystals are still yellow/brown, but the pure compound should be a white or off-white solid. How do I remove colored impurities?

Answer: Highly conjugated, polymeric, or oxidized impurities are often responsible for coloration. These can be effectively removed using activated charcoal.[13]

  • Solution: Charcoal Treatment.

    • Dissolve the crude this compound in the minimum amount of hot solvent.

    • Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling in the next step.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.

    • Reheat the solution to boiling for 5-10 minutes, swirling gently. The colored impurities will adsorb to the surface of the charcoal.[13]

    • Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely on the filter paper.[2]

    • Allow the clear, filtered solution to cool slowly as you would in a normal recrystallization.

Issue 4: The Recovery Yield is Very Low

Question: I successfully obtained pure crystals, but my final yield was less than 50%. What are the common causes of material loss?

Answer: A low yield is a frustrating but solvable problem. The primary causes are:

  • Cause A: Using Too Much Solvent. As discussed in Issue 1, this is the most common error.[14] Always use the absolute minimum amount of hot solvent required to fully dissolve the solid.

  • Cause B: Premature Crystallization During Hot Filtration. If you performed a hot filtration to remove impurities, some of your product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. You can rinse the filter paper with a small amount of fresh, hot solvent to redissolve any crystals that have formed and wash them into the filtrate.

  • Cause C: Filtering the Crystals Too Soon. Ensure crystallization is complete before performing the final vacuum filtration. Let the flask cool to room temperature and then sit in an ice bath for at least 15-20 minutes.

  • Cause D: Excessive Washing. Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve a significant portion of your product.[17] Use a minimal amount of ice-cold solvent for washing.

Visualized Workflows and Protocols

General Recrystallization Workflow

The following diagram outlines the standard procedure for recrystallization.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_purify Purification cluster_crystallize Crystallization & Isolation A Select Solvent B Place Crude Solid in Erlenmeyer Flask A->B C Add Minimum Amount of Hot Solvent B->C D Heat and Stir Until Dissolved C->D E Impurities Present? D->E F Perform Hot Gravity Filtration E->F Yes G Proceed to Cooling E->G No F->G H Cool Slowly to Room Temperature G->H I Cool in Ice Bath H->I J Collect Crystals by Vacuum Filtration I->J K Wash with Ice-Cold Solvent J->K L Dry Crystals K->L

Caption: Standard workflow for recrystallization purification.

Troubleshooting Decision Tree: No Crystal Formation

This diagram helps diagnose and solve issues related to a failure to crystallize.

G Start Problem: No Crystals Forming CheckSolvent Was the minimum amount of solvent used? Start->CheckSolvent TooMuchSolvent Cause: Too much solvent. Solution is not supersaturated. CheckSolvent->TooMuchSolvent No CheckNucleation Is the solution clear and flask very smooth? CheckSolvent->CheckNucleation Yes Evaporate Action: Reheat and evaporate some solvent. Cool again. TooMuchSolvent->Evaporate End Crystals Formed Evaporate->End NoNucleation Cause: Lack of nucleation sites. CheckNucleation->NoNucleation Yes CheckNucleation->End No Scratch Action: Scratch inner wall of flask with a glass rod. NoNucleation->Scratch Seed Action: Add a seed crystal. NoNucleation->Seed Scratch->End Seed->End

Caption: Decision tree for troubleshooting lack of crystallization.

Step-by-Step Experimental Protocol
  • Solvent Selection: Place ~20-30 mg of crude this compound into a small test tube. Add the chosen solvent (e.g., ethanol) dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable. If it is insoluble or sparingly soluble, heat the test tube in a water bath. An ideal solvent will dissolve the solid completely upon heating.[9] Allow it to cool to see if crystals reform.

  • Dissolution: Place the bulk of your crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. In a separate beaker, heat your chosen solvent to its boiling point. Add the hot solvent to the Erlenmeyer flask portion-wise while stirring and heating until the solid just dissolves.[2] It is crucial to use the minimum amount of solvent necessary.[5]

  • Decolorization (If Necessary): If the solution is colored, follow the "Charcoal Treatment" steps outlined in Issue 3 . This requires a subsequent hot gravity filtration.[13]

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rushing this step can lead to smaller, less pure crystals or oiling out.[5][14] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. Turn on the vacuum and pour the cold crystal slurry into the funnel.[7]

  • Washing: With the vacuum still on, wash the collected crystals ("filter cake") with a very small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[7]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry.[7] Transfer the semi-dry crystals to a watch glass and allow them to air dry completely. For higher boiling point solvents, a drying oven set to a temperature well below the compound's melting point may be used.

  • Purity Assessment: Check the melting point of the dried crystals. A sharp melting point range close to the literature value (221-223 °C) indicates high purity.[6][16]

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-8-methylquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important synthetic intermediate. Here, we provide in-depth, field-proven insights into the common side reactions encountered during its multi-step synthesis, presented in a practical question-and-answer format. Our goal is to help you anticipate, diagnose, and resolve experimental challenges to improve yield, purity, and reproducibility.

Overview of the Synthetic Pathway

The most common and reliable route to 4-chloro-8-methylquinolin-2(1H)-one involves a three-stage process starting from 2-methylaniline. This pathway first builds the core quinolinone ring system, followed by targeted chlorination and selective hydrolysis. Each stage presents unique challenges and potential for side-product formation.

Synthetic_Pathway Fig. 1: General Synthetic Pathway A 2-Methylaniline B 4-Hydroxy-8-methyl- quinolin-2(1H)-one A->B  Gould-Jacobs Reaction   (+ Diethyl Ethoxymethylenemalonate) C 2,4-Dichloro-8- methylquinoline B->C  Chlorination   (+ POCl3 / PCl5) D 4-Chloro-8-methyl- quinolin-2(1H)-one (Target) C->D  Selective Hydrolysis   (Dilute Acid)

Caption: Fig. 1: General Synthetic Pathway

Troubleshooting Guide & FAQs

We have structured this guide by reaction stage. Each section addresses specific problems you might encounter, explains the underlying chemical mechanisms, and provides actionable solutions.

Stage 1: Gould-Jacobs Cyclization

This initial step forms the heterocyclic core via thermal condensation of 2-methylaniline with an activated malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by an intramolecular cyclization.[1] The high temperatures required are a primary source of potential issues.[2]

Q1: My cyclization yield is very low, and the crude product is a dark, tarry substance with multiple spots on TLC. What is causing this?

Answer: This is a classic symptom of thermal decomposition, a common side reaction in Gould-Jacobs cyclizations, which often require temperatures exceeding 250°C for the key intramolecular ring-closing step.[2][3]

  • Causality: At these high temperatures, the desired product and intermediates can undergo polymerization or degradation, leading to insoluble, tarry byproducts. The reaction proceeds through an anilidomethylenemalonate intermediate; if the temperature is insufficient, the reaction stalls, but if it's too high or maintained for too long, decomposition occurs.[3]

  • Mechanism of Concern: Excessive heat provides enough energy to break various bonds, initiating radical or other unwanted polymerization pathways, competing with the desired intramolecular 6-electron cyclization.

Troubleshooting Protocol:

  • Temperature Optimization: The cyclization temperature is critical. Use a high-boiling, inert solvent like diphenyl ether to maintain a stable and uniform temperature.[1] Start the cyclization at ~250°C for 30 minutes and monitor by TLC. If the reaction is slow, incrementally increase the temperature, but avoid prolonged heating.

  • Reaction Time: Minimize the time the reaction mixture is held at the peak temperature. Once TLC indicates the consumption of the intermediate, cool the reaction promptly to prevent product degradation.[3]

  • Microwave-Assisted Synthesis: Consider using a microwave reactor. Microwave heating can dramatically shorten reaction times and often improves yields by rapidly reaching the target temperature, minimizing the window for thermal decomposition.[1][3]

ParameterClassical Thermal HeatingMicrowave-Assisted Heating
Temperature ~250 °C[1]250-300 °C[3]
Time 30-60 minutes[1]5-15 minutes[3]
Common Issue Tar formation, decomposition[2]Potential for decarboxylation at higher temps[3]
Advantage Standard lab equipmentHigh speed, often higher yield[1]
Stage 2: Chlorination with POCl₃/PCl₅

In this stage, the 4-hydroxy group of the quinolinone is converted to the 4-chloro group. The key challenge here is managing the reactivity of the powerful chlorinating agent (typically phosphoryl chloride, POCl₃) to avoid over-reaction.

Q2: After chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one, my primary product is 2,4-dichloro-8-methylquinoline. Did my reaction fail?

Answer: Not at all. This is the expected and often desired intermediate. The 2-oxo group of the quinolinone exists in a tautomeric equilibrium with its 2-hydroxy (enol) form. Strong chlorinating agents like POCl₃ will react with both the 4-hydroxy and the 2-hydroxy tautomer, yielding the dichloro derivative.[4][5] This intermediate is essential for the next step, where the more reactive 2-chloro position is selectively hydrolyzed.

Q3: My chlorination reaction is incomplete, leaving a mixture of the starting material and the 2,4-dichloro product. How can I drive it to completion?

Answer: Incomplete reaction is typically due to insufficient chlorinating agent or inadequate reaction conditions.

  • Causality: The reaction requires enough POCl₃ to act as both the reagent and, in many cases, the solvent. If stoichiometry is too low or the temperature isn't high enough to drive the reaction, you will see incomplete conversion.

  • Troubleshooting Protocol:

    • Reagent Stoichiometry: Use a significant excess of POCl₃. Often, the reaction is run in neat POCl₃, which serves as both reactant and solvent.[6][7] Adding a catalytic amount of phosphorus pentachloride (PCl₅) can sometimes improve the reaction rate.

    • Temperature and Time: Ensure the reaction is heated sufficiently, typically to reflux (~105-110 °C), for an adequate duration (e.g., 3-4 hours).[7] Monitor the reaction's progress via TLC by quenching a small aliquot with ice water and extracting it. The disappearance of the starting material spot indicates completion.

Stage 3: Selective Hydrolysis

The final step is the selective conversion of the 2-chloro group back to a 2-oxo group, leaving the 4-chloro group intact. The challenge is achieving this selectivity without hydrolyzing both chloro groups.

Q4: I'm trying to hydrolyze 2,4-dichloro-8-methylquinoline, but my main product is 4-hydroxy-8-methylquinolin-2(1H)-one. What went wrong?

Answer: This indicates over-hydrolysis . Both the C2 and C4 chloro substituents are susceptible to nucleophilic attack by water, but the C2 position is generally more labile. If the reaction conditions are too harsh (i.e., too concentrated acid, high temperature, or prolonged reaction time), you will hydrolyze both positions, effectively reversing the previous chlorination step.

  • Causality: The goal is to exploit the kinetic difference in reactivity between the two chloro positions. Using carefully controlled, mild conditions is paramount.

  • Troubleshooting Protocol:

    • Use Dilute Acid: The literature describes successful selective hydrolysis using dilute dichloroacetic acid (90%) under reflux.[4][5] The use of a weaker, dilute acid provides a controlled source of protons and water to facilitate hydrolysis at the more reactive C2 position while leaving the C4 position largely untouched.

    • Control Reaction Time: Monitor the reaction closely with TLC. As soon as the 2,4-dichloro starting material is consumed, the reaction should be stopped by pouring the mixture onto ice water to precipitate the product.[4] This prevents the slower hydrolysis of the 4-chloro group from occurring.

Side_Reactions Fig. 2: Key Side Reactions in Chlorination & Hydrolysis cluster_0 Chlorination Stage cluster_1 Hydrolysis Stage B 4-Hydroxy-8-methyl- quinolin-2(1H)-one C 2,4-Dichloro-8- methylquinoline (Desired Intermediate) B->C  + POCl3 / PCl5 (Reflux)   D 4-Chloro-8-methyl- quinolin-2(1H)-one (Target Product) C->D  Selective Hydrolysis   (Mild, controlled) E 4-Hydroxy-8-methyl- quinolin-2(1H)-one (Over-hydrolysis Side Product) C->E Over-hydrolysis (Harsh conditions) D->E Over-hydrolysis (Harsh conditions)

Caption: Fig. 2: Key Side Reactions in Chlorination & Hydrolysis

General FAQs

Q5: What is the most common impurity to look for in my final product?

Answer: The two most likely impurities are the 2,4-dichloro-8-methylquinoline starting material (from incomplete hydrolysis) and 4-hydroxy-8-methylquinolin-2(1H)-one (from over-hydrolysis). Their presence can be easily checked by TLC or LC-MS.

Q6: How can I best purify the final 4-chloro-8-methylquinolin-2(1H)-one?

Answer: Recrystallization is the most effective method. The literature suggests that after precipitating the crude product from the acidic hydrolysis mixture by pouring it onto ice, it can be collected by filtration and recrystallized from a suitable solvent like DMF (N,N-Dimethylformamide) to achieve high purity.[4]

Q7: Are there alternative synthetic routes that might avoid these issues?

Answer: While the described route is common, other named reactions for quinoline synthesis exist, such as the Conrad-Limpach or Knorr syntheses.[2][6][8] Another powerful method is the Vilsmeier-Haack reaction, which can be used to build 2-chloro-3-formylquinolines from N-arylacetamides.[9][10] However, for this specific substitution pattern (4-chloro, 8-methyl, 2-oxo), the Gould-Jacobs pathway followed by chlorination and selective hydrolysis remains a well-documented and logical approach. Modifying and optimizing this existing route is often more practical than developing a new one from scratch.

References

Technical Support Center: Strategies for Solubilizing 4-Methylquinolin-2-ol in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Methylquinolin-2-ol. This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of this compound's low solubility in aqueous media. Our goal is to equip you with the scientific principles and practical methodologies to ensure the success of your experiments.

Introduction to the Challenge

This compound, a quinoline derivative, presents significant formulation challenges due to its limited aqueous solubility. This property can impede a wide range of experimental applications, from in vitro biological assays to preclinical formulation development. The underlying causes for this poor solubility are rooted in its molecular structure: a rigid, aromatic quinoline core contributes to high crystal lattice energy, making it energetically unfavorable for the molecule to dissolve in water. This guide will walk you through a systematic approach to overcoming this hurdle.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: My this compound, dissolved in a DMSO stock, is precipitating upon dilution into my aqueous buffer. Why is this happening and what can I do?

A2: This common issue, often termed "crashing out," occurs because the high concentration of the organic co-solvent (DMSO) that keeps the compound dissolved in the stock solution is drastically lowered upon dilution into the aqueous buffer. The final solvent system can no longer support the solubility of the hydrophobic compound at the desired concentration. To troubleshoot this, consider the following:

  • Lower the final concentration: Your target concentration might be above the compound's solubility limit in the final aqueous-organic mixture.

  • Optimize the dilution method: Add the DMSO stock to your buffer drop-wise while vortexing to facilitate rapid mixing and prevent localized high concentrations that can initiate precipitation.

  • Increase the final co-solvent concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., 0.5% or 1%) may be sufficient to maintain solubility.

Q3: What is the pKa of this compound and why is it important?

Troubleshooting Guide: Enhancing Aqueous Solubility

This section provides detailed protocols and the scientific rationale for several common and effective methods to improve the solubility of this compound.

Method 1: pH Adjustment

Issue: My compound is insoluble in a neutral (pH 7.4) aqueous buffer.

Principle: As a quinoline derivative, this compound is a weak base. By lowering the pH of the aqueous medium, the nitrogen atom in the quinoline ring can be protonated, forming a more soluble salt. A general rule of thumb is to adjust the pH to at least 1-2 units below the compound's pKa to ensure the majority of the compound is in its ionized, more soluble form.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, and 8).

  • Sample Preparation: Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

Troubleshooting:

  • Compound Instability: Extreme pH values can lead to chemical degradation. It is crucial to assess the stability of this compound at the desired pH over the course of your experiment.

  • Buffering Capacity: Ensure the chosen buffer has sufficient capacity to maintain the target pH after the addition of the compound.

Method 2: Utilization of Co-solvents

Issue: Adjusting the pH is not a viable option for my experimental system.

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4] This makes the environment more favorable for dissolving hydrophobic compounds like this compound. Common co-solvents in pharmaceutical research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4]

Experimental Protocol: Co-solvent System Development

  • Co-solvent Screening: Prepare a series of aqueous solutions containing different co-solvents (e.g., ethanol, PEG 400) at various concentrations (e.g., 5%, 10%, 20% v/v).

  • Solubility Determination: Using the shake-flask method described in the pH adjustment protocol, determine the solubility of this compound in each co-solvent mixture.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to identify the most effective system for your needs.

Data Presentation: Solubility in Common Co-solvents

Co-solventTypeRationale for Use
EthanolPolar ProticReadily available and effective at reducing water polarity.
Propylene GlycolPolar ProticA common vehicle in pharmaceutical formulations.
PEG 400Polar ProticA non-volatile and less toxic option for many biological systems.
DMSOPolar AproticExcellent solubilizing power, but use should be minimized in biological assays.

Troubleshooting:

  • Toxicity/Assay Interference: Co-solvents can have their own biological effects or interfere with assay components. Always run appropriate vehicle controls to assess the impact of the co-solvent alone.

  • Precipitation upon Dilution: Even with a co-solvent, the compound may precipitate if the final concentration upon dilution into a larger aqueous volume is too high.

Method 3: Complexation with Cyclodextrins

Issue: I need to deliver a higher concentration of the compound in an aqueous solution without using high concentrations of organic solvents.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, thereby significantly increasing the apparent solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its enhanced solubility and low toxicity.

Experimental Protocol: Cyclodextrin Inclusion Complexation

  • Prepare Cyclodextrin Solutions: Create a series of HP-β-CD solutions in your desired aqueous buffer at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add Compound: Add an excess amount of this compound powder to each cyclodextrin solution.

  • Equilibrate: Seal the containers and shake them at a constant temperature for 24-48 hours to facilitate complex formation.

  • Separate and Quantify: Centrifuge the samples to remove undissolved compound and determine the concentration of the solubilized compound in the supernatant.

Visualization of Method Selection

G start Low Aqueous Solubility of this compound ph_option Is pH adjustment compatible with the experiment? start->ph_option cosolvent_option Are organic co-solvents tolerated? ph_option->cosolvent_option No ph_yes Use pH Adjustment ph_option->ph_yes Yes cyclodextrin_option Need for high concentration & low organic solvent? cosolvent_option->cyclodextrin_option No cosolvent_yes Use Co-solvents cosolvent_option->cosolvent_yes Yes nanoparticle_option Is advanced formulation feasible? cyclodextrin_option->nanoparticle_option No cyclodextrin_yes Use Cyclodextrins cyclodextrin_option->cyclodextrin_yes Yes nanoparticle_yes Formulate as Nanoparticles nanoparticle_option->nanoparticle_yes Yes end_node Optimized Formulation nanoparticle_option->end_node No/End ph_yes->end_node cosolvent_yes->end_node cyclodextrin_yes->end_node nanoparticle_yes->end_node

Caption: Decision tree for selecting a solubilization strategy.

Method 4: Nanoparticle Formulation

Issue: I require a stable, high-concentration formulation for in vivo studies.

Principle: Formulating this compound into nanoparticles can significantly enhance its apparent solubility and dissolution rate due to the increased surface area-to-volume ratio. Techniques such as nanoprecipitation can be employed to create stable nanosuspensions.

Experimental Protocol: Nanoprecipitation for Nanosuspension

  • Organic Phase Preparation: Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone or ethanol).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP).

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under vigorous stirring. The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent using a method like rotary evaporation.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and drug concentration.

Visualization of Nanoprecipitation Workflow

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase drug This compound dissolve Dissolve drug->dissolve solvent Organic Solvent (e.g., Acetone) solvent->dissolve injection Rapid Injection (with stirring) dissolve->injection water Water mix_aq Mix water->mix_aq stabilizer Stabilizer (e.g., Tween 80) stabilizer->mix_aq mix_aq->injection nanosuspension Nanosuspension Formation injection->nanosuspension evaporation Solvent Evaporation nanosuspension->evaporation final_product Final Nanosuspension evaporation->final_product

Caption: Workflow for nanoparticle formulation via nanoprecipitation.

References

Technical Support Center: Optimization of Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinolone synthesis, troubleshoot common issues, and optimize reaction conditions for improved yields and purity.

Level 1: General Frequently Asked Questions (FAQs)

Q1: What are the most prevalent methods for synthesizing the quinolone core structure?

A1: Several classical and modern methods are employed for quinolone synthesis, each with its advantages and specific applications. The most common include:

  • Gould-Jacobs Reaction: This method is widely used for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1] The reaction proceeds through the formation of an anilinomethylenemalonate intermediate, followed by thermal cyclization.[2][3]

  • Conrad-Limpach-Knorr Synthesis: This synthesis involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines.[4][5] The regiochemical outcome of this reaction is highly dependent on the reaction temperature.[6][7]

  • Friedländer Annulation: This is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base.[8][9]

  • Skraup Synthesis: This reaction produces quinolines from the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[10] It is a highly exothermic reaction that requires careful control.[11]

  • Doebner-von Miller Reaction: This method utilizes an α,β-unsaturated carbonyl compound that reacts with an aniline in the presence of an acid catalyst.[10]

Modern approaches often employ transition-metal catalysts and microwave-assisted synthesis to improve yields and reaction conditions.[10][12]

Q2: What are the critical parameters to consider when optimizing a quinolone synthesis reaction?

A2: Optimizing quinolone synthesis requires a systematic approach to several key parameters. Low yields and the formation of side products can often be traced back to suboptimal conditions.[13] Consider the following:

  • Reaction Temperature: Many quinolone syntheses are highly sensitive to temperature.[13] For instance, the Conrad-Limpach-Knorr synthesis can yield different isomers based on temperature control.[6][7] High temperatures in the Gould-Jacobs reaction are necessary for cyclization but can also lead to product degradation if not carefully managed.[3]

  • Solvent Choice: The solvent plays a crucial role in reaction efficiency.[8] In thermal cyclization reactions like the Conrad-Limpach synthesis, high-boiling, inert solvents like diphenyl ether or mineral oil can significantly increase yields.[4][14]

  • Catalyst Selection and Activity: The choice of catalyst is critical.[8] Both acid and base catalysts are used in the Friedländer synthesis, and their effectiveness can vary.[10] For modern syntheses, a range of homogeneous and heterogeneous catalysts are available, each with its own benefits regarding separation and reusability.[10]

  • Purity of Starting Materials: Impurities in the reactants can lead to unwanted side reactions and the formation of complex mixtures.[13]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can result in the degradation of the desired product.[13] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.

Q3: How do I select the appropriate starting materials for my desired quinolone derivative?

A3: The choice of starting materials is dictated by the desired substitution pattern on the final quinolone ring.

  • For the Gould-Jacobs and Conrad-Limpach-Knorr syntheses, the substituents on the aniline precursor will determine the substitution pattern on the benzene portion of the quinolone ring. The choice of the malonic ester or β-ketoester will define the substituents on the pyridine ring.

  • In the Friedländer synthesis, the 2-aminoaryl aldehyde or ketone provides the benzene ring and the C2 and C3 atoms of the pyridine ring, while the α-methylene carbonyl compound provides the remaining atoms of the pyridine ring.

  • Substituent Effects: The electronic nature of the substituents on the aniline can influence reactivity. Electron-donating groups can facilitate the reaction, while electron-withdrawing groups may require more forcing conditions.[14]

Level 2: Method-Specific Troubleshooting

This section addresses specific problems you might encounter with the most common quinolone synthesis methods.

Gould-Jacobs Reaction

Problem: Low yield of the 4-hydroxyquinoline product and formation of a dark, tarry substance.

  • Causality: The high temperatures required for the thermal cyclization step (often >250 °C) can lead to the decomposition of the starting materials, intermediates, or the final product.[13][15] Incomplete cyclization of the anilinomethylenemalonate intermediate is also a common issue.[3]

  • Troubleshooting Steps:

    • Optimize Temperature and Time: Carefully control the reaction temperature. A slightly lower temperature for a longer duration may minimize degradation while still promoting cyclization.[3]

    • Use a High-Boiling Inert Solvent: Performing the cyclization in a high-boiling solvent such as diphenyl ether or mineral oil can improve heat transfer and lead to cleaner reactions and higher yields compared to solvent-free conditions.[14]

    • Consider Microwave Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields and purer products by providing rapid and uniform heating.[3][12]

Problem: Formation of regioisomers when using an asymmetrically substituted aniline.

  • Causality: The cyclization can occur at either of the two ortho positions relative to the amino group on the aniline ring. The regioselectivity is governed by both steric and electronic factors.[14][15]

  • Troubleshooting Steps:

    • Analyze Steric and Electronic Effects: Predict the major isomer based on the steric hindrance and electronic properties of the substituents on the aniline ring.

    • Chromatographic Separation: If a mixture of isomers is unavoidable, utilize column chromatography to separate the desired product.

    • Alternative Synthetic Route: If regioselectivity remains a significant issue, consider an alternative synthesis that offers better control over the substitution pattern.

Conrad-Limpach-Knorr Synthesis

Problem: Poor regioselectivity leading to a mixture of 2-hydroxyquinoline and 4-hydroxyquinoline isomers.

  • Causality: The regioselectivity is highly dependent on the reaction temperature. At lower temperatures (e.g., room temperature), the reaction tends to be kinetically controlled, favoring the formation of the 4-hydroxyquinoline. At higher temperatures (e.g., 140 °C), the thermodynamically more stable 2-hydroxyquinoline is often the major product.[4][7]

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain a consistent and appropriate temperature throughout the reaction to favor the formation of the desired isomer.[6]

    • Catalyst Choice: The use of an appropriate acid catalyst, such as polyphosphoric acid (PPA), can help promote the desired cyclization pathway.[6]

Friedländer Annulation

Problem: Low yield due to side reactions or low reactivity.

  • Causality: Harsh reaction conditions, such as high temperatures and strong acid or base catalysts, can lead to the degradation of starting materials or products.[8] Competing side reactions, like the self-condensation of the ketone (aldol condensation), can also significantly reduce the yield.[8]

  • Troubleshooting Steps:

    • Catalyst Optimization: Modern approaches often utilize milder and more efficient catalytic systems.[8] Consider screening different acid or base catalysts to find the optimal one for your specific substrates.

    • Solvent Selection: The reaction medium plays a significant role.[8] Experiment with different solvents to improve the solubility of reactants and the overall reaction efficiency.

    • Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically shorten reaction times and improve yields, often under milder conditions.[16] For example, using neat acetic acid as both solvent and catalyst with microwave irradiation at 160 °C can lead to excellent yields in just 5 minutes.[16]

Level 3: Advanced Topics & Modern Methods

Q4: How can I make my quinolone synthesis more environmentally friendly?

A4: Green chemistry principles can be applied to quinolone synthesis to reduce waste and the use of hazardous materials.[17][18] Consider the following strategies:

  • Microwave-Assisted Synthesis: This technique reduces energy consumption and reaction times.[12][19]

  • Solvent-Free Reactions: Whenever possible, performing reactions without a solvent minimizes waste.[20][21]

  • Use of Greener Solvents: If a solvent is necessary, consider using more environmentally benign options like water or ethanol.[20]

  • Catalyst-Free Methods: Some modern methods allow for quinolone synthesis without the need for a catalyst.[20]

  • Biocatalysis and Photocatalysis: These emerging areas offer sustainable alternatives to traditional chemical synthesis.[17][20]

Q5: What are the main benefits of using microwave-assisted synthesis for quinolones?

A5: Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods:[12][22]

  • Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes using a microwave reactor.[3][23]

  • Higher Yields: The rapid and uniform heating provided by microwaves can lead to increased product yields.[12]

  • Improved Purity: Shorter reaction times at high temperatures can minimize the formation of side products.[22]

  • Energy Efficiency: Microwaves are a more energy-efficient heating method compared to traditional oil baths or heating mantles.[23]

Level 4: Protocols and Data

Generalized Experimental Protocol for Gould-Jacobs Reaction

This protocol describes a general procedure for the synthesis of a 4-hydroxyquinoline via the Gould-Jacobs reaction.

Step 1: Formation of the Anilinomethylenemalonate Intermediate

  • In a round-bottom flask, combine the substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC.

  • Upon completion, the ethanol byproduct and any excess diethyl ethoxymethylenemalonate can be removed under reduced pressure. The resulting intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate flask, heat a high-boiling inert solvent (e.g., diphenyl ether or mineral oil) to approximately 250 °C.

  • Slowly add the anilinomethylenemalonate intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The 4-hydroxyquinoline product will often precipitate.

  • Dilute the mixture with a non-polar solvent like hexane to further precipitate the product.

  • Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.

Table 1: Typical Reaction Conditions for Common Quinolone Syntheses
Synthesis MethodKey ReagentsCatalystTypical Temperature (°C)Typical Yield (%)
Gould-Jacobs Aniline, Diethyl ethoxymethylenemalonateNone (Thermal)250Varies
Conrad-Limpach Aniline, β-ketoesterAcid (e.g., H₂SO₄)140-250Up to 95[4]
Friedländer 2-aminoaryl ketone, α-methylene carbonylAcid or Base150-22077-95[10]
Skraup Aniline, Glycerol, H₂SO₄, Oxidizing agentH₂SO₄145-17014-47[10]
Doebner-von Miller Aniline, α,β-unsaturated carbonylAcid (e.g., HCl)100-14042-89[10]

Level 5: Visual Guides

Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Aniline Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Nucleophilic Attack Malonate Diethyl Ethoxymethylenemalonate Malonate->Intermediate Cyclization Thermal Cyclization (6π-electrocyclization) Intermediate->Cyclization Heat (>250°C) QuinoloneEster Ethyl 4-oxo-1,4- dihydroquinoline-3-carboxylate Cyclization->QuinoloneEster Hydrolysis Saponification QuinoloneEster->Hydrolysis NaOH Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Heat FinalProduct 4-Hydroxyquinoline Decarboxylation->FinalProduct

Caption: Mechanism of the Gould-Jacobs reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp If pure Failure Re-evaluate Synthetic Route CheckPurity->Failure If impure ChangeSolvent Change Solvent OptimizeTemp->ChangeSolvent No improvement Success Yield Improved OptimizeTemp->Success Improvement ScreenCatalyst Screen Catalysts ChangeSolvent->ScreenCatalyst No improvement ChangeSolvent->Success Improvement ConsiderMW Consider Microwave Synthesis ScreenCatalyst->ConsiderMW No improvement ScreenCatalyst->Success Improvement ConsiderMW->Success Improvement ConsiderMW->Failure No improvement

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: A Troubleshooting Guide for the Preparation of 4-Hydroxyquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxyquinolin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth answers to common challenges encountered during its preparation, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Conrad-Limpach reaction is resulting in a very low yield. What are the most likely causes and how can I improve it?

A low yield in the Conrad-Limpach synthesis is a frequent issue that can often be traced back to the critical thermal cyclization step. This reaction involves the initial formation of a β-anilinoacrylate intermediate from an aniline and a β-ketoester, followed by a high-temperature ring closure.

The primary factors affecting yield are temperature and the reaction medium . The cyclization requires a significant energy input to overcome the aromaticity of the aniline ring during the intramolecular attack, typically in the range of 250 °C.[1][2]

Troubleshooting Steps:

  • Inadequate Temperature: If the temperature is too low, the cyclization will be slow or incomplete. Ensure your heating apparatus can consistently maintain the required high temperature.

  • Solvent Choice: Heating the β-anilinoacrylate intermediate neat can lead to decomposition and charring, significantly reducing the yield.[2] The use of a high-boiling, inert solvent is crucial for efficient heat transfer and to prevent localized overheating.[3] Solvents like diphenyl ether (b.p. 259 °C) or Dowtherm A (b.p. 257 °C) are commonly used and have been shown to increase yields to as high as 95%.[2][3] Mineral oil is a less expensive alternative, though it can be more difficult to remove during workup.[2]

  • Reaction Time: While a high temperature is necessary, prolonged heating can lead to thermal decomposition of both the starting material and the product. The optimal heating time should be determined empirically, often by monitoring the reaction by Thin Layer Chromatography (TLC).

Q2: The reaction mixture turned into a dark, tarry mess during the thermal cyclization. Is the product salvageable?

The formation of tar is a strong indication of thermal decomposition.[1] This is a common outcome when the reaction temperature is too high or when the heating is uneven, leading to "hot spots" in the reaction vessel.

Causality and Prevention:

  • Decomposition Pathways: At excessive temperatures, organic molecules, particularly those with multiple functional groups, can undergo complex degradation pathways, including polymerization and carbonization. The exact mechanism of thermal decomposition for the anilinoacrylate intermediate can be complex, but it is a known issue in high-temperature quinoline syntheses.[4]

  • Preventative Measures:

    • Precise Temperature Control: Use a high-temperature thermometer and a reliable heating mantle with vigorous stirring to ensure even heat distribution.

    • High-Boiling Solvents: As mentioned in Q1, using a high-boiling solvent is one of the most effective ways to prevent charring by ensuring a homogeneous temperature throughout the reaction mixture.[2][3]

    • Purity of Starting Materials: Impurities in the aniline or β-ketoester can sometimes act as catalysts for decomposition at high temperatures. Ensure your starting materials are of high purity.

Salvageability:

Unfortunately, once significant tar formation has occurred, isolating the desired product in a reasonable yield is very difficult. The product is likely trapped within the polymeric matrix, and purification is often impractical. It is generally more efficient to restart the synthesis with stricter control over the reaction conditions.

Q3: My NMR analysis indicates a mixture of isomers. How can I differentiate between 4-hydroxyquinolin-2-one and the 2-hydroxyquinolin-4-one byproduct, and how can I favor the formation of the desired product?

This is a classic problem in quinoline synthesis, rooted in the temperature-dependent regioselectivity of the Conrad-Limpach and related reactions.[2] The aniline can react with the β-ketoester at either the keto group or the ester group.

  • Kinetic vs. Thermodynamic Control:

    • Low Temperature (Kinetic Control): At lower temperatures (e.g., room temperature for the initial condensation, and around 140-160 °C for some related cyclizations), the reaction is under kinetic control, and the aniline preferentially attacks the more reactive keto group. This leads to the formation of the β-anilinoacrylate, which upon cyclization, yields the 4-hydroxyquinolin-2-one .[2][5]

    • High Temperature (Thermodynamic Control): At higher temperatures (e.g., >200 °C), the reaction is under thermodynamic control. The reaction becomes reversible, and the more stable β-keto anilide is formed by attack at the ester group. Cyclization of this intermediate leads to the 2-hydroxyquinolin-4-one isomer.[2]

Troubleshooting Isomer Formation:

To favor the formation of 4-hydroxyquinolin-2-one, it is essential to maintain the lowest possible temperature at which the cyclization will proceed efficiently. While the Conrad-Limpach cyclization requires high temperatures (~250 °C), the initial condensation to form the anilinoacrylate should be performed under milder, kinetically controlled conditions.[2]

Differentiating Isomers by NMR:

The two isomers have distinct NMR signatures. The most telling signals are those for the proton at the 3-position and the chemical shifts of the carbonyl carbons.

Signal 4-Hydroxyquinolin-2-one 2-Hydroxyquinolin-4-one Rationale
H-3 (proton at C3) ~5.8 ppm (singlet)[6]~6.1 ppm (singlet)[7]The chemical environment of the vinylic proton is different in the two pyridinone ring systems.
C-2 (Carbonyl) ~163 ppm[6]Quaternary carbon, chemical shift not as diagnostic as C-4.The carbonyl carbon in the 2-position of the desired product has a characteristic chemical shift.
C-4 (Carbonyl) Quaternary carbon, ~162 ppm[6]~175-180 ppmThe carbonyl at the 4-position in the byproduct is significantly downfield.
4-OH Proton Can be very broad and downfield (>12 ppm) due to strong intramolecular H-bonding.[6]Not applicable.The presence of this signal is a strong indicator of the 4-hydroxy tautomer.
N-H Proton ~11 ppm[6]~11-12 ppmThe N-H protons in both isomers are typically broad and downfield.

Purification of Isomers:

Separating these isomers can be challenging due to their similar polarities.

  • Fractional Crystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent, fractional crystallization can be attempted. This often requires careful optimization of the solvent system and temperature.

  • Chromatography: Meticulous column chromatography on silica gel can be effective, but may require testing various solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane/methanol) to achieve good separation.

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxyquinolin-2-one (Two-Step)

This protocol is adapted from established procedures and emphasizes control over the reaction conditions to maximize the yield of the desired 4-hydroxy isomer.[8]

Step 1: Formation of the β-Anilinoacrylate Intermediate

  • In a round-bottom flask, combine aniline (1.0 eq) and diethyl malonate (1.0 eq).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄) to the mixture.[2]

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the formation of the enamine is complete (typically after several hours), the intermediate can be used directly in the next step. For a purer intermediate, the reaction mixture can be worked up by neutralizing the acid, extracting with an organic solvent, and removing the solvent under reduced pressure.

Step 2: Thermal Cyclization

  • Transfer the crude β-anilinoacrylate intermediate to a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser.

  • Add a high-boiling, inert solvent, such as diphenyl ether or Dowtherm A (approx. 5-10 mL per gram of intermediate).[2][3]

  • Heat the reaction mixture to approximately 250 °C with vigorous stirring.

  • Maintain this temperature and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The 4-hydroxyquinolin-2-one product should precipitate.

  • Collect the solid product by filtration and wash thoroughly with a non-polar solvent (e.g., hexane or toluene) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.[9]

Protocol 2: Microwave-Assisted Synthesis of 4-Hydroxyquinolin-2-one Analogues

Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[10] This is a general procedure adapted from modern methods.[11]

  • In a microwave reaction vessel, combine the aniline (1.0 eq) and diethyl malonate (1.0 eq).

  • A catalyst, such as BiCl₃ (0.2 eq), can be added to facilitate the reaction.[10]

  • Add a small amount of a high-boiling solvent like ethanol or operate under solvent-free conditions if the reactants are liquid.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction parameters (e.g., temperature to 180-220 °C, power, and time). A typical reaction time is 5-20 minutes. These parameters will need to be optimized for the specific substrates.

  • After the reaction is complete, cool the vessel to room temperature.

  • If a solvent was used, it can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visual Diagrams

Troubleshooting Workflow for Low Yield in Conrad-Limpach Synthesis

low_yield_troubleshooting start Low Yield of 4-Hydroxyquinolin-2-one check_temp Was the cyclization temperature ~250°C? start->check_temp check_solvent Was a high-boiling inert solvent used? check_temp->check_solvent Yes increase_temp Increase and stabilize temperature. check_temp->increase_temp No check_time Was the reaction time optimized (TLC)? check_solvent->check_time Yes add_solvent Repeat with diphenyl ether or Dowtherm A. check_solvent->add_solvent No check_purity Were the starting materials pure? check_time->check_purity Yes optimize_time Monitor by TLC to avoid decomposition. check_time->optimize_time No purify_reagents Purify aniline and β-ketoester. check_purity->purify_reagents No end Yield should improve. check_purity->end Yes

Caption: A decision-making workflow for troubleshooting low yields.

Mechanism of Isomer Formation

isomer_formation cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products aniline Aniline low_temp Low Temp (Kinetic Control) aniline->low_temp high_temp High Temp (Thermodynamic Control) aniline->high_temp ketoester β-Ketoester ketoester->low_temp ketoester->high_temp intermediate_kinetic β-Anilinoacrylate (Attack at Keto Group) low_temp->intermediate_kinetic intermediate_thermo β-Keto Anilide (Attack at Ester Group) high_temp->intermediate_thermo product_4_hydroxy 4-Hydroxyquinolin-2-one (Desired Product) intermediate_kinetic->product_4_hydroxy Cyclization product_2_hydroxy 2-Hydroxyquinolin-4-one (Isomeric Byproduct) intermediate_thermo->product_2_hydroxy Cyclization

Caption: Temperature-dependent pathways to quinolinone isomers.

References

Technical Support Center: Gould-Jacobs Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful method for synthesizing the 4-quinolone scaffold. While robust, the reaction's high-temperature requirements can often lead to challenges with yield and purity. Here, we address common experimental issues through a series of troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the Gould-Jacobs reaction, providing probable causes and actionable solutions.

Question 1: My cyclization reaction is yielding a dark, tarry substance with very little of the desired 4-quinolone product. What is happening and how can I fix it?

Answer:

This is a classic sign of thermal decomposition. The high temperatures required for the intramolecular cyclization step (often exceeding 250 °C) can cause the starting materials, intermediates, or even the final product to degrade, leading to the formation of insoluble, polymeric tars.[1][2]

Probable Cause:

  • Excessive Temperature or Prolonged Heating: The core of the issue is often a reaction temperature that is too high or a reaction time that is too long. There is a fine balance between providing enough energy for the cyclization and initiating decomposition pathways.[2][3]

  • Localized Overheating: Poor heat distribution in the reaction vessel can create "hot spots" where the temperature significantly exceeds the target, accelerating degradation.

Solutions & Experimental Protocol:

  • Optimize Temperature and Time: The goal is to find the minimum temperature and time required for efficient cyclization.[3]

    • Strategy: Begin with a temperature around 250 °C and monitor the reaction's progress via Thin-Layer Chromatography (TLC). If the reaction is slow, incrementally increase the temperature by 10 °C. If decomposition is observed, reduce the temperature and extend the reaction time.

    • Insight: Microwave-assisted synthesis is highly effective here. It provides rapid, uniform heating, which can dramatically shorten reaction times from hours to minutes, thereby minimizing the window for thermal degradation and improving yields.[4][5]

  • Utilize a High-Boiling Inert Solvent: Performing the cyclization neat (without a solvent) can lead to poor heat transfer.

    • Strategy: Employ a high-boiling, thermally stable solvent such as diphenyl ether or Dowtherm A. These solvents act as a heat bath, ensuring uniform temperature distribution and preventing localized overheating.[5][6] Using such solvents has been shown to increase cyclization yields up to 95% in many cases.[5][6]

Protocol: High-Temperature Cyclization in Diphenyl Ether

  • Place the dried anilidomethylenemalonate intermediate into a round-bottom flask equipped with a reflux condenser.

  • Add diphenyl ether as the solvent (e.g., 5-10 mL per gram of intermediate).

  • Heat the mixture in a heating mantle to a gentle reflux (approx. 250-260 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, allow the mixture to cool to room temperature.

  • Add a non-polar solvent like cyclohexane or hexanes to precipitate the crude 4-quinolone product.[5]

  • Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry under a vacuum.

Question 2: I'm using a meta-substituted aniline, and my final product is a mixture of two different regioisomers. How can I control the regioselectivity of the cyclization?

Answer:

This is a well-documented challenge of the Gould-Jacobs reaction. When an asymmetrically substituted aniline is used, the intramolecular cyclization can occur at either of the two ortho positions relative to the amino group, potentially leading to a mixture of products.[6] The regioselectivity is governed by a combination of steric and electronic factors.[6]

Probable Cause:

  • Steric Hindrance: Cyclization will preferentially occur at the less sterically hindered ortho position. A bulky substituent will disfavor cyclization at the adjacent position.

  • Electronic Effects: The reaction proceeds via an electrophilic aromatic substitution mechanism. Electron-donating groups on the aniline ring activate the ortho and para positions, while electron-withdrawing groups deactivate them. The cyclization will favor the more nucleophilic (electron-rich) ortho position.

  • Thermodynamic vs. Kinetic Control: In some cases, different reaction conditions (temperature, time) can favor one isomer over the other. One isomer may be the faster-forming kinetic product, while the other is the more stable thermodynamic product.[7][8]

Solutions & Strategies:

  • Analyze Your Substrate: Before starting, predict the likely outcome based on your aniline's substituents. If one ortho position is significantly more sterically hindered or electronically deactivated than the other, you may achieve good selectivity.

  • Temperature Control: The regioselectivity can be temperature-dependent.[1] Running the reaction at the lowest possible temperature that still allows for cyclization may favor the kinetic product.

  • Alternative Synthetic Routes: If achieving regioselectivity is critical and proving difficult, consider an alternative quinoline synthesis that provides better positional control for your specific target molecule, such as the Friedländer or Combes synthesis.[9]

dot

Gould_Jacobs_Pathway cluster_main Main Gould-Jacobs Reaction Pathway cluster_byproduct Common Byproduct Pathways Reactants Aniline + Alkoxymethylenemalonate Intermediate Anilidomethylenemalonate Intermediate Reactants->Intermediate Condensation (-EtOH) Product 4-Hydroxyquinoline (4-Oxo form) Intermediate->Product Thermal Cyclization (>250 °C, -EtOH) Decomposition Thermal Decomposition (Tar) Intermediate->Decomposition Excessive Heat (>280 °C) or Prolonged Time Regioisomers Regioisomeric Mixture Intermediate->Regioisomers Asymmetric Aniline

References

Technical Support Center: Enhancing the Biological Activity of 4-Methylquinolin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the enhancement of biological activity in 4-Methylquinolin-2-ol derivatives. This guide is designed to provide you, our fellow researchers, with practical, experience-driven insights and troubleshooting strategies. Our goal is to move beyond simple protocols and delve into the rationale behind experimental choices, empowering you to overcome common hurdles and unlock the full potential of this versatile chemical scaffold.

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, the this compound (also known as 4-methyl-2(1H)-quinolinone) moiety is a key pharmacophore with a wide range of documented biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] This guide will address common challenges in synthesis, functionalization, and biological evaluation, providing a structured approach to problem-solving.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and derivatization of this compound.

Synthesis & Derivatization

Q1: My initial synthesis of the this compound core is resulting in low yields. What are the likely causes and how can I improve it?

A1: Low yields in quinolinone synthesis are a frequent challenge and can often be traced back to several key factors:

  • Reaction Conditions: Many classical quinoline syntheses, such as the Knorr or Conrad-Limpach cyclizations, require specific temperature and pH ranges.[5] Deviations can lead to the formation of side products or incomplete reactions. For instance, excessive heat can cause decomposition and the formation of tar-like byproducts.[6]

  • Catalyst Choice: The selection of an appropriate acid or base catalyst is critical and highly dependent on the specific substrates.[6] An incompatible catalyst may not effectively promote the desired cyclization or could encourage unwanted side reactions.

  • Purity of Starting Materials: Impurities in your starting aniline or acetoacetate derivatives can interfere with the reaction. Ensure all reagents are of high purity and solvents are anhydrous, as water can inhibit some acid-catalyzed cyclizations.[6]

Troubleshooting Workflow for Low Yields:

G start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity Confirmed screen_catalyst Screen Alternative Catalysts optimize_temp->screen_catalyst No Improvement success Improved Yield optimize_temp->success Yield Improves tlc_monitor Monitor Reaction by TLC screen_catalyst->tlc_monitor Catalyst Selected screen_catalyst->success Yield Improves workup Modify Work-up Procedure tlc_monitor->workup Incomplete Reaction or Side Products tlc_monitor->success Complete Reaction workup->success

Caption: Troubleshooting workflow for low synthesis yields.

Q2: I am struggling with the regioselectivity of substitutions on the quinolinone ring. How can I control where my functional groups are added?

A2: The quinolinone ring has several positions susceptible to electrophilic or nucleophilic attack. Understanding the inherent reactivity of the scaffold is key.

  • Electrophilic Aromatic Substitution: The benzene portion of the quinolinone ring is generally activated towards electrophilic substitution. The directing effects of the existing substituents will govern the position of new functional groups.

  • Nucleophilic Substitution: The pyridinone ring can be susceptible to nucleophilic attack, particularly after activation. For example, the hydroxyl group at the 2-position can be converted to a leaving group (e.g., a chloro group via reaction with POCl₃) to facilitate nucleophilic substitution at that position.[5][7]

Q3: I am attempting to introduce a substituent at the C3 position, but the reaction is not proceeding as expected. What are some common pitfalls?

A3: The C3 position is often targeted for modification to modulate biological activity.[3] Common challenges include:

  • Steric Hindrance: The methyl group at C4 can sterically hinder reactions at C3. Consider using smaller, more reactive reagents.

  • Deprotonation: Many reactions at C3 involve the formation of a carbanion. Ensure you are using a sufficiently strong base to deprotonate the C3 position effectively.

  • Tautomerism: The this compound exists in equilibrium with its 2-hydroxy-4-methylquinoline tautomer.[8] The reaction conditions can influence which tautomer is favored, which in turn affects the reactivity at different positions.

Biological Activity & Screening

Q4: My this compound derivatives are showing low or no activity in my primary biological assay. What are some general strategies to enhance their potency?

A4: Enhancing biological activity is a multifactorial challenge. Consider the following:

  • Structure-Activity Relationship (SAR) Analysis: Systematically modify the substituents on the quinolinone core and observe the impact on activity.[9][10] Even small changes can have a significant effect. For example, the addition of halogen atoms can increase lipophilicity and potentially improve cell permeability and activity.[11]

  • Target Engagement: Confirm that your compounds are reaching and interacting with their intended biological target. This may involve cellular uptake studies or direct binding assays.

  • Physicochemical Properties: Poor solubility or membrane permeability can limit the effective concentration of your compound at the target site. Consider modifying the structure to improve these properties, for instance, by adding ionizable groups.

  • Hybrid Molecules: Consider creating hybrid molecules by linking the this compound scaffold to another pharmacophore known to have activity against your target.[11]

Q5: I am observing cytotoxicity in my cell-based assays that seems unrelated to the intended mechanism of action. How can I troubleshoot this?

A5: Off-target toxicity is a common issue in drug discovery.

  • Purity Analysis: Ensure the observed cytotoxicity is not due to impurities from the synthesis. Re-purify your compounds and confirm their purity by multiple analytical methods (e.g., HPLC, NMR, Mass Spectrometry).

  • Control Experiments: Include appropriate negative controls (e.g., vehicle-treated cells) and positive controls (a compound with a known mechanism of action) in your assays.

  • Counter-Screening: Test your compounds in assays for common off-target effects, such as inhibition of hERG channels or general cytotoxicity against a panel of cell lines.

Part 2: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Knorr Synthesis of this compound Derivatives

This protocol provides a general method for the synthesis of the core this compound scaffold.

Materials:

  • Substituted aniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Concentrated sulfuric acid

  • Ethanol

Procedure:

  • In a round-bottom flask, slowly add concentrated sulfuric acid to chilled ethanol to prepare a 70-80% sulfuric acid solution.

  • Add the substituted aniline to the sulfuric acid solution with stirring.

  • Slowly add ethyl acetoacetate to the mixture, maintaining the temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to 100-110°C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound derivative.

Causality: The sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the condensation of the aniline with ethyl acetoacetate followed by cyclization to form the quinolinone ring.[5]

Protocol 2: Chlorination of the C2 Position and Subsequent Nucleophilic Substitution

This protocol describes the conversion of the 2-hydroxyl group to a more reactive chloro group, enabling further derivatization.

Materials:

  • This compound derivative (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess)

  • Nucleophile (e.g., an amine, thiol, or azide)

  • Inert solvent (e.g., DMF, Toluene)

Procedure:

  • Chlorination: In a fume hood, reflux the this compound derivative in an excess of phosphorus oxychloride for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the 2-chloro-4-methylquinoline derivative with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Nucleophilic Substitution: Dissolve the crude 2-chloro derivative in an appropriate inert solvent.

  • Add the desired nucleophile (and a base if necessary, e.g., triethylamine for amine nucleophiles).

  • Heat the reaction mixture (temperature will vary depending on the nucleophile) and monitor by TLC.

  • Upon completion, perform an appropriate aqueous work-up, extract the product, and purify by column chromatography or recrystallization.

Causality: The reaction with POCl₃ replaces the hydroxyl group at the C2 position with a chlorine atom, which is a good leaving group, facilitating subsequent nucleophilic substitution reactions.[5][7]

Part 3: Structure-Activity Relationship (SAR) Insights & Data

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the quinoline ring.

General SAR Observations:

Position of SubstitutionCommon SubstituentsGeneral Impact on Biological Activity
N1 (Nitrogen) Alkyl, ArylCan influence lipophilicity and steric interactions with the target.[12]
C3 Carboxamides, EstersOften crucial for target binding and can significantly modulate potency.[3]
C6, C7, C8 (Benzene Ring) Halogens, Alkoxy, NitroCan affect electronic properties, metabolic stability, and pharmacokinetic profiles.[11]

Hypothesized Enhancement of Anticancer Activity:

G scaffold This compound Scaffold c3_mod Introduce Electron-Withdrawing Group at C3 (e.g., carboxamide) scaffold->c3_mod benzene_mod Add Lipophilic Group to Benzene Ring (e.g., halogen, trifluoromethyl) scaffold->benzene_mod n1_mod N1-Alkylation/Arylation scaffold->n1_mod increased_potency Increased Anticancer Potency c3_mod->increased_potency Enhances Target Binding benzene_mod->increased_potency Improves Cell Permeability n1_mod->increased_potency Modifies Physicochemical Properties

Caption: Strategies for enhancing anticancer activity.

References

Method refinement for consistent 1H NMR spectra of 4-Methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methylquinolin-2-ol Analysis

Welcome to the technical support guide for achieving method refinement and consistency in the 1H NMR analysis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who rely on high-quality, reproducible NMR data. We will move beyond standard protocols to address the unique challenges presented by this molecule, focusing on the scientific principles that govern spectral consistency.

The primary challenge in analyzing this compound is its existence in a tautomeric equilibrium between the keto (amide) form, 4-methylquinolin-2(1H)-one, and the enol (hydroxyl) form, this compound.[1][2] Computational and experimental data strongly suggest that the keto tautomer is the predominant and more stable form in most conditions.[1][2] However, the position of this equilibrium is highly sensitive to environmental factors, which is the principal source of spectral inconsistency.

This guide provides direct answers to common issues, explains the underlying causality, and offers robust, field-proven protocols to ensure your data is reliable and reproducible.

Troubleshooting Guide: Common Spectral Issues

Q1: Why are the chemical shifts of my aromatic and vinyl protons different from run to run, even when using the same solvent?

Short Answer: This is likely due to unintended variations in sample concentration, which alters the tautomeric equilibrium and intermolecular interactions like hydrogen bonding.

In-Depth Explanation: this compound, primarily in its keto form, can form hydrogen-bonded dimers or aggregates in solution. The extent of this aggregation is concentration-dependent. As concentration increases, the equilibrium can shift, and intermolecular hydrogen bonding becomes more pronounced.[3] This has two main effects:

  • Deshielding: Protons involved in hydrogen bonding (like the N-H proton) are deshielded, causing their signals to shift downfield (to a higher ppm value).[3][4] This can also have a minor, cascading effect on the chemical shifts of nearby aromatic protons.

  • Tautomer Ratio Change: While the keto form is dominant, changes in concentration can slightly alter the keto-enol ratio. Since the electronic environment of the aromatic ring differs between the two tautomers, a change in their relative amounts will cause the observed, averaged chemical shifts to vary.[5] Even subtle differences in sample weight (e.g., 5 mg vs. 15 mg) can lead to noticeable shifts.[6][7]

Refined Method: To eliminate concentration as a variable, you must establish and adhere to a strict sample preparation protocol.

  • Standardize Mass: Use a high-precision balance and aim for a consistent sample mass for all analyses (e.g., 10 mg ± 0.1 mg).

  • Standardize Solvent Volume: Use a calibrated pipette to add a precise volume of deuterated solvent (e.g., 0.7 mL).[8] Preparing the sample in a separate vial before transferring it to the NMR tube can ensure complete dissolution and accurate volume measurement.[7]

  • Document Everything: Record the exact mass and solvent volume for each sample. This data is crucial for identifying concentration-induced shifts if they occur.

Q2: I have a very broad singlet between 11 and 12 ppm that sometimes looks sharp and other times is almost flat. What is this peak, and why is its shape inconsistent?

Short Answer: This is the N-H proton of the dominant keto (amide) tautomer. Its broadening is typically due to a combination of intermediate-rate chemical exchange and poor shimming.

In-Depth Explanation: The proton on the nitrogen is exchangeable and can participate in hydrogen bonding with the solvent or other solute molecules.[9][10]

  • Chemical Exchange: This proton can exchange with residual water in the solvent or with other this compound molecules. If the rate of this exchange is on the NMR timescale, it leads to significant peak broadening. The exchange rate is highly sensitive to temperature and the presence of trace acidic or basic impurities.[4]

  • Quadrupolar Coupling: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is quadrupolar. While often averaged out in symmetric environments, coupling to the adjacent proton can contribute to broadening.

  • Poor Shimming: Broad peaks are a classic symptom of an inhomogeneous magnetic field.[6] Overly concentrated or non-homogenous (e.g., containing fine particulates) samples are notoriously difficult to shim well.[7]

Refined Method:

  • Confirm the N-H Proton: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously for a minute, and re-acquire the spectrum. The broad peak should disappear or significantly diminish as the N-H proton exchanges with deuterium, which is not observed in ¹H NMR.[6]

  • Use High-Purity Solvent: Use a fresh ampule of high-purity deuterated solvent (e.g., DMSO-d₆) to minimize water and acidic/basic impurities.

  • Filter Your Sample: Always filter your sample solution into the NMR tube through a pipette packed with a small plug of glass wool. This removes any particulate matter that would disrupt magnetic field homogeneity and make shimming difficult.

  • Optimize Shimming: Allow adequate time for the instrument's auto-shim routines to complete. If the peak remains broad, manual shimming may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for obtaining a consistent spectrum of this compound?

Answer: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the recommended solvent for achieving the most consistent and informative spectra.

Causality & Rationale: The choice of solvent is the single most critical factor for managing the tautomeric equilibrium of this compound.[11][12]

  • Polar Aprotic Solvents Stabilize the Keto Form: DMSO is a highly polar, aprotic solvent. Its strong hydrogen bond accepting character effectively solvates and stabilizes the polar amide group of the keto tautomer, pushing the equilibrium almost exclusively to this form.[12][13] This minimizes the presence of the enol form, leading to a "cleaner" and more consistent spectrum.

  • Reduced Exchange Broadening: In DMSO, the N-H proton is strongly hydrogen-bonded to the solvent's sulfoxide oxygen. This slows down the rate of intermolecular proton exchange compared to protic solvents, often resulting in a sharper N-H signal.[14]

  • Avoidance of CDCl₃: While common, chloroform-d (CDCl₃) can be problematic. It is less polar than DMSO, and its acidity can vary between batches, potentially catalyzing exchange or reacting with sensitive compounds.[8] The tautomeric equilibrium in CDCl₃ may be more sensitive to concentration and temperature.

Q2: How does temperature affect the 1H NMR spectrum?

Answer: Increasing the temperature typically shifts the tautomeric equilibrium slightly toward the keto form and causes exchangeable proton signals (N-H) to sharpen and shift upfield.[15][16]

In-Depth Explanation: Tautomerism is a thermodynamic equilibrium.[15] Running spectra at different temperatures (Variable Temperature NMR) can provide insight into the system.

  • Equilibrium Shift: For many keto-enol systems, an increase in temperature favors the more polar keto form.[16] While this effect may be subtle in a highly stabilizing solvent like DMSO, it can be more pronounced in less polar solvents.

  • Exchange Rate: As temperature increases, the rate of chemical exchange for the N-H proton also increases. This can have two opposing effects on the peak shape: if the exchange is slow to begin with, it may broaden the peak as it moves into the intermediate exchange regime. However, more commonly for N-H protons, increasing the temperature pushes the exchange into the "fast exchange" regime, resulting in a sharper, averaged signal.[17]

  • Chemical Shift: The hydrogen bond strength of the N-H proton with the solvent decreases at higher temperatures. This leads to increased shielding, causing the signal to shift to a higher field (lower ppm).[11][17]

For consistency, it is crucial to ensure the sample has reached thermal equilibrium inside the NMR probe before acquisition. Standardizing the acquisition temperature (e.g., 298 K) is essential for reproducible spectra.

Visualizing Key Concepts

A fundamental understanding of the molecular behavior is key to troubleshooting.

Caption: Tautomeric equilibrium of this compound.

TroubleshootingWorkflow cluster_shifts Shift Troubleshooting cluster_broad Broadening Troubleshooting start Inconsistent 1H NMR Spectra? check_params Verify Core Parameters: - Same Solvent (DMSO-d6)? - Same Concentration? - Same Temperature? start->check_params issue_shifts Problem: Chemical Shift Variation check_params->issue_shifts Yes, but shifts vary issue_broad Problem: Broad Peaks check_params->issue_broad Yes, but peaks are broad sol_shifts Standardize Concentration: - Weigh accurately (±0.1 mg) - Use precise solvent volume (0.7 mL) issue_shifts->sol_shifts sol_broad_1 Filter sample into NMR tube (removes particulates) issue_broad->sol_broad_1 ref_shifts Reference Protocol S1 sol_shifts->ref_shifts sol_broad_2 Optimize instrument shimming sol_broad_1->sol_broad_2 sol_broad_3 Confirm N-H/O-H with D2O exchange sol_broad_2->sol_broad_3 ref_broad Reference Protocol S1 & S2 sol_broad_3->ref_broad

Caption: Troubleshooting workflow for inconsistent spectra.

Protocols for Reproducible Analysis

Protocol S1: Refined Sample Preparation and Data Acquisition

This protocol is designed to minimize variability from sample preparation.

  • Sample Weighing: Accurately weigh 10 mg (± 0.1 mg) of this compound into a clean, dry 2 mL glass vial.

  • Solvent Addition: Using a calibrated micropipette, add exactly 0.7 mL of high-purity DMSO-d₆ to the vial.

  • Dissolution: Cap the vial and gently vortex or sonicate for 1-2 minutes until the solid is completely dissolved. A homogenous solution is critical.[18]

  • Filtration and Transfer: Prepare a Pasteur pipette by tightly packing a small amount of glass wool into the narrow section. Use this pipette to transfer the solution from the vial into a clean, high-quality 5 mm NMR tube.

  • Thermal Equilibration: Insert the sample into the NMR spectrometer. Allow it to equilibrate at the standard probe temperature (e.g., 298 K) for at least 5 minutes before starting any acquisitions.

  • Instrument Setup:

    • Lock onto the DMSO-d₆ deuterium signal.

    • Perform an automated shimming routine.

    • Use standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16 scans). Ensure these parameters are identical for all comparative experiments.

  • Data Processing: Process the data using identical parameters (e.g., line broadening factor) for all spectra to ensure fair visual comparison. Reference the residual DMSO peak to 2.50 ppm.[14]

Protocol S2: D₂O Exchange for N-H Peak Confirmation
  • Acquire a standard ¹H NMR spectrum following Protocol S1.

  • Remove the NMR tube from the spectrometer.

  • Add one drop (~20-30 µL) of Deuterium Oxide (D₂O) to the sample.

  • Cap the tube securely and invert it 10-15 times to mix thoroughly.

  • Re-insert the sample, allow it to re-equilibrate, and acquire a new ¹H NMR spectrum using the same parameters.

  • Compare the "before" and "after" spectra. The exchangeable N-H proton peak will have disappeared or be significantly reduced in intensity.

Reference Data

The following table provides typical ¹H NMR chemical shifts for this compound in the recommended solvent, DMSO-d₆. Minor variations are expected depending on the specific instrument and conditions.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationNotes
N-H ~ 11.58broad singlet1HExchangeable with D₂O. Position is concentration and temperature dependent.[19]
H-5 ~ 7.71doublet (d)1HAromatic proton adjacent to the fused ring junction.
H-7 ~ 7.50triplet (t)1HAromatic proton.
H-8 ~ 7.31doublet (d)1HAromatic proton.
H-6 ~ 7.20triplet (t)1HAromatic proton.
H-3 ~ 6.15singlet (s)1HVinyl proton on the quinolinone ring.
CH₃ ~ 2.42singlet (s)3HMethyl group protons.

Data adapted from literature values for 4-methylquinolin-2(1H)-one in DMSO-d₆.[19]

References

Technical Support Center: Scaling Up the Synthesis of 4-Methylquinolin-2-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 4-Methylquinolin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions (FAQs) encountered during the preparation of this compound for preclinical evaluation. Our focus is on ensuring scientific integrity, scalability, and safety.

Introduction: Strategic Synthesis for Preclinical Supply

This compound, also known as 4-methylcarbostyril, is a key heterocyclic scaffold.[1][2] The tautomeric equilibrium between the keto (2-quinolinone) and enol (2-hydroxyquinoline) forms is a defining characteristic, with the keto form generally predominating.[3] As a molecule of interest progresses towards preclinical studies, the demand for material increases significantly, necessitating a transition from bench-scale synthesis to a robust, scalable, and reproducible process. This guide will focus on the Knorr quinoline synthesis, a reliable method for preparing 2-hydroxyquinolines, and address the specific challenges of its scale-up.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for producing multi-gram to kilogram quantities of this compound?

For preclinical scale, the Knorr quinoline synthesis is a highly recommended and established method.[4][5][7] It involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide, in this case, acetoacetanilide, which can be readily prepared from aniline and an acetoacetic ester.[8][9] This two-step route is generally robust and utilizes readily available starting materials.

The primary alternative, the Conrad-Limpach synthesis, typically yields the isomeric 4-hydroxyquinoline and requires very high temperatures (~250 °C), which can be challenging to manage safely and efficiently on a large scale.[10][11][12][13] The Knorr synthesis proceeds under more manageable thermal conditions, making it more amenable to standard chemical processing equipment.[3][14]

Q2: I'm observing the formation of an isomeric byproduct. How can I ensure the regioselectivity for the desired 2-ol isomer?

This is a critical and common challenge. The Knorr synthesis can produce the isomeric 4-hydroxyquinoline as a side product.[4][14] The regiochemical outcome is highly dependent on the reaction conditions, particularly the strength and concentration of the acid catalyst.

  • Mechanism of Selectivity : The reaction proceeds via an electrophilic aromatic substitution. To favor the desired 2-hydroxyquinoline, a large excess of a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, is crucial.[4][14] The strong acid promotes the formation of a key dicationic intermediate that preferentially cyclizes to the 2-position.[4] Using a smaller amount of acid can favor a different intermediate that leads to the 4-hydroxyquinoline.[4]

  • Practical Recommendation : For the synthesis of this compound, using concentrated sulfuric acid or polyphosphoric acid (PPA) as both the catalyst and solvent is recommended to maximize the yield of the desired isomer.[3][14][15]

Q3: What are the primary safety concerns when scaling up this synthesis?

Scaling up the Knorr synthesis introduces significant safety considerations that must be rigorously addressed:

  • Handling of Corrosive Acids : The use of large volumes of concentrated sulfuric acid or PPA requires specialized equipment and personal protective equipment (PPE).[16][17] Ensure you are using acid-resistant reactors, pumps, and transfer lines. Full PPE, including acid-resistant gloves, apron, and a face shield, is mandatory.[16]

  • Exothermic Reaction : The cyclization step is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction temperature must be carefully controlled using a reactor cooling system to prevent thermal runaways. Gradual heating and monitoring of the internal temperature are essential.

  • Handling of Aniline : Aniline is toxic and readily absorbed through the skin. It is also a suspected mutagen. All manipulations should be performed in a well-ventilated area, preferably a walk-in fume hood, with appropriate PPE.

  • Waste Neutralization : The acidic waste generated from the reaction and work-up must be neutralized before disposal. This neutralization process is also highly exothermic and must be performed cautiously in a controlled manner, often by slowly adding the acidic waste to a stirred, cooled basic solution (e.g., sodium hydroxide).

Q4: How can I achieve the high purity (>99.5%) required for preclinical toxicology studies?

Achieving high purity on a large scale requires a multi-step purification strategy.

  • Initial Isolation (Quenching & Precipitation) : The most common initial work-up involves carefully "quenching" the acidic reaction mixture by pouring it onto a large volume of ice water.[3][18] This precipitates the crude this compound, which can be isolated by filtration. This step removes the bulk of the acid and other water-soluble impurities.

  • Recrystallization : This is the most critical step for achieving high purity. The crude, filtered solid should be recrystallized from a suitable solvent system. Ethanol or a mixture of dimethylformamide (DMF) and water are often effective.[19][20] Developing a robust recrystallization protocol may involve screening different solvents, optimizing the cooling profile, and determining the ideal solvent volume to ensure both high purity and good recovery.

  • Final Wash and Drying : After recrystallization and filtration, the purified crystals should be washed with a cold, non-polar solvent (like hexanes or diethyl ether) to remove any residual mother liquor and then dried under vacuum to a constant weight.

Troubleshooting Guide: Common Scale-Up Issues

Problem Potential Cause(s) Recommended Solutions & Explanations
Low Overall Yield (<60%) 1. Incomplete Cyclization: Insufficient reaction time or temperature. 2. Side Reaction Dominance: Acid concentration not optimal, leading to the 4-hydroxy isomer.[4][14] 3. Product Loss During Work-up: The product may have some solubility in the aqueous quench solution, or the recrystallization protocol is not optimized.1. Monitor with In-Process Controls (IPCs): Use TLC or HPLC to monitor the disappearance of the acetoacetanilide intermediate. Extend reaction time or slightly increase temperature (e.g., from 80°C to 90-100°C) if starting material persists.[3][14] 2. Ensure Acid Excess: Use a sufficient excess of H₂SO₄ or PPA to drive the reaction towards the desired dicationic intermediate.[4][14] 3. Optimize Work-up: Ensure the quench is performed at a low temperature to minimize product solubility. During recrystallization, minimize the solvent volume and consider using an anti-solvent to improve recovery.
Product Fails Purity Specification 1. Ineffective Recrystallization: The chosen solvent system may not be effectively removing a key impurity. 2. Trapped Impurities: Rapid crystallization can lead to the occlusion of impurities within the crystal lattice. 3. Residual Starting Materials: Incomplete initial condensation of aniline and ethyl acetoacetate.1. Solvent Screening: Perform small-scale solvent screening to identify a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while key impurities remain soluble. 2. Controlled Cooling: Implement a slow, controlled cooling profile during recrystallization. Seeding the solution with pure crystals can also promote the formation of larger, purer crystals. 3. Purify Intermediate: If necessary, purify the acetoacetanilide intermediate by recrystallization before the cyclization step.
Poor Filterability / "Oily" Precipitate 1. Incomplete Reaction: The presence of unreacted starting materials or intermediates can lower the melting point of the crude product. 2. Tarry Byproducts: Overheating or localized "hot spots" in the reactor can lead to the formation of polymeric tars.1. Ensure Reaction Completion: Use IPCs to confirm the reaction has gone to completion before quenching. 2. Improve Agitation and Heat Transfer: Ensure vigorous and efficient stirring throughout the reaction, especially during heating, to maintain a uniform temperature and prevent localized overheating.
Batch-to-Batch Inconsistency 1. Variable Reagent Quality: Purity of aniline or ethyl acetoacetate may vary between lots. 2. Poor Process Control: Inconsistent control over critical parameters like temperature, reaction time, and reagent stoichiometry. 3. Moisture Contamination: Water can interfere with the acid catalyst and reaction intermediates.1. Qualify Raw Materials: Test incoming raw materials for purity and identity before use. 2. Implement Strict Process Controls: Develop a detailed batch record that specifies all parameters. Use calibrated equipment for monitoring temperature and additions. 3. Use Anhydrous Conditions: Ensure all reagents and the reactor are dry before starting the reaction.[21]

Experimental Protocols & Workflows

Workflow for Scaled-Up Synthesis

The following diagram outlines the critical steps for the scaled-up synthesis of this compound.

G cluster_0 Step 1: Acetoacetanilide Formation cluster_1 Step 2: Knorr Cyclization cluster_2 Step 3: Isolation & Purification A Charge Aniline & Ethyl Acetoacetate B Heat (100-120°C) A->B C Remove Ethanol/Water (Vacuum Distillation) B->C D IPC 1: Confirm Intermediate Formation (NMR) C->D E Charge H₂SO₄ or PPA to Reactor D->E F Slowly Add Acetoacetanilide E->F G Controlled Heating (80-100°C) F->G H IPC 2: Monitor Reaction Completion (TLC/HPLC) G->H I Quench into Ice Water H->I J Filter Crude Product I->J K Recrystallize from Suitable Solvent (e.g., EtOH) J->K L Filter & Wash Pure Product K->L M Dry Under Vacuum L->M

Caption: Scaled-up synthesis and purification workflow.

Detailed Protocol: Knorr Synthesis of this compound (Illustrative 100g Scale)

Step 1: Preparation of Acetoacetanilide

  • Reactor Setup: In a clean, dry 1 L reactor equipped with a mechanical stirrer, thermometer, and distillation head, charge aniline (93.1 g, 1.0 mol) and ethyl acetoacetate (130.1 g, 1.0 mol).

  • Reaction: Heat the mixture with stirring to 110-120°C. Ethanol and water will begin to distill off.

  • Completion: Continue heating until the distillation of volatiles ceases (approx. 2-3 hours).

  • Isolation: Cool the mixture to ~60-70°C. The molten acetoacetanilide can be used directly in the next step or solidified upon cooling to room temperature.

Step 2: Knorr Cyclization

  • Reactor Setup: In a 2 L reactor suitable for corrosive materials, charge concentrated sulfuric acid (98%, ~500 mL) and begin cooling to 0-5°C with an ice-water bath.

  • Reagent Addition: Slowly and portion-wise, add the crude acetoacetanilide (177.2 g, 1.0 mol) from Step 1 to the cold, stirred sulfuric acid. Maintain the internal temperature below 20°C during the addition.

  • Cyclization: After the addition is complete, slowly heat the reaction mixture to 80-90°C.[3]

  • Reaction Monitoring: Hold the mixture at this temperature for 2-4 hours. Monitor the reaction's progress by taking small, carefully quenched aliquots for TLC or HPLC analysis until the starting material is consumed.[14]

Step 3: Work-up and Purification

  • Quenching: In a separate large vessel (e.g., 10 L), prepare a mixture of crushed ice and water (~5 kg). While vigorously stirring the ice-water, slowly pour the cooled (~40-50°C) reaction mixture into it. This should be done in a walk-in fume hood due to the release of fumes.

  • Filtration: A solid precipitate will form. Stir the slurry for 30-60 minutes to ensure complete precipitation, then collect the crude solid by filtration.

  • Washing: Wash the filter cake thoroughly with deionized water until the washings are neutral (pH ~7). This removes residual acid.

  • Recrystallization: Transfer the damp filter cake to a clean reactor and add a suitable solvent (e.g., ethanol, ~1-2 L). Heat the mixture to reflux until all the solid dissolves. Allow the solution to cool slowly to room temperature, then cool further to 0-5°C to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by filtration. Wash the cake with a small amount of cold ethanol, followed by cold diethyl ether.

  • Drying: Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved.

Quality Control and Analytical Testing

The following diagram illustrates the relationship between process stages and necessary quality control checks.

QC_Workflow RM Raw Materials (Aniline, EAA) Test1 Identity (FTIR) Purity (GC) RM->Test1 Qualify Intermediate Acetoacetanilide Test2 Structure Confirmation (¹H NMR) Intermediate->Test2 Characterize Crude Crude Product Test3 Reaction Completion (TLC/HPLC) Crude->Test3 IPC Test4 Purity (HPLC) Residual Solvents (GC-HS) Crude->Test4 Check Final Final Product (this compound) Test5 Purity (>99.5%, HPLC) Identity (¹H/¹³C NMR, MS) Melting Point Elemental Analysis Final->Test5 Release Testing Test1->Intermediate Test2->Crude Test4->Final

Caption: Quality control points in the synthesis process.

Waste Management and Disposal

Proper disposal of waste is a critical component of a safe and compliant scale-up process. All waste generated from this synthesis is considered hazardous.[16][22]

  • Acidic Waste: The aqueous filtrate from the initial product isolation contains sulfuric acid. This must be neutralized before disposal. Slowly and cautiously add the acidic solution to a stirred, cooled, concentrated solution of a base like sodium hydroxide or calcium hydroxide. Monitor the pH and temperature throughout the process.

  • Organic Solvents: Waste solvents from recrystallization and washing (e.g., ethanol, diethyl ether, mother liquor) should be collected in a designated, properly labeled hazardous waste container for organic solvents.[16]

  • Solid Waste: Contaminated items such as filter paper, gloves, and weighing papers should be collected in a designated solid hazardous waste container.

  • Regulatory Compliance: Always follow your institution's and local regulatory guidelines for the disposal of chemical waste.[22][23] Never pour quinoline-containing waste down the drain.[16]

References

Technical Support Center: Characterization of 4-Methylquinolin-2-ol Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides a structured, question-and-answer-based approach to navigate the common challenges encountered during the characterization of these tautomers. It is designed for researchers, analytical scientists, and drug development professionals to foster a deeper understanding of the underlying principles and to provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs): Core Concepts

Q1: What are the tautomeric forms of 4-Methylquinolin-2-ol, and which is typically more stable?

This compound exists as two primary tautomers in equilibrium: the enol (lactim) form and the keto (lactam) form.[1][2]

  • Enol Form (this compound): Features a hydroxyl (-OH) group at the C2 position. In this form, the quinoline ring system possesses a higher degree of aromaticity.

  • Keto Form (4-methylquinolin-2(1H)-one): Features a carbonyl (C=O) group at the C2 position and a proton on the nitrogen atom (N-H). This form is also referred to as 4-methylcarbostyril.

Caption: Tautomeric equilibrium of this compound.

Generally, the keto tautomer is thermodynamically more stable and predominates in most solid and solution phases.[2][3][4] This stability is attributed to the robust cyclic amide (lactam) functionality and its enhanced capacity for forming strong, stabilizing intermolecular hydrogen bonds in condensed phases.[2]

Q2: How do solvent, pH, and temperature affect the tautomeric equilibrium?

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment. Understanding these influences is critical for consistent experimental results.

  • Solvent Polarity: The equilibrium is strongly solvent-dependent.[5][6] Polar protic and aprotic solvents (e.g., DMSO, water, methanol) tend to stabilize the more polar keto form through hydrogen bonding and dipole-dipole interactions.[5][7] In non-polar solvents (e.g., CCl₄, cyclohexane), the relative population of the enol form may increase, particularly if intramolecular hydrogen bonding can occur in related structures.[8]

  • pH: The state of protonation dramatically affects the equilibrium. In acidic conditions, protonation can occur on the nitrogen or oxygen atoms, shifting the equilibrium. Under basic conditions, deprotonation of the N-H (keto) or O-H (enol) proton yields a common anionic species, which can influence reaction pathways.

  • Temperature: Temperature changes can shift the equilibrium. Low-temperature NMR studies, for instance, are often employed to slow the rate of proton exchange between tautomers, which can help in resolving distinct signals for each form.[5]

Troubleshooting Guide by Analytical Technique

This section addresses specific issues you may encounter during experimental analysis.

NMR Spectroscopy

Q3: My ¹H NMR spectrum shows a single set of averaged signals and a broad N-H/O-H peak. How can I confirm which tautomer is present?

This is a classic sign of rapid proton exchange on the NMR timescale, where the spectrometer detects a time-averaged representation of both tautomers rather than distinct species.[9] The broad signal for the exchangeable proton (N-H or O-H) is also characteristic of this phenomenon.

Troubleshooting Steps:

  • Lower the Temperature: Acquiring the spectrum at a lower temperature (e.g., 243 K) can slow the proton exchange rate sufficiently to resolve separate signals for the keto and enol forms, if both are present in significant quantities.[5]

  • Use a Non-Polar Solvent: Switching to a non-polar, aprotic solvent like CDCl₃ or C₆D₆ might slow the exchange and shift the equilibrium, potentially revealing the minor tautomer.

  • Focus on ¹³C NMR: The chemical shift of the C2 carbon is highly informative. The keto form will exhibit a carbonyl carbon (C=O) signal significantly downfield, whereas the enol form's C2 carbon (C-OH) will be more upfield.[10] This difference is often easier to resolve than the proton signals.

Q4: What are the definitive NMR signals to differentiate the keto and enol tautomers?

While exact shifts are solvent-dependent, the following table provides expected ranges based on the literature for quinolinone systems.[3][10]

Signal Keto Form (4-methylquinolin-2(1H)-one) Enol Form (this compound) Causality & Expert Notes
¹H Exchangeable ~10-12 ppm (N-H, broad)~11-13 ppm (O-H, may be sharper)The N-H proton of the amide is deshielded. The enolic O-H can be very deshielded if involved in strong H-bonding.
¹³C C2 ~162-165 ppm~150-155 ppmThis is the most reliable indicator. The C=O carbon of the keto form is significantly deshielded compared to the C-OH carbon of the enol form.
¹³C C4 ~140-145 ppm~145-150 ppmThe electronic environment around C4 also shifts, though less dramatically than C2.

Note: These are approximate values. Always compare with computationally predicted shifts for higher confidence.

UV-Vis Spectroscopy

Q5: I see multiple or overlapping absorption bands in my UV-Vis spectrum. How can I assign them to a specific tautomer?

Overlapping spectra are common and make direct quantification challenging.[11] The keto and enol forms have distinct electronic conjugation systems and thus different λmax values.

Troubleshooting Workflow:

uv_vis_workflow start Overlapping UV-Vis Bands Observed solvent_study Perform Solvent Study (e.g., Hexane, CH3CN, MeOH) start->solvent_study ph_titration Perform pH Titration start->ph_titration methylated_analogs Synthesize & Analyze N-methyl & O-methyl Analogs start->methylated_analogs deconvolution Deconvolute Spectra & Assign Bands solvent_study->deconvolution ph_titration->deconvolution methylated_analogs->deconvolution conclusion Quantify Tautomer Ratio deconvolution->conclusion

Caption: Troubleshooting workflow for UV-Vis spectral deconvolution.

  • Solvent-Dependent Analysis: Record spectra in a range of solvents from non-polar (e.g., hexane) to polar protic (e.g., methanol). Shifts in the relative intensities of absorption bands will correlate with the solvent-induced shift in the tautomeric equilibrium.[12]

  • pH Titration: Altering the pH will change the ionization state and can help isolate the spectral signature of the neutral species versus anionic or cationic forms.

  • Use "Locked" Analogs: The most definitive method is to synthesize the N-methylated analog (which locks the keto form) and the O-methylated analog (which locks the enol form). These compounds provide "pure" spectra of each tautomeric system, which can then be used as references to deconvolute the spectrum of the parent compound.

Computational Chemistry

Q6: My DFT calculations are not matching my experimental data for the most stable tautomer. What could be wrong?

This is a common pitfall. The accuracy of computational predictions for tautomeric equilibria hinges critically on the chosen methodology.

Key Validation Points:

  • Solvent Model is Crucial: Gas-phase calculations often favor the enol form due to its aromaticity, which may contradict solution-phase experiments where the keto form is stabilized by intermolecular forces.[13][14] You must use a solvent model. The Polarizable Continuum Model (PCM) is a good starting point.[3][6]

  • Explicit Solvent Molecules: For systems with strong and specific hydrogen bonds with the solvent (like water or methanol), an implicit model like PCM may be insufficient. Including one or two explicit solvent molecules in the calculation can dramatically improve accuracy by correctly modeling these key interactions.[7]

  • Functional and Basis Set: The B3LYP functional with a Pople-style basis set like 6-311++G(d,p) is a well-established standard for such systems and a good starting point for reliable energy calculations.[3][6]

Experimental Protocols

Protocol 1: NMR Analysis for Tautomer Identification
  • Sample Preparation: Prepare three separate samples of this compound (~5-10 mg) in 0.6 mL of deuterated solvent:

    • Sample A: DMSO-d₆ (polar aprotic, promotes keto form)

    • Sample B: CDCl₃ (less polar, may show both forms)

    • Sample C: DMSO-d₆ (for low-temperature analysis)

  • Room Temperature Acquisition: Acquire standard ¹H and ¹³C spectra for Samples A and B. Pay close attention to the chemical shifts in the regions outlined in the NMR table above.

  • Low-Temperature Acquisition: Place Sample C in the NMR spectrometer and cool to 298 K. Acquire ¹H and ¹³C spectra. Gradually lower the temperature in 10-20 K increments (e.g., 273 K, 253 K, 233 K) and re-acquire spectra at each step.

  • Data Analysis: Compare the spectra. Look for the sharpening of broad exchangeable proton peaks and the potential appearance of a second set of signals at lower temperatures, which would indicate the presence of a minor tautomer. Use the ¹³C chemical shift of C2 as the most definitive identifier.

Protocol 2: UV-Vis Solvent Study
  • Stock Solution: Prepare a concentrated stock solution of this compound in a volatile solvent like methanol.

  • Sample Preparation: In separate quartz cuvettes, prepare solutions of identical concentration (~10⁻⁵ M) in the following solvents:

    • Hexane (non-polar)

    • Acetonitrile (polar aprotic)

    • Methanol (polar protic)

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each sample from 200 to 400 nm, ensuring the absorbance maximum is within the linear range of the spectrophotometer (ideally < 1.0 AU).

  • Data Analysis: Overlay the spectra. Observe any shifts in λmax and changes in the relative intensities of the absorption bands. Correlate these changes with solvent polarity to infer which bands correspond to the keto and enol forms. For example, an increase in the intensity of a band with increasing solvent polarity suggests it belongs to the more polar keto tautomer.[5]

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Structural Elucidation of 4-Methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

The Structural Context: Keto-Enol Tautomerism

A critical aspect of understanding the NMR spectrum of 4-Methylquinolin-2-ol is its existence in a tautomeric equilibrium. The compound can theoretically exist as the enol form (this compound) or the keto form (4-Methyl-1H-quinolin-2-one). Spectroscopic and theoretical evidence overwhelmingly indicates that the keto (or quinolinone) form is the predominant, more stable tautomer in solution and the solid state.[1][2][3] This stability is attributed to the amide resonance within the quinolinone ring system. Our entire spectral analysis will, therefore, be based on the 4-Methyl-1H-quinolin-2-one structure.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocol: A Self-Validating Approach

The integrity of NMR data begins with a robust and reproducible experimental setup. The following protocol is designed to yield high-quality, unambiguous spectra for quinolinone derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing & Analysis a 1. Weigh ~10-15 mg of 4-Methyl-1H-quinolin-2-one b 2. Dissolve in 0.7 mL of DMSO-d6 a->b c 3. Add TMS as internal standard (optional, if not in solvent) b->c d 4. Vortex until fully dissolved c->d e 5. Transfer to a 5 mm NMR tube d->e f 6. Tune and shim the probe g 7. Acquire 1H Spectrum (e.g., zg30 pulse program) f->g h 8. Acquire 13C Spectrum (e.g., zgpg30 pulse program) f->h i 9. Fourier Transform & Phase Correction g->i h->i j 10. Baseline Correction i->j k 11. Calibrate 1H to residual DMSO (2.50 ppm) & 13C to DMSO (39.52 ppm) j->k l 12. Integrate peaks (1H) and pick peaks (1H & 13C) k->l m 13. Assign signals to structure l->m

Caption: Standard workflow for NMR analysis.

Causality Behind Experimental Choices:
  • Solvent Selection (DMSO-d6): Dimethyl sulfoxide-d6 is the solvent of choice for several key reasons. Firstly, 4-Methyl-1H-quinolin-2-one exhibits excellent solubility in DMSO. Secondly, as a polar aprotic solvent, it readily dissolves the sample while minimizing hydrogen-deuterium exchange with the N-H proton, allowing for its clear observation.[4] Its residual proton signal at ~2.50 ppm and carbon signal at ~39.52 ppm provide reliable internal references for chemical shift calibration.[5]

  • Spectrometer Frequency (≥400 MHz): A higher field strength (e.g., 400 or 500 MHz) is recommended to achieve better signal dispersion, particularly in the crowded aromatic region of the ¹H spectrum. This simplifies the interpretation of complex splitting patterns.[6]

Structural Assignment and Spectral Interpretation

The following analysis is based on data acquired in DMSO-d6, consistent with published literature.[7]

Caption: IUPAC numbering for 4-Methyl-1H-quinolin-2-one.

¹H NMR Spectrum Analysis (500 MHz, DMSO-d6)

The ¹H NMR spectrum provides a wealth of information regarding the proton environment. The signals are characteristically spread out, allowing for unambiguous assignment.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentIntegrationRationale
11.58s (broad)-NH (1)1HThe highly deshielded, broad singlet is characteristic of an amide proton, confirming the keto-tautomer. Its downfield shift is due to hydrogen bonding and resonance effects.
7.71ddJ = 8.0, 1.0H -51HThis proton is ortho to the electron-donating NH group (indirectly) and is part of the carbocyclic ring. It shows doublet of doublets splitting from H-6 and H-7.
7.50tdJ = 8.0, 1.0H -71HExperiences coupling to two adjacent protons (H-6, H-8) and a smaller long-range coupling, resulting in a triplet of doublets.
7.31ddJ = 8.0, 1.0H -81HLocated ortho to the ring junction, this proton is coupled to H-7, appearing as a doublet of doublets.
7.20tdJ = 8.0, 1.0H -61HAppears as a triplet of doublets due to coupling with H-5 and H-7.
6.15s-H -31HThis vinylic proton appears as a sharp singlet. Its upfield shift relative to the benzene ring protons is due to its position adjacent to the electron-donating methyl group and its β-position relative to the carbonyl group.
2.42s-4-CH₃ 3HThe sharp singlet in the aliphatic region is characteristic of the methyl group protons.

Table 1: ¹H NMR Data and Assignments for 4-Methyl-1H-quinolin-2-one. [7]

¹³C NMR Spectrum Analysis (125.8 MHz, DMSO-d6)

The ¹³C NMR spectrum confirms the carbon framework and is particularly powerful in verifying the quinolinone tautomer.

Chemical Shift (δ, ppm)AssignmentRationale
162.11C -2The signal at the lowest field is unequivocally assigned to the carbonyl carbon of the amide group. Its chemical shift is definitive proof of the keto-tautomer. In the enol form, this carbon would be significantly more shielded (~148 ppm).[7]
148.42C -4This quaternary carbon is significantly deshielded due to its attachment to the electron-donating methyl group and its position in the conjugated system. The chemical shift of C-4 is a key marker for distinguishing between 4-oxo and 4-hydroxy tautomers.
139.10C -8aA quaternary carbon at the ring junction, deshielded by its aromatic environment and proximity to the nitrogen atom.
130.75C -7Aromatic CH carbon, its chemical shift is typical for a carbon in a benzene ring.
125.19C -5Aromatic CH carbon.
122.13C -6Aromatic CH carbon.
121.29C -3Vinylic CH carbon, shielded relative to the benzene ring carbons.
120.06C -4aThe second quaternary carbon at the ring junction.
115.88C -8Aromatic CH carbon, slightly shielded due to its position relative to the amide group.
18.914-C H₃The methyl carbon signal appears in the typical aliphatic region.

Table 2: ¹³C NMR Data and Assignments for 4-Methyl-1H-quinolin-2-one. [7]

Comparative Analysis: 4-Methyl-1H-quinolin-2-one vs. 4-Methylquinoline

To highlight the profound influence of the C-2 carbonyl group, we compare the spectral data of our analyte with that of 4-methylquinoline.

Feature4-Methyl-1H-quinolin-2-one (in DMSO-d6)4-Methylquinoline (in CDCl₃)Scientific Insight
¹H: H-2 Not present (C=O)δ ~8.78 ppmThe most downfield aromatic proton in 4-methylquinoline is H-2 due to the strong deshielding effect of the adjacent nitrogen. Its absence in the quinolinone is the most obvious spectral difference.[8]
¹H: H-3 δ ~6.15 ppmδ ~7.22 ppmThe H-3 proton is significantly shielded (moved upfield) in the quinolinone. This is because the pyridone ring is no longer fully aromatic, and H-3 is now a vinylic proton β to a carbonyl group.[7][8]
¹H: N-H δ ~11.58 ppmNot presentThe appearance of a low-field amide proton signal is a definitive feature of the quinolinone structure.
¹³C: C-2 δ ~162.11 ppmδ ~150 ppm (approx.)The C-2 signal shifts dramatically downfield by >10 ppm, transitioning from an aromatic C-N carbon to a carbonyl carbon. This is a key diagnostic marker.[7][9]
¹³C: C-4 δ ~148.42 ppmδ ~144 ppm (approx.)The chemical shift of C-4 is also influenced, reflecting the change in the electronic nature of the heterocyclic ring from pyridine-like to pyridone-like.[7][9]

Table 3: Comparative NMR Data Highlighting Structural Differences.

Conclusion

The NMR analysis of this compound provides a clear and definitive confirmation of its structure as the 4-Methyl-1H-quinolin-2-one tautomer. Key diagnostic signals include the downfield amide proton (¹H, ~11.58 ppm), the upfield vinylic H-3 proton (¹H, ~6.15 ppm), and the deshielded carbonyl carbon (¹³C, ~162.11 ppm). A comparative analysis against 4-methylquinoline starkly illustrates the electronic consequences of introducing a carbonyl group at the C-2 position, fundamentally altering the aromaticity and shielding/deshielding patterns within the heterocyclic ring. This guide serves as a robust framework for the analysis of this and other related quinolinone compounds, emphasizing a methodology rooted in scientific integrity and detailed spectral interpretation.

References

A Comparative Guide to the Synthesis of 4-Quinolones: From Classic Reactions to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of antibacterial, anticancer, and antiviral agents. The strategic synthesis of this privileged heterocycle is therefore of paramount importance in the discovery and development of new therapeutics. This guide provides an in-depth, comparative analysis of the most pertinent synthetic methodologies for constructing the 4-quinolone core, ranging from century-old name reactions to contemporary transition-metal-catalyzed approaches. Each method is evaluated based on its mechanism, substrate scope, reaction conditions, and overall efficiency, supported by experimental data and detailed protocols to inform your synthetic strategy.

The Classical Approaches: Thermal Cyclization Strategies

The traditional syntheses of 4-quinolones, developed in the late 19th century, are characterized by the condensation of anilines with β-dicarbonyl compounds or their equivalents, followed by a high-temperature thermal cyclization. While robust and still in use, these methods often necessitate harsh reaction conditions.

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. The reaction proceeds through two key stages: an initial condensation to form a β-arylaminoacrylate intermediate, followed by a thermal cyclization at high temperatures (typically ~250 °C) to yield the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-quinolone form.[1][2]

The choice of reaction conditions for the initial condensation determines the final product. Milder, kinetically controlled conditions favor the formation of the enamine intermediate required for 4-quinolone synthesis. The subsequent cyclization is the rate-determining step and requires significant thermal energy to overcome the activation barrier of the 6-electron electrocyclization.[1] The use of high-boiling inert solvents like diphenyl ether or mineral oil is crucial for achieving high yields in the cyclization step, as they provide the necessary temperature for the reaction to proceed efficiently and prevent decomposition of the starting materials.[1][3] Without a solvent, yields are often moderate, sometimes below 30%.[1]

The Gould-Jacobs Reaction

A variation of the Conrad-Limpach synthesis, the Gould-Jacobs reaction, utilizes an aniline and a diethyl ethoxymethylenemalonate (DEEM) or a similar alkoxymethylenemalonate ester. This method is particularly effective for synthesizing 4-quinolones with a carboxylic acid or ester functionality at the 3-position, a common feature in many quinolone-based antibiotics.[4]

The reaction begins with a nucleophilic substitution of the ethoxy group of DEEM by the aniline, forming an anilidomethylenemalonate intermediate. This is followed by a thermal cyclization, similar to the Conrad-Limpach synthesis, to form the quinoline ring system.[4] The resulting 4-hydroxy-3-carboethoxyquinoline can then be hydrolyzed and decarboxylated to yield the 4-quinolone core.[4] Like the Conrad-Limpach reaction, the Gould-Jacobs cyclization typically requires high temperatures, often exceeding 250 °C, and is commonly performed in high-boiling solvents.[5]

Intramolecular Cyclization: The Camps Cyclization

The Camps cyclization offers an alternative approach to the 4-quinolone core through the base-catalyzed intramolecular condensation of an o-acylaminoacetophenone.[1] This method is versatile, allowing for the synthesis of both 2- and 4-quinolones, with the product distribution being dependent on the reaction conditions and the structure of the starting material.

The mechanism involves the deprotonation of the methylene group alpha to the ketone, followed by an intramolecular nucleophilic attack on the amide carbonyl. Subsequent dehydration yields the 4-quinolone. The choice of base is critical in directing the regioselectivity of the cyclization. Stronger bases, such as sodium hydroxide, favor the formation of 4-quinolones, while weaker bases can lead to the formation of 2-quinolones.[1]

Modern Innovations: Efficiency and Versatility

Contemporary advancements in organic synthesis have led to the development of milder and more efficient methods for constructing the 4-quinolone scaffold, addressing the limitations of the classical approaches.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, and its application to 4-quinolone synthesis has proven highly effective. Microwave-assisted protocols, particularly for the Gould-Jacobs reaction, offer significant advantages over conventional heating, including dramatically reduced reaction times (minutes versus hours), improved yields, and often cleaner reactions.[6][7]

The efficiency of microwave heating stems from the direct interaction of the electromagnetic radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This allows for the high temperatures required for cyclization to be reached quickly and maintained precisely, minimizing the formation of byproducts.[7] Furthermore, microwave-assisted syntheses can often be performed in a one-pot fashion, streamlining the synthetic process.[8]

Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 4-quinolones are no exception. Palladium- and copper-catalyzed reactions have been developed as powerful methods for the construction of the quinolone core under relatively mild conditions, with high functional group tolerance.[9][10]

Palladium-Catalyzed Approaches: Palladium catalysts are effective in mediating the synthesis of N-substituted 4-quinolones from o-haloaryl acetylenic ketones and primary amines.[9] These reactions often proceed via a tandem amination/cyclization sequence, where the palladium catalyst facilitates both the C-N bond formation and the subsequent intramolecular cyclization. The choice of ligand is crucial for the success of these reactions, with phosphine ligands such as triphenylphosphine (PPh3) being commonly employed.[9]

Copper-Catalyzed Approaches: Copper catalysts offer a cost-effective alternative to palladium for the synthesis of 4-quinolones. Copper-catalyzed methods have been developed for the intermolecular cyclization of anilines and alkynes to afford a diverse range of 4-quinolones.[10][11] These reactions are characterized by their mild conditions and broad substrate scope, and they are amenable to gram-scale synthesis, making them attractive for industrial applications.[10][11]

Comparative Analysis of Synthesis Methods

The choice of a synthetic route for a particular 4-quinolone target will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative summary of the key features of the discussed methods.

MethodStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantagesTypical Yields
Conrad-Limpach Anilines, β-ketoestersHigh temperature (~250 °C), high-boiling solvent (e.g., diphenyl ether)Readily available starting materials, well-establishedHarsh reaction conditions, limited substrate scopeUp to 95%[1]
Gould-Jacobs Anilines, diethyl ethoxymethylenemalonateHigh temperature (~250 °C), high-boiling solventAccess to 3-carboxy-4-quinolonesHarsh reaction conditions, multi-stepModerate to high[5]
Camps Cyclization o-AcylaminoacetophenonesBase (e.g., NaOH), solvent (e.g., dioxane)Versatile, access to 2- and 4-quinolonesStarting material synthesis can be multi-step72-97%[1]
Microwave-Assisted Anilines, diethyl ethoxymethylenemalonateMicrowave irradiation, often solvent-free or in high-boiling solventRapid reaction times, high yields, one-pot proceduresRequires specialized equipmentGood to excellent[6]
Palladium-Catalyzed o-Haloaryl acetylenic ketones, primary aminesPd catalyst (e.g., Pd2(dba)3), ligand (e.g., PPh3), baseMild conditions, high functional group toleranceCatalyst cost, potential for metal contaminationGood to excellent[9]
Copper-Catalyzed Anilines, alkynesCu catalyst (e.g., Cu(OTf)2), additive (e.g., HOTf)Mild conditions, cost-effective catalyst, scalableMay require optimization for specific substratesUp to 89%[11]

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of 2-Methyl-4-quinolone

This protocol is adapted from a procedure utilizing a high-boiling solvent to achieve a high yield.

Step 1: Condensation

  • In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., a drop of concentrated sulfuric acid).

  • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Remove the ethanol and water formed during the reaction under reduced pressure.

Step 2: Cyclization

  • To the crude intermediate from Step 1, add a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to reflux (approximately 250 °C) for 1-2 hours.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid by filtration, wash with a non-polar solvent like hexane to remove the diphenyl ether, and dry to obtain the 2-methyl-4-quinolone.

Protocol 2: Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Conventional Heating)

This protocol describes the classical thermal synthesis of a 4-quinolone-3-carboxylate.

Step 1: Condensation

  • In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 100-120 °C for 1-2 hours.

  • Remove the ethanol byproduct under reduced pressure to yield the anilidomethylenemalonate intermediate.

Step 2: Cyclization

  • Dissolve the intermediate from Step 1 in diphenyl ether.

  • Heat the solution to reflux (around 250 °C) for 30-60 minutes.

  • Cool the mixture to room temperature and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to yield ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.

Protocol 3: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This one-pot protocol offers a rapid and efficient alternative to conventional heating.

  • In a microwave-safe vial, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 250 °C and hold for 10-20 minutes.

  • Cool the vial to room temperature. The product will often precipitate.

  • Add a small amount of cold acetonitrile, filter the solid, and dry to obtain the pure product.[7]

Protocol 4: Camps Cyclization for the Synthesis of 2-Aryl-4-quinolones

This protocol is based on a procedure for the synthesis of 2-aryl-4-quinolones from N-(2-ketoaryl)amides.

  • To a solution of the N-(2-acylaryl)amide (1.0 eq) in dioxane, add 3.0-3.5 equivalents of sodium hydroxide.

  • Heat the mixture to 110 °C and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully neutralize with an aqueous acid solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 2-aryl-4-quinolone.

Protocol 5: Palladium-Catalyzed Synthesis of N-Alkyl-4-quinolones

This protocol describes the synthesis of N-alkyl-4-quinolones from o-chloroaryl acetylenic ketones.

  • In a reaction tube, combine the o-chloroaryl acetylenic ketone (1.0 eq), the primary alkylamine (1.2 eq), potassium phosphate (K3PO4) as a base (2.0 eq), and a palladium catalyst system (e.g., Pd(OAc)2 and a phosphine ligand).

  • Add a solvent such as DMSO and seal the tube.

  • Heat the reaction mixture to 140 °C for the required time (monitor by TLC).

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the N-alkyl-4-quinolone.[9]

Protocol 6: Copper-Catalyzed Synthesis of 4-Quinolones (Gram-Scale)

This protocol demonstrates the scalability of the copper-catalyzed cyclization of anilines and alkynes.

  • To a solution of the aniline (1.0 eq) in a suitable solvent such as DCE, add the alkyne (1.2 eq).

  • Add the copper catalyst, for example, copper(II) trifluoromethanesulfonate (Cu(OTf)2, 5 mol%), and an additive like trifluoromethanesulfonic acid (HOTf, 10 mol%).

  • Heat the reaction mixture to 120 °C and stir until the reaction is complete.

  • Cool the mixture, dilute with an organic solvent, and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the 4-quinolone. This method has been shown to be effective for gram-scale synthesis without a significant loss in yield.[10][11]

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting materials and the 4-quinolone core for each synthetic method, the following diagrams are provided.

G cluster_classical Classical Methods cluster_intramolecular Intramolecular Cyclization cluster_modern Modern Methods Aniline_CL Aniline Conrad_Limpach Conrad-Limpach Synthesis Aniline_CL->Conrad_Limpach beta_Ketoester β-Ketoester beta_Ketoester->Conrad_Limpach Quinolone_CL 4-Quinolone Conrad_Limpach->Quinolone_CL Aniline_GJ Aniline Gould_Jacobs Gould-Jacobs Reaction Aniline_GJ->Gould_Jacobs DEEM Diethyl Ethoxymethylenemalonate DEEM->Gould_Jacobs Quinolone_GJ 3-Carboxy-4-quinolone Gould_Jacobs->Quinolone_GJ o_Acylaminoacetophenone o-Acylamino- acetophenone Camps Camps Cyclization o_Acylaminoacetophenone->Camps Quinolone_Camps 4-Quinolone Camps->Quinolone_Camps Aniline_MW Aniline Microwave Microwave-Assisted Gould-Jacobs Aniline_MW->Microwave DEEM_MW DEEM DEEM_MW->Microwave Quinolone_MW 3-Carboxy-4-quinolone Microwave->Quinolone_MW o_Haloaryl_ketone o-Haloaryl Acetylenic Ketone Pd_Catalysis Palladium-Catalyzed Synthesis o_Haloaryl_ketone->Pd_Catalysis Amine_Pd Primary Amine Amine_Pd->Pd_Catalysis Quinolone_Pd N-Substituted 4-Quinolone Pd_Catalysis->Quinolone_Pd Aniline_Cu Aniline Cu_Catalysis Copper-Catalyzed Synthesis Aniline_Cu->Cu_Catalysis Alkyne_Cu Alkyne Alkyne_Cu->Cu_Catalysis Quinolone_Cu 4-Quinolone Cu_Catalysis->Quinolone_Cu

Figure 1. Overview of synthetic routes to 4-quinolones.

G start Select Target 4-Quinolone harsh_conditions Tolerates harsh conditions? start->harsh_conditions classical Classical Methods (Conrad-Limpach, Gould-Jacobs) scale Scale of reaction? classical->scale modern Modern Methods (Microwave, Metal-Catalysis) modern->scale harsh_conditions->classical Yes functional_groups Complex functional groups? harsh_conditions->functional_groups No functional_groups->classical No functional_groups->modern Yes end_classical Proceed with Classical Synthesis scale->end_classical Large Scale end_modern Proceed with Modern Synthesis scale->end_modern Small to Medium Scale

Figure 2. Decision workflow for selecting a 4-quinolone synthesis method.

Conclusion

The synthesis of 4-quinolones has evolved significantly from the classical thermal cyclization methods to the more sophisticated and efficient modern catalytic approaches. While the Conrad-Limpach, Gould-Jacobs, and Camps reactions remain valuable tools in the synthetic chemist's arsenal, particularly for their robustness and the use of simple starting materials, they are often hampered by harsh reaction conditions. The advent of microwave-assisted synthesis has provided a means to dramatically accelerate these classical reactions, offering improved yields and reduced reaction times.

For the synthesis of highly functionalized and structurally diverse 4-quinolones, transition-metal-catalyzed methods have become indispensable. Palladium- and copper-catalyzed reactions provide access to a wide range of substituted quinolones under mild conditions, with excellent functional group tolerance. The choice of the optimal synthetic strategy will ultimately be dictated by the specific target molecule, the desired scale of the synthesis, and the available resources. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in the design and execution of their 4-quinolone syntheses.

References

A Comparative Guide to the Biological Activities of 4-Methylquinolin-2-ol and 2-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of compounds with diverse and potent biological activities.[1] Among the simpler derivatives, the positional isomers 4-Methylquinolin-2-ol and 2-Methylquinolin-4-ol present an intriguing case study in structure-activity relationships. These compounds, also known by their tautomeric forms 4-methyl-1H-quinolin-2-one and 2-methyl-1H-quinolin-4-one, respectively, differ only in the placement of their methyl and hydroxyl groups on the quinoline ring. This seemingly minor structural variance can lead to significant differences in their biological profiles, influencing their potential as scaffolds for the development of new therapeutic agents.

This guide provides a comprehensive comparison of the known and potential biological activities of this compound and 2-Methylquinolin-4-ol. Due to a scarcity of direct comparative studies on these specific parent compounds, this analysis will draw upon data from closely related derivatives to infer and contrast their potential activities, particularly in the realms of anticancer and antimicrobial applications. The objective is to provide a foundational understanding for researchers exploring the therapeutic potential of these fundamental quinolone structures.

Structural Overview and Tautomerism

This compound and 2-Methylquinolin-4-ol are heterocyclic aromatic compounds.[2][3] They exist in a tautomeric equilibrium with their respective quinolinone forms. This equilibrium is crucial as the different tautomers can exhibit distinct biological activities and physicochemical properties.

  • This compound exists in equilibrium with 4-methyl-1H-quinolin-2-one .[2]

  • 2-Methylquinolin-4-ol exists in equilibrium with 2-methyl-1H-quinolin-4-one .[3]

The position of the methyl and hydroxyl/oxo groups dictates the electronic distribution and steric hindrance of the molecules, which in turn influences their interactions with biological targets.

Comparative Biological Activity: An Inferential Analysis

While direct comparative experimental data for this compound and 2-Methylquinolin-4-ol is limited, we can extrapolate potential activities based on studies of their derivatives. Quinolone derivatives are well-documented for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5]

Anticancer Activity

The quinoline and quinolinone core is a prevalent feature in numerous anticancer agents.[4] Their mechanisms of action are diverse and can include the inhibition of key enzymes like topoisomerases and protein kinases, induction of apoptosis, and cell cycle arrest.[6]

Hypothetical Comparative Cytotoxicity Data

The following table is a template illustrating how comparative cytotoxicity data for these two compounds could be presented. The values are hypothetical and serve as a guide for future experimental work.

CompoundCancer Cell LineHypothetical IC50 (µM)
This compound MCF-7 (Breast)50
HCT116 (Colon)75
A549 (Lung)60
2-Methylquinolin-4-ol MCF-7 (Breast)40
HCT116 (Colon)65
A549 (Lung)55

Inference from Derivatives:

Studies on derivatives of 4-methyl-2(1H)-quinolone have demonstrated cytotoxic effects. For example, certain derivatives have shown activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[7] The mechanism often involves the induction of apoptosis.

Derivatives of 2-methyl-4(1H)-quinolone have also been extensively studied as potential anticancer agents. Their activity is often attributed to the inhibition of enzymes crucial for cancer cell proliferation. The substitution pattern on the quinoline ring plays a significant role in determining the potency and selectivity of these compounds.

Potential Signaling Pathway Involvement

Based on the activities of other quinolone derivatives, both this compound and 2-Methylquinolin-4-ol could potentially modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation Quinolone Quinolone Derivative (Potential Inhibitor) Quinolone->PI3K Inhibition

Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a quinolone derivative.

Antimicrobial Activity

Quinolones are a well-established class of antibiotics, with their primary mechanism of action being the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[8] The substitution on the quinolone ring significantly impacts the antimicrobial spectrum and potency.

Hypothetical Comparative Antimicrobial Data

The following table provides a template for presenting the Minimum Inhibitory Concentration (MIC) values, a measure of antimicrobial activity. The values are hypothetical.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
MIC (µg/mL) MIC (µg/mL)
This compound >128>128
2-Methylquinolin-4-ol 64128

Inference from Derivatives:

Derivatives of 4-hydroxy-2-quinolones have been synthesized and evaluated for their antimicrobial properties. Studies have shown that the introduction of certain substituents can lead to significant antibacterial and antifungal activity.[9]

The 2-alkyl-4(1H)-quinolone scaffold is naturally produced by some bacteria and is known to possess antimicrobial properties. Modifications to this core structure have been a key strategy in the development of new antibacterial agents.

Experimental Protocols

To facilitate direct comparison, standardized experimental protocols are essential. The following are detailed methodologies for assessing the cytotoxic and antimicrobial activities of this compound and 2-Methylquinolin-4-ol.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7, HCT116, A549) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and 2-Methylquinolin-4-ol in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.

    • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Test Compounds (Serial Dilutions) A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (3-4 hours) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight.

    • Dilute the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of this compound and 2-Methylquinolin-4-ol in a suitable solvent.

    • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_workflow Broth Microdilution Workflow A Prepare Serial Dilutions of Test Compounds B Inoculate with Standardized Bacteria A->B C Incubate (18-24 hours) B->C D Observe for Growth (Turbidity) C->D E Determine MIC D->E

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

While a definitive comparison of the biological activities of this compound and 2-Methylquinolin-4-ol is hampered by the lack of direct experimental data, this guide provides a framework for understanding their potential based on the well-established activities of the broader quinolone class. The subtle yet significant difference in the substitution pattern is expected to influence their biological profiles.

The provided experimental protocols offer a clear path for researchers to generate the necessary comparative data. Such studies are crucial for elucidating the structure-activity relationships of these fundamental quinolone scaffolds and for guiding the rational design of more potent and selective derivatives for therapeutic applications. Future research should focus on direct, head-to-head comparisons of these isomers in a variety of biological assays to unlock their full potential in drug discovery.

References

Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of Quinolinone Derivatives

The quinolinone nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in modern drug discovery. Its rigid structure and versatile substitution points have allowed medicinal chemists to craft a vast library of derivatives with a remarkable spectrum of biological activities. From potent anticancer agents to broad-spectrum antibiotics and novel antiviral compounds, the quinolinone scaffold has proven to be a "privileged structure," capable of interacting with a diverse array of biological targets.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for quinolinone derivatives across three major therapeutic areas: oncology, infectious diseases (bacterial), and virology. By dissecting how subtle molecular modifications influence biological outcomes, we aim to provide researchers and drug development professionals with a comprehensive understanding of this versatile chemical entity. The insights presented herein are grounded in experimental data and are designed to inform the rational design of next-generation quinolinone-based therapeutics.

Part 1: Anticancer Activity of Quinolinone Derivatives

Quinolinone derivatives have emerged as a promising class of anticancer agents, with mechanisms often involving the inhibition of key enzymes like topoisomerases and protein kinases, or the induction of apoptosis.[1][2] The SAR in this class is heavily influenced by the nature and position of substituents on the quinolinone core.

Key SAR Insights for Anticancer Potency

The anticancer activity of quinolinones is a finely tuned interplay between different parts of the molecule. Generally, the introduction of specific functional groups can dramatically enhance cytotoxicity against cancer cell lines.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups such as fluoro, chloro, and especially nitro groups on the carbocyclic ring (positions 5, 6, 8) is frequently associated with increased anticancer activity.[3] For example, studies have shown that compounds like 6-bromo-5-nitroquinoline exhibit potent antiproliferative effects.[1] This is often attributed to the modulation of the molecule's redox properties, which can impact DNA synthesis and induce cellular stress.[3]

  • Position 4 Substituents: The introduction of an amino side chain at the C-4 position has been shown to facilitate antiproliferative activity. The length and nature of this side chain are critical; a linker of two methylene units (e.g., -N-(2-(dimethylamino)ethyl)) is often found to be optimal.[4]

  • Position 7 Substituents: Large, bulky alkoxy groups at the C-7 position, such as a 4-fluorobenzyloxy group, have been identified as beneficial pharmacophoric features for enhancing antiproliferative potency.[4]

  • Aromatic Substituents: The addition of phenyl groups, for instance at positions 6 and 8, can also lead to significant antiproliferative activity, as seen with 6,8-diphenylquinoline.[1]

SAR_Anticancer Quinolinone_Core {Quinolinone Core|A versatile scaffold for anticancer drug design} C4 C4 Quinolinone_Core->C4 Facilitates Activity C7 C7 Quinolinone_Core->C7 Beneficial Pharmacophore C5_C6_C8 C5_C6_C8 Quinolinone_Core->C5_C6_C8 Increases Potency C6_C8_Aryl C6_C8_Aryl Quinolinone_Core->C6_C8_Aryl Increases Potency Activity Enhanced Antiproliferative Activity Mechanism Mechanism of Action (e.g., Apoptosis Induction, p53 Activation, Kinase Inhibition) Activity->Mechanism C4->Activity C7->Activity C5_C6_C8->Activity C6_C8_Aryl->Activity

Comparative Performance Data

The following table summarizes the in vitro cytotoxic activity of representative quinolinone derivatives against various human cancer cell lines.

Compound IDStructure (Key Modifications)Cell LineIC50 (µM)Reference
6-Bromo-5-nitroquinoline 5-NO₂, 6-BrHT29 (Colon)< 5-FU ref.[1]
6,8-Diphenylquinoline 6-Ph, 8-PhC6 (Glioblastoma)High Activity[1]
Compound 10g 7-(4-fluorobenzyloxy), 4-(N-(2-dimethylamino)ethyl)aminoVarious< 1.0[4]
5-Fluorouracil (5-FU) Reference DrugHT29 (Colon)Standard[1]

Part 2: Antibacterial Activity of Quinolone Derivatives

The quinolone antibacterials, particularly the fluoroquinolones, are perhaps the most famous members of this chemical family. Their activity is critically dependent on a specific set of structural features that facilitate the inhibition of bacterial DNA gyrase and topoisomerase IV.[5]

Key SAR Insights for Antibacterial Potency

The SAR for antibacterial quinolones is exceptionally well-defined, with each position on the core structure playing a distinct and crucial role.[6][7]

  • N-1 Position: An optimal substituent is essential for potent activity. Small alkyl groups like ethyl, or a cyclopropyl ring, are highly favorable. A difluorophenyl group is also effective. Adding a fluorine atom to the N-1 cyclopropyl group can improve activity against Gram-positive bacteria.[6][8]

  • C-3 Position: A carboxylic acid group is indispensable for binding to the DNA gyrase-DNA complex and for bacterial cell transport. Replacing or esterifying this group almost always leads to a loss of activity.[6][8]

  • C-4 Position: The 4-oxo (carbonyl) group is essential for antibacterial activity, believed to be involved in chelating magnesium ions within the enzyme's active site.[6]

  • C-6 Position: The introduction of a fluorine atom at this position was a monumental discovery, dramatically increasing the spectrum and potency of quinolones, leading to the "fluoroquinolone" class. The order of activity is generally F > Cl > CN > CH₃.[6]

  • C-7 Position: A heterocyclic amine, most commonly a piperazine ring, is crucial for activity. This group influences the spectrum of activity, potency, and pharmacokinetic properties.[6]

  • C-8 Position: A halogen (F or Cl) or a methoxy group can enhance activity. A C-8 fluoro substituent often improves potency against Gram-negative pathogens, while a C-8 methoxy group tends to boost activity against Gram-positive bacteria.[6]

SAR_Antibacterial Quinolone_Core Quinolone Core N-1 C-2 C-3 C-4 C-5 C-6 C-7 C-8 N1 N-1: Cyclopropyl, Ethyl (Potency) Quinolone_Core->N1 Modulates Potency C3 C-3: COOH (Essential for Binding) Quinolone_Core->C3 Critical Interaction C4 C-4: =O (Essential for Activity) Quinolone_Core->C4 Critical Interaction C6 C-6: Fluorine (Broad Spectrum) Quinolone_Core->C6 Key Enhancement C7 C-7: Piperazine (Spectrum & Potency) Quinolone_Core->C7 Defines Spectrum C8 C-8: F or OCH₃ (Gram(-) vs Gram(+)) Quinolone_Core->C8 Modulates Spectrum Target Bacterial DNA Gyrase & Topoisomerase IV N1->Target C3->Target C4->Target C6->Target C7->Target C8->Target

Comparative Performance Data

The table below compares the antibacterial activity of different quinolone derivatives, highlighting the impact of structural modifications on their Minimum Inhibitory Concentrations (MIC).

Compound IDKey ModificationsTarget OrganismMIC (µg/mL)Reference
Nalidixic Acid 1st Gen: N-1 Ethyl, C-7 HE. coli4-8[8]
Ciprofloxacin 2nd Gen: N-1 Cyclopropyl, C-6 F, C-7 PiperazineE. coli≤0.015[6]
Moxifloxacin 4th Gen: C-8 MethoxyS. aureus0.12[8]
Compound 5d Quinolone-Quinolone HybridMRSA, VRE4-16[9][10]

Part 3: Antiviral Activity of Quinolinone Derivatives

More recently, the quinolinone scaffold has been explored for antiviral applications. By shifting away from the strict structural requirements for antibacterial action, researchers have discovered derivatives with potent activity against a range of viruses, including HIV, Dengue virus, and Influenza A virus.[11][12][13]

Key SAR Insights for Antiviral Potency

The transition from antibacterial to antiviral activity often involves significant structural changes, particularly at the C-7 position.

  • Anti-HIV Activity: The introduction of a large aryl group onto the C-7 piperazine moiety of a fluoroquinolone can abolish antibacterial action and introduce potent anti-HIV activity.[5] This modification is thought to facilitate a different mechanism of action. Further replacing the C-6 fluorine with an amino group can improve both activity and selectivity against HIV-1, with the mechanism believed to involve the inhibition of the Tat-TAR interaction.[5]

  • Anti-Influenza Activity: A series of substituted quinolines with piperazine moieties have demonstrated significant activity against the Influenza A virus (IAV). The most potent compounds often feature specific substitutions on the terminal piperazine ring, indicating this region is key for viral interaction. For example, compound 9b from one study, with its specific piperazine substitution, showed broad-spectrum anti-IAV activity.[12] The mechanism appears to involve the inhibition of viral RNA transcription and replication.[12]

  • Anti-Dengue Activity: Novel quinoline derivatives have shown dose-dependent inhibition of the dengue virus serotype 2 (DENV2).[11] The activity is thought to occur at the early stages of infection, possibly by impairing the accumulation of the viral envelope glycoprotein.[11]

SAR_Antiviral Quinolone_Scaffold {Quinolone Scaffold} Mod_HIV Mod_HIV Quinolone_Scaffold->Mod_HIV Mod_IAV Mod_IAV Quinolone_Scaffold->Mod_IAV Mod_DENV Mod_DENV Quinolone_Scaffold->Mod_DENV Target_HIV Target_HIV Mod_HIV->Target_HIV Target_IAV Target_IAV Mod_IAV->Target_IAV Target_DENV Target_DENV Mod_DENV->Target_DENV

Comparative Performance Data

This table presents the antiviral activity of select quinolinone derivatives against different viruses.

Compound Class/IDKey ModificationsTarget VirusActivity MetricValueReference
Aryl-piperazinyl-6-amino-quinolones C-7 Aryl-piperazine, C-6 NH₂HIV-1SelectivityImproved[5]
Compound 9b Substituted piperazine moietyInfluenza AIC500.88 - 6.33 µM[12]
Diarylpyrazolyl-quinolines Diarylpyrazole moietyDengue Virus (DENV-2)IC500.81 µM[13]
Ribavirin Reference DrugInfluenza AIC50> 50 µM[12]

Part 4: Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate SAR data must be robust and well-documented.

Protocol 1: General Synthesis of a 4-Quinolone via Gould-Jacobs Reaction

This protocol describes a classic and reliable method for constructing the quinolinone core, which serves as a foundational step for creating diverse derivatives.

Causality: The Gould-Jacobs reaction is chosen for its reliability in forming the quinolinone ring system from readily available anilines and diethyl ethoxymethylenemalonate (EMME). The thermal cyclization step is driven by the formation of a stable aromatic system.

Workflow Diagram:

Synthesis_Workflow Start Start Materials: Substituted Aniline, EMME Step1 Step 1: Condensation Heat at ~100-130°C to form enamine intermediate. Start->Step1 Step2 Step 2: Cyclization Heat at high temp (~250°C) in a high-boiling solvent (e.g., Dowtherm A). Step1->Step2 Step3 Step 3: Saponification Hydrolyze the C-3 ester with NaOH. Step2->Step3 Step4 Step 4: Acidification Neutralize with acid (e.g., HCl) to precipitate the C-3 carboxylic acid. Step3->Step4 End Final Product: Substituted 4-Quinolone-3-carboxylic acid Step4->End

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, combine one equivalent of the substituted aniline with one equivalent of diethyl ethoxymethylenemalonate (EMME). Heat the mixture at 100-130°C for 1-2 hours. The reaction progress can be monitored by observing the evolution of ethanol.

  • Cyclization: Add a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) to the reaction mixture. Heat the solution to reflux (approximately 250°C) for 30-60 minutes. This induces thermal cyclization to form the ethyl 4-hydroxyquinoline-3-carboxylate ester.

  • Saponification: After cooling, carefully dilute the mixture with a solvent like hexane to precipitate the crude ester. Filter the solid and dissolve it in an aqueous solution of sodium hydroxide (2-4 M). Heat the mixture to reflux for 1-2 hours to hydrolyze the ester.

  • Acidification & Isolation: Cool the basic solution in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is ~2-3. The 4-quinolone-3-carboxylic acid product will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: In Vitro Cytotoxicity Evaluation via Resazurin (AlamarBlue) Assay

This protocol provides a reliable method for assessing the antiproliferative activity of quinolinone derivatives against cancer cell lines.

Causality: The resazurin assay is a self-validating system. It measures the metabolic activity of living cells. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells, providing a robust measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HT29, HeLa) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinolinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (negative control) and a reference drug (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Assay: Add 10 µL of sterile resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

  • Final Incubation & Measurement: Incubate the plate for another 2-4 hours. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

The quinolinone scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies summarized here demonstrate that targeted modifications at specific positions can effectively steer the biological activity towards anticancer, antibacterial, or antiviral endpoints.

  • For anticancer agents, future work will likely focus on enhancing selectivity for cancer cells by targeting specific oncogenic pathways and developing derivatives that can overcome drug resistance mechanisms.

  • In the antibacterial realm, the challenge is to design novel quinolones that can evade existing resistance mechanisms and exhibit potent activity against multidrug-resistant (MDR) pathogens.

  • For antiviral applications, the quinolinone scaffold remains relatively underexplored. There is significant potential to develop broad-spectrum antiviral agents or highly potent inhibitors for specific viral targets by further exploring the chemical space around this versatile core.

The rational, data-driven design principles outlined in this guide provide a solid foundation for researchers to build upon, paving the way for the next generation of powerful and selective quinolinone-based drugs.

References

The Quinolinone Scaffold: A Privileged Structure in Medicinal Chemistry

References

A Comparative Guide to 6-(Methylsulfinyl)hexyl Isothiocyanate (PubChem CID: 9815648) in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of 6-MSITC's Bioactivity in Comparison to Sulforaphane for Researchers, Scientists, and Drug Development Professionals.

In the landscape of nutraceuticals and chemopreventive agents, isothiocyanates (ITCs) derived from cruciferous vegetables have garnered significant attention for their therapeutic potential. Among these, 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), the primary bioactive compound in Wasabi (Eutrema japonicum), has emerged as a potent agent with promising anti-inflammatory, anticancer, and neuroprotective properties. This guide provides a comprehensive, data-driven comparison of 6-MSITC with its well-studied analog, sulforaphane (4-MSITC), to inform experimental design and drug development strategies.

Introduction to 6-(Methylsulfinyl)hexyl Isothiocyanate (6-MSITC)

6-MSITC (PubChem CID: 9815648) is an organosulfur compound characterized by a six-carbon alkyl chain, a methylsulfinyl group, and the isothiocyanate functional group (-N=C=S).[1][2] This chemical structure, particularly the length of the alkyl chain and the sulfinyl moiety, is crucial for its bioavailability and potent biological activity.[3][4] Like other ITCs, 6-MSITC is produced from the hydrolysis of its precursor glucosinolate by the enzyme myrosinase upon plant cell damage.[2] Extensive preclinical research has demonstrated its efficacy in modulating key cellular signaling pathways implicated in various pathologies, including cancer and neurodegenerative diseases.[5][6]

Comparative Bioactivity: 6-MSITC vs. Sulforaphane

Sulforaphane, an ITC found in broccoli, is one of the most extensively studied chemopreventive agents.[7] As a close structural analog, it serves as a critical benchmark for evaluating the therapeutic potential of 6-MSITC.

Anticancer Activity

Both 6-MSITC and sulforaphane exhibit potent cytotoxic effects against a range of cancer cell lines. Their primary mechanisms of action include the induction of apoptosis and cell cycle arrest.[8][9] Notably, some studies suggest that 6-MSITC can be a more potent anticancer agent than sulforaphane. For instance, one study found the growth-inhibitory effect of 6-MSITC to be significantly stronger than other ITCs, including sulforaphane, in breast carcinoma (MCF-7) and melanoma (LOX-IMV) cell lines.[8]

Compound Cancer Cell Line Assay IC50 (µM) Reference
6-MSITC Ishikawa (Endometrial)WST-19.6[8]
HEC265 (Endometrial)WST-19.9[8]
HEC108 (Endometrial)WST-111.0[8]
K562 (Leukemia)MTT~13.0 (24h)[8]
Jurkat (Leukemia)Not specified8.65[8]
HL-60 (Leukemia)Not specified16[8]
PANC-1 (Pancreatic)Not specified~10-20[8]
Sulforaphane PC-3 (Prostate)MTT15[10]
LNCaP (Prostate)MTT20[10]
MCF7 (Breast)MTT27.9[10]
HT29 (Colon)Not specified15[11]
HepG2 (Liver)Not specified~15[11]

Table 1: Comparative Cytotoxicity of 6-MSITC and Sulforaphane in Human Cancer Cell Lines. IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and can vary based on experimental conditions.

Nrf2-Mediated Antioxidant Response

A hallmark of both 6-MSITC and sulforaphane is their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, forming a primary cellular defense mechanism against oxidative stress.[7]

Studies have shown that 6-MSITC is a potent activator of the Nrf2/Antioxidant Response Element (ARE) pathway.[13] In vivo experiments have demonstrated that 6-MSITC induces hepatic phase II detoxification enzymes more potently than sulforaphane.[13] Furthermore, a DNA microarray analysis in the IMR-32 neuron cell line revealed that 6-MSITC induced a greater number of gene expression changes and a higher expression of most antioxidant proteins and metabolizing enzymes compared to sulforaphane.[1] Both compounds have been shown to induce the translocation of Nrf2 into the nucleus and increase the expression of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione synthesis.[12]

Nrf2_Activation_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n Translocation

Anti-Inflammatory Effects

Chronic inflammation is a key driver of many diseases, including cancer. Both 6-MSITC and sulforaphane exhibit significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][14]

6-MSITC has been shown to strongly suppress the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines.[3][14] Mechanistically, it inhibits the phosphorylation of MAPKs and MAPKKs, which are upstream regulators of NF-κB.[2] Comparative studies have indicated that 6-MSITC is a potent inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages, with some research suggesting it has the strongest inhibitory activity among several tested ITCs.[3]

NFkB_Inhibition_Pathway NFkB NFkB NFkB_n NFkB_n NFkB->NFkB_n Translocation

Experimental Methodologies

The following are generalized protocols for key in vitro assays used to evaluate and compare the bioactivity of isothiocyanates like 6-MSITC and sulforaphane.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Workflow Diagram

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with a serial dilution of 6-MSITC or Sulforaphane. A->B C 3. Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Solubilize formazan crystals with DMSO or other solvent. D->E F 6. Measure absorbance at ~570 nm using a microplate reader. E->F G 7. Calculate cell viability and determine IC50 values. F->G

Step-by-Step Protocol

  • Cell Seeding: Plate adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 6-MSITC or sulforaphane in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[15]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).

Step-by-Step Protocol

  • Cell Transfection: Transfect a suitable cell line (e.g., HepG2) with a plasmid containing the ARE-luciferase reporter construct. A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization.

  • Cell Seeding: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of 6-MSITC or sulforaphane for a defined period (e.g., 6-24 hours).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the ARE-luciferase activity to the control luciferase activity. Express the results as fold induction over the vehicle-treated control.

NF-κB Inhibition Assay (NF-κB Translocation Assay)

This high-content screening assay visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation and its inhibition by test compounds.[16]

Step-by-Step Protocol

  • Cell Seeding: Seed cells (e.g., HT-29 or RAW 264.7 macrophages) in a 96-well imaging plate.[16][17]

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of 6-MSITC or sulforaphane for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to induce NF-κB translocation.[16][17]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize them with 0.1% Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye like DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to quantify the fluorescence intensity of p65 in the nucleus and cytoplasm to determine the nuclear-to-cytoplasmic translocation ratio.

Conclusion and Future Directions

The experimental data compiled in this guide demonstrates that 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) is a highly potent bioactive compound with significant potential in cancer and inflammation research. Comparative analyses indicate that 6-MSITC often exhibits comparable, and in some cases, superior activity to its well-characterized analog, sulforaphane. Specifically, its enhanced potency in activating the Nrf2 pathway and its strong anti-inflammatory and anticancer effects warrant further investigation.

For researchers and drug development professionals, 6-MSITC represents a compelling candidate for further preclinical and clinical development. Future studies should focus on comprehensive in vivo efficacy and safety profiling, as well as exploring its synergistic potential with existing therapeutic agents. The detailed protocols and comparative data provided herein serve as a foundational resource for designing robust and informative experiments to further elucidate the therapeutic promise of this unique isothiocyanate from wasabi.

References

Comparative Efficacy of 4-Methylquinolin-2-ol Derivatives Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Promising Class of Antimalarial Agents

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, poses a formidable challenge to global health. This has intensified the search for novel chemotypes that can overcome existing resistance mechanisms and offer new therapeutic avenues. Quinoline-based compounds, the cornerstone of antimalarial chemotherapy since the discovery of quinine, remain a fertile ground for drug discovery.[1][2] This guide provides a comparative analysis of 4-methylquinolin-2-ol (also known as 4-methyl-2-quinolone) derivatives, a subclass of quinolines that has demonstrated significant antiplasmodial activity. We will delve into their mechanism of action, compare their efficacy with established drugs, and provide the detailed experimental frameworks necessary for their evaluation.

The Quinoline Mechanism of Action: Disrupting Heme Detoxification

The primary mode of action for many quinoline antimalarials, including the well-known chloroquine, is the disruption of a critical detoxification process within the parasite's digestive vacuole.[3] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[3] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (β-hematin).[3][4]

Quinoline derivatives are weak bases that become protonated and trapped within the acidic environment of the digestive vacuole, reaching concentrations thousands of times higher than in the surrounding culture medium.[3] Here, they cap the growing faces of hemozoin crystals, preventing further polymerization.[3] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[5]

Hemozoin_Inhibition cluster_vacuole Parasite Digestive Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Fe²⁺-protoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal (β-hematin) Heme->Hemozoin Polymerization (Detoxification) ROS Reactive Oxygen Species (ROS) Membrane Damage Heme->ROS Accumulation Leads to Quinoline Quinoline Derivative (e.g., this compound) Quinoline->Hemozoin Capping & Inhibition Death Parasite Death ROS->Death

Caption: Mechanism of hemozoin formation inhibition by quinoline derivatives.

Comparative In Vitro Efficacy of Quinolin-2-one Derivatives

Recent synthetic efforts have produced a range of quinoline derivatives with potent antiplasmodial activity. While specific data for "this compound" is sparse in broad literature, studies on the closely related quinolin-2(1H)-one scaffold provide valuable insights. These compounds often exhibit moderate to high efficacy against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.

One study synthesized a series of novel quinoline derivatives, including those based on a 2-oxo-1,2-dihydroquinoline core, and reported significant antimalarial activity.[6] The data below compares representative compounds from this class against the standard drug, chloroquine.

Compound IDCore StructureP. falciparum StrainIC₅₀ (µg/mL)[6]Selectivity Index (SI)
Compound 12 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiolCQ-S (unspecified)0.014 High (based on author's report)
Compound 4b Dihydropyrimidine-quinolinylCQ-S (unspecified)0.021 High (based on author's report)
Compound 4g Dihydropyrimidine-quinolinylCQ-S (unspecified)0.024 High (based on author's report)
Compound 4i Dihydropyrimidine-quinolinylCQ-S (unspecified)0.028 High (based on author's report)
Chloroquine (CQ) 4-aminoquinolineCQ-S (unspecified)0.035 >2857 (Typical)

Note: The original study did not specify the exact CQ-sensitive strain or provide raw cytotoxicity data, but noted that the most potent compounds showed excellent activity compared to chloroquine.[6] The Selectivity Index (SI) is calculated as (IC₅₀ against mammalian cell line) / (IC₅₀ against P. falciparum) and is a critical measure of a compound's therapeutic window.

Another study on 4-methylaminoquinoline derivatives (a related but distinct scaffold) highlights the potential for modifications to the quinoline core to overcome resistance. Several of these compounds displayed IC₅₀ values under 500 nM against both CQ-S (3D7) and CQ-R (K1) strains, demonstrating their potential to combat resistant malaria.[7]

Structure-Activity Relationships (SAR): Tuning for Potency

The efficacy of quinoline derivatives is highly dependent on the nature and position of substituents on the core ring structure. Analysis of various studies reveals key SAR trends that guide the rational design of more potent analogs.[1]

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents play a critical role. Studies on 4-aminoquinoline–chalcone hybrids show that electron-donating groups (e.g., -OCH₃, -CH₃), particularly at the para-position, significantly enhance antiplasmodial activity.[4] This is likely due to increased electron density facilitating better interaction with the heme target or improving membrane permeability.[4] Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl, -F) tend to reduce potency.[4]

  • Side Chain Modification: The side chain at the 4-position is crucial for activity and can be modified to reduce toxicity.[8] For 4-aminoquinolines, the length of the alkyl chain in the side chain is a key factor in retaining activity against resistant strains.[7]

  • Hybridization: Creating hybrid molecules by covalently linking a quinoline pharmacophore with other active moieties is a successful strategy.[1][2] This approach can lead to compounds with dual mechanisms of action, potentially increasing efficacy and reducing the likelihood of resistance development.

SAR_Diagram cluster_quinoline Quinoline Core Modifications cluster_effects Impact on Activity Core This compound Scaffold R1 Side Chain Modification (e.g., at position 4) Potency ↑ Potency R1->Potency Toxicity ↓ Toxicity R1->Toxicity PK Improve PK/PD R1->PK R2 Ring Substituents (e.g., at position 7) R2->Potency Resistance Overcome Resistance R2->Resistance R3 Hybridization (Linker + 2nd Pharmacophore) R3->Potency R3->Resistance

Caption: Key structure-activity relationship considerations for quinoline derivatives.

Experimental Protocols: A Framework for Evaluation

Standardized and reproducible assays are essential for accurately determining the antimalarial efficacy of new chemical entities.[9] Below are detailed protocols for primary in vitro and in vivo screening.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay measures parasite DNA content as an indicator of parasite viability and proliferation. It is a widely used, robust method for high-throughput screening.[10]

Step-by-Step Methodology:

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 for CQ-S, K1 for CQ-R) in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.[9]

  • Synchronization: Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment. This ensures a uniform starting population for the assay.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Assay Plate Setup: Add 100 µL of the synchronized parasite culture (2% parasitemia, 2% hematocrit) to each well of a 96-well plate. Then, add 100 µL of the diluted compound solutions. Include positive (chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I dye to each well. Incubate in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

InVitro_Workflow Start Synchronized Ring-Stage P. falciparum Culture Plate Plate Culture in 96-well Plate Start->Plate AddCmpd Add Serial Dilutions of Test Compounds Plate->AddCmpd Incubate Incubate for 72 hours (37°C, Gas Mixture) AddCmpd->Incubate Lyse Lyse Cells & Add SYBR Green I Dye Incubate->Lyse Read Measure Fluorescence (Exc: 485nm, Em: 530nm) Lyse->Read Analyze Calculate IC₅₀ Values (Dose-Response Curve) Read->Analyze End Efficacy Determined Analyze->End

Caption: Workflow for the in vitro SYBR Green I antiplasmodial assay.

In Vivo Efficacy Assessment (4-Day Suppressive Test)

This is the standard primary in vivo test to assess a compound's ability to suppress parasitemia in a rodent malaria model, typically using Plasmodium berghei or P. yoelii.[11][12]

Step-by-Step Methodology:

  • Animal Model: Use Swiss albino mice (weighing 18-22 g).

  • Infection: Inoculate mice intravenously or intraperitoneally with 1x10⁷ parasitized red blood cells from a donor mouse.

  • Compound Administration: Two hours post-infection (Day 0), administer the first dose of the test compound to groups of mice (n=5) via the desired route (e.g., oral gavage). Administer subsequent doses once daily for the next three days (Day 1, 2, 3).

  • Control Groups: Include a negative control group (vehicle only) and a positive control group (a standard drug like chloroquine at 20 mg/kg).

  • Parasitemia Monitoring: On Day 4, collect blood from the tail vein of each mouse. Prepare a thin blood smear, fix with methanol, and stain with Giemsa.

  • Microscopy: Determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 1000 total red blood cells under a microscope.

  • Data Analysis: Calculate the average percent suppression of parasitemia for each group relative to the negative control group. The dose that causes a 50% or 90% reduction in parasitemia (ED₅₀ and ED₉₀) can be determined by testing a range of doses.[11]

InVivo_Workflow Start Inoculate Mice with P. berghei (Day 0) Treat Administer Compound/Vehicle Daily for 4 Days (D0-D3) Start->Treat Blood Collect Tail Vein Blood (Day 4) Treat->Blood Smear Prepare & Stain Thin Blood Smear (Giemsa) Blood->Smear Microscopy Count Parasitemia (Microscopy) Smear->Microscopy Analyze Calculate % Suppression vs. Vehicle Control Microscopy->Analyze End In Vivo Efficacy Determined Analyze->End

References

A Senior Application Scientist's Guide to In Silico Docking: A Comparative Study of 4-Methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded walkthrough for conducting in silico molecular docking studies, using 4-Methylquinolin-2-ol as our primary compound of interest. We will compare its performance against a known inhibitor to provide a clear benchmark. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate therapeutic discovery.

Introduction: The Rationale for In Silico Screening

The quinoline and quinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2][3]. This compound (also known as 4-methyl-1H-quinolin-2-one) is a member of this versatile class[4]. Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[5][6]. In drug discovery, this technique is invaluable for screening vast libraries of compounds against a specific protein target, saving significant time and resources compared to traditional high-throughput screening (HTS)[7][8].

This guide will not only detail the steps for a docking experiment but also explain the scientific reasoning behind each choice, ensuring a robust and reproducible workflow.

Selecting the Target Protein: Bacterial DNA Gyrase

The quinolone scaffold is famously associated with antibacterial activity, primarily through the inhibition of DNA gyrase (a type II topoisomerase)[9]. This enzyme is essential for bacterial DNA replication, making it an excellent target for antibiotic development[9]. For this study, we will target the DNA gyrase B subunit (GyrB) from Escherichia coli.

  • Why DNA Gyrase? Its essential role in bacterial survival and the well-documented inhibitory action of quinolone-class compounds provide a strong, scientifically-backed foundation for our in silico experiment.

  • Comparative Compound: To benchmark the performance of this compound, we will use Ciprofloxacin , a well-established fluoroquinolone antibiotic known to inhibit DNA gyrase. This provides a vital control for our study[10].

The In Silico Docking Workflow: A Conceptual Overview

Molecular docking involves two primary stages: generating a variety of possible binding poses of the ligand in the protein's active site and then "scoring" these poses to estimate the binding affinity[5][11]. A more negative binding energy score typically indicates a stronger, more favorable interaction[12][13].

Below is a conceptual diagram of the workflow we will follow.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Obtain Target Structure (e.g., from RCSB PDB) CleanP 2. Prepare Protein (Remove water, add hydrogens) PDB->CleanP Grid 4. Define Binding Site (Grid Box Generation) CleanP->Grid Ligands 3. Prepare Ligands (Generate 3D structures, assign charges) Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Ligands->Dock Grid->Dock Scores 6. Analyze Binding Scores (Binding Affinity) Dock->Scores Poses 7. Visualize Binding Poses (Identify key interactions) Scores->Poses Compare 8. Comparative Analysis (vs. Known Inhibitor) Poses->Compare

Caption: High-level workflow for a comparative molecular docking study.

Detailed Experimental Protocol

This protocol outlines the necessary steps using freely available and widely used academic software.

4.1. Required Software and Resources

  • Protein Data Bank (PDB): A repository for 3D structural data of large biological molecules. We will use PDB ID: 5L3J (Crystal structure of E. coli DNA GyraseB in complex with a Ciprofloxacin analog).

  • UCSF Chimera or ChimeraX: For protein visualization and preparation[14].

  • PubChem: A database of chemical molecules and their activities. We will obtain ligand structures from here[4][15].

  • AutoDock Tools (ADT): To prepare protein and ligand files for docking[7].

  • AutoDock Vina: The docking engine for performing the simulation[11].

  • Discovery Studio Visualizer or PyMOL: For analyzing and visualizing the results.

4.2. Step-by-Step Methodology

Step 1: Target Protein Preparation

  • Causality: Raw PDB files often contain experimental artifacts like water molecules, co-factors, and multiple protein chains that are not relevant to the docking simulation and must be removed. The protein also lacks hydrogen atoms, which are crucial for calculating interactions, so they must be added[16][17][18].

  • Protocol:

    • Download the PDB file for 5L3J from the RCSB PDB website.

    • Open the file in UCSF Chimera.

    • Remove water molecules and any co-crystallized ligands or ions not essential for the binding interaction.

    • Add hydrogens to the protein, specifying their polar nature.

    • Add Gasteiger charges, which are partial atomic charges necessary for the docking calculation.

    • Save the cleaned protein structure in the .pdbqt format required by AutoDock Vina. This format includes atomic coordinates, charges, and atom types.

Step 2: Ligand Preparation

  • Causality: Ligands obtained from databases are often in 2D format. They must be converted to 3D structures, have their energy minimized to achieve a stable conformation, and be assigned charges and rotatable bonds for the docking software to handle them as flexible molecules[19][20][21].

  • Protocol:

    • Search for "this compound" (CID 69088) and "Ciprofloxacin" (CID 2764) on PubChem.

    • Download their 3D structures in SDF format.

    • Open each ligand file in AutoDock Tools.

    • The software will automatically add hydrogens and compute Gasteiger charges.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save each prepared ligand in the .pdbqt format.

Step 3: Grid Box Generation

  • Causality: Docking the entire protein surface is computationally expensive. We must define a specific search space, or "grid box," around the known active site to focus the simulation where the ligand is most likely to bind[7][22].

  • Protocol:

    • In AutoDock Tools, load the prepared protein .pdbqt file.

    • Identify the active site residues. For DNA Gyrase, this is the ATP-binding site. In the 5L3J structure, we can use the position of the original co-crystallized ligand to define the center of our grid box.

    • Center the grid box on these coordinates. Adjust the size of the box (e.g., 25x25x25 Å) to ensure it fully encompasses the binding pocket.

    • Save the grid parameters to a configuration file.

Step 4: Running the Docking Simulation with AutoDock Vina

  • Causality: This is the core computational step where the Vina algorithm explores various poses of the ligand within the defined grid box, evaluating each based on its scoring function to find the most favorable binding mode[5][7].

  • Protocol:

    • Use a command-line interface to run AutoDock Vina.

    • The command will specify the prepared protein, the prepared ligand, the configuration file containing the grid parameters, and an output file name.

    • Example command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out results.pdbqt

    • Repeat the process for both this compound and Ciprofloxacin.

Results and Comparative Analysis

The output from AutoDock Vina provides several predicted binding poses for each ligand, ranked by their binding affinity scores in kcal/mol.

5.1. Quantitative Data Summary

The primary metric for comparison is the binding affinity. A lower (more negative) value suggests a more stable protein-ligand complex[12]. The Root Mean Square Deviation (RMSD) is used to compare the docked pose to a known experimental pose; a value <2.0 Å is generally considered a successful prediction[12][13].

(Note: The following data is illustrative for this guide.)

CompoundBest Binding Affinity (kcal/mol)RMSD from Native Ligand (Å)Key Interacting Residues (Hypothetical)Interaction Types
This compound -7.2N/AAsp73, Gly77, Ile78Hydrogen Bond, Hydrophobic
Ciprofloxacin (Control) -8.91.35Asp73, Ser47, Arg76, Ile94Hydrogen Bond, Pi-Alkyl, Electrostatic

5.2. Interpreting the Results

  • Binding Affinity: In our hypothetical results, Ciprofloxacin shows a significantly lower binding energy (-8.9 kcal/mol) than this compound (-7.2 kcal/mol). This suggests that Ciprofloxacin forms a more stable and potent complex with the DNA gyrase active site, which aligns with its known function as a powerful inhibitor[10].

  • Interaction Analysis: The next critical step is visual inspection[12][23]. By loading the protein and the docked ligand poses into a visualization tool like PyMOL, we can analyze the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex[10][24]. Ciprofloxacin's superior affinity can be attributed to a greater number of, or more optimal, interactions with key active site residues.

G cluster_ligand Ligand (e.g., Ciprofloxacin) cluster_protein Protein Active Site (DNA Gyrase) Ligand Ciprofloxacin Asp73 Asp73 Ligand->Asp73 H-Bond Ser47 Ser47 Ligand->Ser47 H-Bond Arg76 Arg76 Ligand->Arg76 Electrostatic Ile94 Ile94 Ligand->Ile94 Pi-Alkyl

Caption: Key molecular interactions between Ciprofloxacin and DNA gyrase.

Conclusion and Future Directions

This in silico guide demonstrates that while this compound shows potential for binding to the DNA gyrase active site, its predicted affinity is weaker than the established inhibitor, Ciprofloxacin. The analysis of binding interactions provides a structural basis for this difference.

This computational result is not an endpoint but a starting point. It allows researchers to:

  • Prioritize compounds: Based on docking scores, compounds can be ranked for subsequent in vitro testing.

  • Guide lead optimization: The interaction analysis can inform chemists on how to modify the this compound scaffold (e.g., adding a functional group to form an additional hydrogen bond) to improve binding affinity.

  • Generate hypotheses: The predicted binding mode provides a testable hypothesis about the compound's mechanism of action.

The next logical step would be to perform in vitro enzyme inhibition assays to experimentally validate these computational predictions.

References

A Comparative Guide to the Antioxidant Activity of Novel Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Quinolinone Derivatives in Mitigating Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key player in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1] Quinoline and its derivatives, heterocyclic aromatic compounds, have emerged as a significant class of therapeutic agents due to their broad spectrum of biological activities.[2][3] Among these, quinolinone derivatives are gaining considerable attention for their potential as potent antioxidants, capable of scavenging free radicals and modulating cellular oxidative balance.[4][5]

This guide provides a comprehensive comparison of the antioxidant activity of various novel quinolinone derivatives, supported by experimental data from recent scientific literature. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for the most common assays used to evaluate their antioxidant potential.

Understanding Antioxidant Activity: Key Experimental Assays

To objectively compare the antioxidant prowess of different quinolinone derivatives, a standardized set of in vitro assays is employed. These assays primarily measure a compound's ability to scavenge stable free radicals or reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[6] The principle lies in the donation of a hydrogen atom or an electron from the antioxidant to the stable DPPH radical, which results in a color change from deep violet to pale yellow. This change in absorbance, typically measured at 517 nm, is directly proportional to the antioxidant's radical scavenging activity.[6]

Mechanism of the DPPH Assay: The antioxidant molecule (A-H) donates a hydrogen atom to the DPPH radical, neutralizing it and forming a stable, non-radical molecule (DPPH-H).

graph DPPH_Mechanism { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; DPPH [label="DPPH• (Violet)", fontcolor="#202124"]; Antioxidant [label="+ Antioxidant-H", fontcolor="#202124"]; DPPHH [label="DPPH-H (Yellow)", fontcolor="#202124"]; Scavenged [label="+ Antioxidant•", fontcolor="#202124"]; DPPH -> Antioxidant [style=invis]; Antioxidant -> DPPHH [label="H• donation", fontcolor="#34A853"]; DPPHH -> Scavenged [style=invis]; }
DPPH Radical Scavenging Mechanism.

Experimental Protocol: DPPH Assay

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: Dissolve the quinolinone derivatives and a standard antioxidant (e.g., ascorbic acid, Trolox) in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: Add a specific volume of the sample or standard solution to the DPPH solution in a 96-well plate or a cuvette.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period, typically 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • IC50 Value Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for determining the total antioxidant capacity of a substance.[1] It is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[1] The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[1] This assay is applicable to both hydrophilic and lipophilic compounds.

Mechanism of the ABTS Assay: The antioxidant donates an electron to the ABTS•+ radical cation, neutralizing it and causing the blue/green color to fade.

graph ABTS_Mechanism { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; ABTS_radical [label="ABTS•+ (Blue/Green)", fontcolor="#202124"]; Antioxidant [label="+ Antioxidant", fontcolor="#202124"]; ABTS [label="ABTS (Colorless)", fontcolor="#202124"]; Oxidized_Antioxidant [label="+ Antioxidant•+", fontcolor="#202124"]; ABTS_radical -> Antioxidant [style=invis]; Antioxidant -> ABTS [label="e- donation", fontcolor="#EA4335"]; ABTS -> Oxidized_Antioxidant [style=invis]; }
ABTS Radical Cation Scavenging Mechanism.

Experimental Protocol: ABTS Assay

  • Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[1]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the quinolinone derivatives and a standard antioxidant.

  • Reaction Mixture: Add the sample or standard solution to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • TEAC Value Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the compound being tested.

Comparative Antioxidant Activity of Novel Quinolinone Derivatives

The antioxidant activity of quinolinone derivatives is significantly influenced by the nature and position of substituents on the quinolinone ring. The following tables summarize the in vitro antioxidant activities of several recently synthesized quinolinone derivatives, compared with standard antioxidants.

Table 1: DPPH Radical Scavenging Activity of Novel Quinolinone Derivatives

CompoundIC50 (µM)Reference CompoundIC50 (µM)Reference
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one7.5Ascorbic Acid-[1]
2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one7.2Ascorbic Acid-[1]
Furo[2,3-f]quinoline derivative 5a-BHT-
Furo[2,3-f]quinoline derivative 5b-BHT-
Furo[2,3-f]quinoline derivative 5c-BHT-
Furo[2,3-f]quinoline derivative 5d-BHT-
Quinolinone-pyrazoline hybrid 9b---
Quinolinone-pyrazoline hybrid 9m---

Note: A lower IC50 value indicates a higher antioxidant activity. "-" indicates data not provided in the specified format in the source.

Table 2: ABTS Radical Scavenging Activity of Novel Quinolinone Derivatives

CompoundTEAC (Trolox Equivalents)Reference CompoundTEACReference
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one-Trolox1.00[1]
2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one-Trolox1.00[1]
2-(2,4-dihydroxyphenyl)quinazolin-4(3H)-one-Trolox1.00[1]
2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one-Trolox1.00[1]
Quinolinone-pyrazoline hybrid 9b---
Quinolinone-pyrazoline hybrid 9m---

Note: A higher TEAC value indicates a greater antioxidant capacity. "-" indicates data not provided in the specified format in the source.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of quinolinone derivatives is intricately linked to their molecular structure. Key structural features that influence their radical scavenging potential include:

  • Hydroxyl (-OH) Groups: The presence and position of hydroxyl groups on the quinolinone scaffold are critical. Phenolic hydroxyl groups can readily donate a hydrogen atom to free radicals, thereby neutralizing them. Studies have shown that dihydroxy-substituted quinazolinones exhibit potent radical scavenging activity.[1] Specifically, derivatives with hydroxyl groups at the ortho or para positions on a phenyl substituent tend to show enhanced activity.[1]

  • Electron-Donating Groups: The introduction of electron-donating groups (e.g., methoxy, amino) can increase the electron density on the aromatic ring, facilitating the donation of an electron to free radicals.

  • Planarity and Conjugation: A planar molecular structure with an extended π-conjugation system can enhance the stability of the resulting radical after donating a hydrogen atom or an electron, thus increasing the antioxidant activity.

  • Lipophilicity: The lipophilicity of the molecule can influence its ability to interact with and protect lipid membranes from peroxidation. The addition of certain side chains can modulate this property.

For instance, in a series of 2-substituted quinazolin-4(3H)-ones, compounds with two hydroxyl groups on the phenyl ring, particularly in the ortho and para positions, demonstrated the most potent DPPH radical scavenging activity.[1] This highlights the crucial role of the catechol or hydroquinone moiety in enhancing antioxidant efficacy. Furthermore, the introduction of an ethylene linker between the quinazolinone ring and a phenolic substituent has been shown to increase antioxidant activity.[1]

Conclusion and Future Directions

Novel quinolinone derivatives represent a promising class of antioxidant agents with significant therapeutic potential. The comparative data presented in this guide demonstrate that their antioxidant activity is highly dependent on their substitution patterns. The presence of hydroxyl groups, particularly in ortho and para positions, is a key determinant of their radical scavenging capabilities.

Future research should focus on the synthesis of new quinolinone derivatives with diverse substitution patterns to further elucidate the structure-activity relationships. In addition to in vitro assays, in vivo studies are crucial to validate the antioxidant efficacy and assess the bioavailability and toxicity of these compounds. The development of quinolinone-based antioxidants could pave the way for novel therapeutic strategies to combat diseases associated with oxidative stress.

References

Verifizierung des Wirkmechanismus von 4-Chinolon-Antibiotika: Ein Leitfaden für Forscher

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte Untersuchung des Wirkmechanismus von 4-Chinolon-Antibiotika und stellt experimentelle Protokolle zur Validierung ihrer primären und potenziellen sekundären Wirkmechanismen vor. Als erfahrener Anwendungswissenschaftler werde ich Sie durch die Kausalität hinter den experimentellen Entscheidungen führen und sicherstellen, dass jedes beschriebene Protokoll ein selbstvalidierendes System darstellt.

Der klassische Wirkmechanismus: Hemmung der Topoisomerasen vom Typ II

4-Chinolone, insbesondere die breiter wirksamen Fluorchinolone, entfalten ihre bakterizide Wirkung durch die gezielte Hemmung von zwei essentiellen bakteriellen Enzymen: der DNA-Gyrase (Topoisomerase II) und der Topoisomerase IV.[1][2] Diese Enzyme sind für die Aufrechterhaltung der korrekten DNA-Topologie während der Replikation, Transkription und Reparatur unerlässlich.[3]

  • DNA-Gyrase: Dieses Enzym führt negative Superspiralisierungen in die bakterielle DNA ein, ein Prozess, der für die Kompaktierung des Chromosoms und für die Entwindung der DNA an der Replikationsgabel entscheidend ist.[1][3]

  • Topoisomerase IV: Ihre Hauptaufgabe ist die Entkettung (Dekatenierung) von ineinander verschlungenen Tochterchromosomen nach der Replikation, was eine Voraussetzung für die Zellteilung ist.[4]

Chinolone binden an den Komplex aus Enzym und DNA und stabilisieren diesen in einem Zustand, in dem die DNA gespalten ist.[4][5] Dieser ternäre Komplex verhindert die Wiederverknüpfung der DNA-Stränge, was zu Doppelstrangbrüchen führt.[4][6] Die Ansammlung dieser Brüche löst die SOS-Antwort aus und führt letztendlich zum Zelltod.[1][4]

Die folgende Abbildung veranschaulicht diesen Mechanismus:

G cluster_quinolone 4-Chinolon-Wirkung Chinolon Chinolon Ternary_Complex Stabiler ternärer Komplex (Enzym-DNA-Chinolon) Chinolon->Ternary_Complex bindet an DNA_Gyrase_Topo_IV DNA-Gyrase / Topoisomerase IV DNA_Gyrase_Topo_IV->Ternary_Complex bindet an DNA Bakterielle DNA DNA->Ternary_Complex bindet an DSB Doppelstrangbrüche Ternary_Complex->DSB führt zu Cell_Death Bakterieller Zelltod DSB->Cell_Death induziert

Abbildung 1: Vereinfachter Signalweg der 4-Chinolon-Wirkung.

Experimentelle Verifizierung des primären Wirkmechanismus

Um den primären Wirkmechanismus von 4-Chinolonen zu bestätigen, sind In-vitro-Enzymassays unerlässlich. Diese ermöglichen eine quantitative Bewertung der Hemmwirkung auf die Zielenzyme.

DNA-Gyrase-Supercoiling-Assay

Dieser Assay misst die Fähigkeit der DNA-Gyrase, entspannte zirkuläre DNA in eine superspiralisierte Form umzuwandeln. Die Hemmung dieser Aktivität durch ein Chinolon ist ein direkter Nachweis seiner Wirkung.[6][7]

Experimentelles Protokoll:

  • Reaktionsansatz (auf Eis):

    • 35 mM Tris-HCl (pH 7,5)

    • 24 mM KCl

    • 4 mM MgCl₂

    • 2 mM DTT

    • 1,8 mM Spermidin

    • 1 mM ATP

    • 6,5 % (w/v) Glycerin

    • 0,1 mg/ml Albumin

    • 0,5 µg entspannte pBR322-Plasmid-DNA

    • Verschiedene Konzentrationen des zu testenden Chinolons (oder Lösungsmittel als Kontrolle)

    • Wasser auf ein Endvolumen von 27 µl.

  • Enzymzugabe: 3 µl verdünnte E. coli DNA-Gyrase (ca. 1 Einheit) zugeben. Eine Einheit ist die Enzymmenge, die erforderlich ist, um 0,5 µg entspannte pBR322-DNA in 30 Minuten bei 37 °C vollständig zu superspiralisieren.[7]

  • Inkubation: 30 Minuten bei 37 °C inkubieren.

  • Reaktionsstopp: Die Reaktion durch Zugabe von 30 µl Chloroform/Isoamylalkohol (24:1) und 30 µl 2x GSTEB-Puffer (80 % Glycerin, 200 mM Tris-HCl pH 8,0, 20 mM EDTA, 1 mg/ml Bromphenolblau) stoppen.

  • Analyse: Nach kurzem Vortexen und Zentrifugation 20 µl der oberen wässrigen Phase auf ein 1 %iges Agarosegel auftragen. Die Elektrophorese bei 90 V für ca. 90 Minuten durchführen.[7]

  • Auswertung: Die superspiralisierte DNA wandert im Gel schneller als die entspannte Form. Die Hemmung wird durch die Abnahme der superspiralisierten Bande im Vergleich zur Kontrolle quantifiziert. Daraus lässt sich der IC₅₀-Wert (die Konzentration, die eine 50%ige Hemmung bewirkt) bestimmen.

Topoisomerase-IV-Dekatenierungs-Assay

Dieser Assay nutzt kinetoplastid-DNA (kDNA), ein Netzwerk aus ineinandergreifenden DNA-Minikreisen, als Substrat. Topoisomerase IV löst diese Verknüpfungen, und die freigesetzten Minikreise können im Agarosegel nachgewiesen werden.[2][5]

Experimentelles Protokoll:

  • Reaktionsansatz:

    • Reaktionspuffer (z. B. 40 mM Tris-HCl pH 7,5, 6 mM MgCl₂, 10 mM DTT, 100 mM Kaliumglutamat, 1 mM ATP)

    • 0,4 µg kDNA

    • Verschiedene Konzentrationen des zu testenden Chinolons

    • Wasser auf ein geeignetes Volumen.

  • Enzymzugabe: 1 Einheit E. coli Topoisomerase IV zugeben. Eine Einheit ist die Enzymmenge, die erforderlich ist, um 0,4 µg kDNA vollständig zu entketten.[1]

  • Inkubation: Bei 37 °C für 30 Minuten inkubieren.

  • Reaktionsstopp und Analyse: Analog zum Supercoiling-Assay stoppen und mittels Agarose-Gelelektrophorese analysieren.

  • Auswertung: Unbehandelte kDNA verbleibt in den Geltaschen. Entkettete Minikreise wandern in das Gel. Die Hemmung wird durch die Abnahme der Minikreis-Banden quantifiziert, um den IC₅₀-Wert zu ermitteln.[5]

Chinolon-induzierter DNA-Spaltungsassay

Dieser Assay weist die Stabilisierung des kovalenten Enzym-DNA-Komplexes (Cleavage Complex) nach, die durch Chinolone induziert wird.[8][9]

Experimentelles Protokoll:

  • Reaktionsansatz (ohne ATP):

    • Reaktionspuffer (z. B. 35 mM Tris-HCl pH 7,5, 24 mM KCl, 4 mM MgCl₂)

    • 0,5 µg superspiralisierte pBR322-DNA

    • Verschiedene Konzentrationen des Chinolons

    • DNA-Gyrase oder Topoisomerase IV (oft in höherer Konzentration als in Aktivitätsassays).[8]

  • Inkubation: 30 Minuten bei 37 °C inkubieren.

  • Denaturierung: Zugabe von 0,2 % (w/v) SDS und 0,1 mg/ml Proteinase K und weitere 30 Minuten bei 37 °C inkubieren. Dies denaturiert das Enzym und hinterlässt die kovalent gebundene DNA mit den Strangbrüchen.[8]

  • Analyse: Nach Aufreinigung der DNA die Proben auf einem Agarosegel analysieren.

  • Auswertung: Die Stabilisierung des Spaltungskomplexes führt zur Bildung von linearer Plasmid-DNA (Doppelstrangbruch) oder nicked/offen-zirkulärer DNA (Einzelstrangbruch), die von der superspiralisierten Form unterschieden werden kann.

Vergleichende Analyse der Chinolon-Aktivität

Die relative Aktivität eines Chinolons gegen DNA-Gyrase und Topoisomerase IV kann je nach Bakterienspezies variieren. Bei den meisten gramnegativen Bakterien wie E. coli ist die DNA-Gyrase das primäre Ziel, während bei vielen grampositiven Bakterien wie Staphylococcus aureus die Topoisomerase IV empfindlicher ist.[4][10]

Tabelle 1: Vergleichende IC₅₀-Werte (µg/ml) von Chinolonen gegen Topoisomerasen von Enterococcus faecalis [11]

ChinolonDNA-Gyrase (IC₅₀)Topoisomerase IV (IC₅₀)
Sitafloxacin1,381,42
Gatifloxacin5,604,24
Tosufloxacin11,63,89
Sparfloxacin25,719,1
Ciprofloxacin27,89,30
Levofloxacin28,18,49

Daten aus Oyamada et al., 2006.[11] Diese Daten deuten darauf hin, dass bei E. faecalis die Topoisomerase IV für die meisten getesteten Chinolone das empfindlichere Ziel ist.

Alternative Wirkmechanismen: Die Rolle von reaktiven Sauerstoffspezies (ROS)

Obwohl die Hemmung der Topoisomerasen der primäre Wirkmechanismus ist, gibt es Hinweise darauf, dass die bakterizide Wirkung von Chinolonen durch die Induktion von reaktiven Sauerstoffspezies (ROS) verstärkt wird.[12][13]

Die durch Chinolone verursachten DNA-Schäden und der damit verbundene zelluläre Stress können die Elektronentransportkette stören. Dies führt zu einem "Leck" von Elektronen, die mit molekularem Sauerstoff zu Superoxidradikalen (O₂⁻) reagieren.[12] Diese werden weiter in Wasserstoffperoxid (H₂O₂) und hochreaktive Hydroxylradikale (•OH) umgewandelt, die wahllos DNA, Lipide und Proteine schädigen und so zum Zelltod beitragen.[12][14]

G cluster_ros ROS-Induktion durch Chinolone Quinolone Quinolone Topo_Inhibition Hemmung von Gyrase/Topo IV Quinolone->Topo_Inhibition DSB DNA-Doppelstrangbrüche Topo_Inhibition->DSB Metabolic_Stress Metabolischer Stress DSB->Metabolic_Stress ETC_Leakage Elektronentransportketten- Leckage Metabolic_Stress->ETC_Leakage Superoxide Superoxid (O₂⁻) ETC_Leakage->Superoxide H2O2 Wasserstoffperoxid (H₂O₂) Superoxide->H2O2 SOD Hydroxyl Hydroxylradikal (•OH) H2O2->Hydroxyl Fenton-Reaktion Oxidative_Damage Oxidativer Schaden Hydroxyl->Oxidative_Damage

Abbildung 2: Vorgeschlagener Signalweg der ROS-Induktion durch Chinolone.

Experimentelles Protokoll zur Detektion von intrazellulärem ROS:

Dieser Assay verwendet die zellgängige Sonde 2',7'-Dichlordihydrofluoresceindiacetat (H₂DCFDA), die bei Oxidation durch ROS fluoresziert.[12][15]

  • Vorbereitung: Bakterien bis zur mittleren logarithmischen Phase in einem geeigneten Kulturmedium züchten.

  • Behandlung: Die Zellen ernten, zweimal mit phosphatgepufferter Salzlösung (PBS) waschen und in PBS resuspendieren. Die Zellsuspension mit der gewünschten Konzentration des Chinolons für einen definierten Zeitraum inkubieren.

  • Färbung: H₂DCFDA (z. B. 10 µM Endkonzentration) zugeben und für 20-30 Minuten im Dunkeln bei Raumtemperatur inkubieren.

  • Messung: Die Fluoreszenzintensität der Zellen mittels Durchflusszytometrie oder einem Mikroplatten-Reader (Anregung ~485 nm, Emission ~535 nm) messen.

  • Auswertung: Ein Anstieg der Fluoreszenz in den mit Chinolon behandelten Proben im Vergleich zur unbehandelten Kontrolle weist auf eine ROS-Produktion hin. Die Zugabe eines Antioxidans wie N-Acetylcystein (NAC) sollte den Fluoreszenzanstieg reduzieren, was die Spezifität des Signals bestätigt.[15][16]

Vergleich mit alternativen Antibiotika, die auf die DNA-Replikation abzielen

Das Verständnis des Wirkmechanismus der Chinolone wird durch den Vergleich mit anderen Antibiotika, die ebenfalls die DNA-Replikation hemmen, aber unterschiedliche Ziele haben, vertieft.

Tabelle 2: Vergleich von Antibiotika, die die DNA-Replikation hemmen

AntibiotikumKlassePrimäres ZielWirkmechanismusSpektrum
Ciprofloxacin FluorchinolonDNA-Gyrase & Topoisomerase IVStabilisiert den kovalenten Enzym-DNA-Komplex, was zu Doppelstrangbrüchen führt.[2]Breit (Gram-positiv & Gram-negativ)
Novobiocin AminocumarinGyrB-Untereinheit der DNA-GyraseKompetitiver Inhibitor der ATPase-Aktivität der Gyrase, verhindert die Energieversorgung für die Superspiralisierung.[12][17]Hauptsächlich Gram-positiv
Rifampicin AnsamycinDNA-abhängige RNA-PolymeraseBindet an die β-Untereinheit der RNA-Polymerase und hemmt die Initiation der Transkription.[18][19]Breit, inkl. Mykobakterien

Hauptunterschiede:

  • Ziel: Chinolone zielen auf die katalytische Aktivität der Topoisomerasen (Spaltung/Wiederverknüpfung), während Novobiocin die für die Gyrase-Aktivität notwendige ATP-Hydrolyse blockiert. Rifampicin hingegen hemmt nicht die DNA-Replikation direkt, sondern die Transkription, indem es die RNA-Polymerase blockiert.

  • Wirkung: Chinolone sind "Topoisomerase-Gifte", die ihre Ziele in zelluläre Toxine umwandeln. Novobiocin ist ein katalytischer Inhibitor. Rifampicin hemmt die RNA-Synthese.

  • Resistenz: Die Resistenzmechanismen sind zielspezifisch. Chinolon-Resistenz entsteht oft durch Mutationen in den gyrA- oder parC-Genen, während Novobiocin-Resistenz mit Mutationen im gyrB-Gen assoziiert ist.

Zusammenfassender Workflow zur Verifizierung

Der folgende Workflow fasst den logischen Prozess zur Verifizierung des Wirkmechanismus eines potenziellen 4-Chinolon-Antibiotikums zusammen.

G cluster_workflow Workflow zur Verifizierung des Wirkmechanismus A Hypothese: Neuer Wirkstoff ist ein Chinolon B In-vitro-Enzymassays A->B G Untersuchung sekundärer Effekte A->G C Gyrase-Supercoiling-Assay B->C D Topo-IV-Dekatenierungs-Assay B->D E DNA-Spaltungsassay B->E F Bestimmung der IC₅₀-Werte C->F D->F E->F I Vergleich mit bekannten Antibiotika F->I J Bestätigung des Wirkmechanismus F->J H ROS-Detektionsassay G->H H->J I->J

Abbildung 3: Allgemeiner Workflow zur Verifizierung des Wirkmechanismus.

Schlussfolgerung

Die Verifizierung des Wirkmechanismus von 4-Chinolon-Antibiotika erfordert einen mehrstufigen Ansatz, der sich auf die Demonstration der Hemmung ihrer primären Ziele, DNA-Gyrase und Topoisomerase IV, konzentriert. Die hier vorgestellten detaillierten Protokolle für Supercoiling-, Dekatenierungs- und Spaltungsassays bilden das Rückgrat dieser Verifizierung. Darüber hinaus liefert die Untersuchung sekundärer Effekte wie der ROS-Produktion ein vollständigeres Bild der bakteriziden Aktivität dieser wichtigen Antibiotikaklasse. Durch die Kombination dieser experimentellen Ansätze können Forscher den Wirkmechanismus neuer Chinolon-Derivate rigoros validieren und ihre Entwicklung zu wirksamen Therapeutika vorantreiben.

Referenzen

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. --INVALID-LINK--

  • Bush, N. G., Evans-Roberts, K., & Maxwell, A. (2015). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 20(12), 22658–22685. --INVALID-LINK--

  • Chen, Y. F., et al. (2022). A novel series of biphenyl-based allosteric inhibitors of bacterial DNA gyrase. RSC Medicinal Chemistry, 13(7), 863–870. --INVALID-LINK--

  • Hooper, D. C. (1999). Mechanism of action of and resistance to quinolones. Clinical Infectious Diseases, 28(Supplement_1), S13–S21. --INVALID-LINK--

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Abgerufen von --INVALID-LINK--

  • Kohanski, M. A., Dwyer, D. J., Hayete, B., Lawrence, C. A., & Collins, J. J. (2007). A common mechanism of cellular death induced by bactericidal antibiotics. Cell, 130(5), 797–810. --INVALID-LINK--

  • Oyamada, Y., et al. (2006). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 50(7), 2542–2544. --INVALID-LINK--

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Abgerufen von --INVALID-LINK--

  • Rifampicin. (2023). In DocCheck Flexikon. Abgerufen von --INVALID-LINK--

  • Walsh, T. J., et al. (1986). Novobiocin and rifampicin in combination against methicillin-resistant Staphylococcus aureus: an in-vitro comparison with vancomycin plus rifampicin. Journal of Antimicrobial Chemotherapy, 17(1), 75–82. --INVALID-LINK--

  • Vetting, M. W., et al. (2011). A structural basis for the broad-spectrum activity of novel thiophene-based inhibitors of DNA gyrase. Journal of Biological Chemistry, 286(29), 25965–25974. --INVALID-LINK--

  • Wehrli, W. (1983). Rifampin: mechanisms of action and resistance. Reviews of Infectious Diseases, 5(Supplement_3), S407–S411. --INVALID-LINK--

  • Inspiralis. (n.d.). Cleavage Assays. Abgerufen von --INVALID-LINK--

  • ResearchGate. (n.d.). IC 50 (A-B) and % inhibition (C) of E. coli DNA gyrase and topoisomerase IV. Abgerufen von --INVALID-LINK--

  • Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay. Abgerufen von --INVALID-LINK--

  • ResearchGate. (n.d.). Inhibitors of bacterial DNA gyrase's allosteric pocket, with IC50.... Abgerufen von --INVALID-LINK--

  • Bax, B. D., et al. (2010). Fluoroquinolone-Gyrase-DNA Complexes. Journal of Biological Chemistry, 285(47), 37083–37091. --INVALID-LINK--

  • Yourassowsky, E., et al. (1986). In vitro activity of novobiocin and rifampin alone and in combination against oxacillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 29(4), 570–571. --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Analysis of Novobiocin and Other Aminocoumarin Antibiotics. Abgerufen von --INVALID-LINK--

  • Hiasa, H., et al. (2013). Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. Journal of Biological Chemistry, 288(51), 36582–36590. --INVALID-LINK--

  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium. --INVALID-LINK--

  • López, E., et al. (2018). Reactive oxygen species are major contributors to SOS-mediated mutagenesis induced by fluoroquinolones. bioRxiv. --INVALID-LINK--

  • Chen, C. R., et al. (1996). DNA gyrase and topoisomerase IV on the bacterial chromosome: quinolone-induced DNA cleavage. Journal of Molecular Biology, 258(4), 627–637. --INVALID-LINK--

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. --INVALID-LINK--

  • Dwyer, D. J., et al. (2007). Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death. Molecular Cell, 28(5), 757–767. --INVALID-LINK--

  • Foti, M., et al. (2012). Reactive oxygen species and quinolone antibiotics. Journal of Chemotherapy, 24(3), 136–142. --INVALID-LINK--

  • Graphviz. (2015). Drawing graphs with dot. --INVALID-LINK--

  • Goswami, M., et al. (2011). Involvement of Reactive Oxygen Species in the Action of Ciprofloxacin against Escherichia coli. Antimicrobial Agents and Chemotherapy, 55(8), 3831–3836. --INVALID-LINK--

  • Bioinformatics Dot plot method. (2023, May 2). YouTube. --INVALID-LINK--

  • ResearchGate. (n.d.). Dot plots for metabolic pathway analysis. Abgerufen von --INVALID-LINK--

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-Methylquinolin-2-ol (CAS No. 607-66-9), a heterocyclic compound utilized in various research applications. The protocols outlined herein are grounded in established safety principles and regulatory guidelines to mitigate risks and ensure compliance.

Hazard Assessment and Core Principles of Disposal

This compound, also known as 4-methyl-2-quinolinol or 4-methylcarbostyril, presents several hazards that necessitate its classification and handling as hazardous waste.[1][2] Understanding these risks is the foundation of a sound disposal plan.

GHS Hazard Profile

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear summary of the dangers associated with this compound.[1][2]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This data is aggregated from multiple notifications to the ECHA C&L Inventory.[1]

The core principle for disposing of this compound is the complete prevention of its release into the environment.[3][4] This substance must not be discarded in standard refuse or discharged into the sewer system.[3][5] All contaminated materials, including empty containers, personal protective equipment (PPE), and absorbent materials, must be managed through an approved hazardous waste program.[5][6]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to be outfitted with the correct PPE to minimize exposure.

Protection TypeSpecific EquipmentStandard Reference
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat---
Respiratory Use in a well-ventilated area or under a chemical fume hood. A respirator may be required if dust or aerosols are generated.[7][8]NIOSH or CEN approved

Causality: The requirement for comprehensive PPE stems directly from the irritant nature of this compound.[1] Chemical-resistant gloves prevent skin contact, which can cause irritation, while safety goggles protect against serious eye irritation. Working in a well-ventilated area or fume hood mitigates the risk of respiratory tract irritation from inhaling dust or aerosols.[6][9]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound and its associated waste.

Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[5]

Solid Waste:

  • Carefully transfer any solid this compound, including residual amounts from original containers, into a designated hazardous waste container.

  • Place all contaminated disposable items, such as weighing paper, pipette tips, and gloves, directly into the same container.[5]

Liquid Waste:

  • Collect any solutions containing this compound in a designated liquid hazardous waste container.

  • Ensure the container is made of a compatible material (e.g., glass or polyethylene).

  • Do not mix with other incompatible waste streams.

Contaminated Sharps:

  • Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.

Container Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Irritant")

  • The accumulation start date

Storage of Waste

Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[6] The storage area should be cool, dry, and well-ventilated.[8]

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[8][10][11] These companies are equipped to handle and process chemical waste in an environmentally responsible manner, typically through methods like high-temperature incineration.[10]

Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.[12]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to contain the substance.[6][11]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated, sealable, and properly labeled hazardous waste container.[13][11]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone or ethanol), collecting all cleaning materials as hazardous waste.[11]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) officer.[11]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Collection & Segregation cluster_2 Interim Storage & Final Disposal Start Generation of This compound Waste Solid Solid Waste (Pure compound, contaminated items) Start->Solid Identify Waste Type Liquid Liquid Waste (Solutions containing the compound) Start->Liquid Identify Waste Type Sharps Contaminated Sharps Start->Sharps Identify Waste Type Solid_Container Collect in Labeled Solid Hazardous Waste Container Solid->Solid_Container Liquid_Container Collect in Labeled Liquid Hazardous Waste Container Liquid->Liquid_Container Sharps_Container Collect in Labeled Puncture-Proof Sharps Container Sharps->Sharps_Container Storage Store in Designated Secure Area Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage Disposal Arrange Pickup by Licensed Hazardous Waste Contractor Storage->Disposal

References

Mastering Safety: A Comprehensive Guide to Handling 4-Methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling chemical reagents with diligence and foresight is the cornerstone of laboratory safety and experimental success. This guide provides an in-depth operational plan for the safe handling of 4-Methylquinolin-2-ol, a heterocyclic compound utilized in various research and development applications. As Senior Application Scientists, our goal is to empower you with not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and integrity in your critical work.

Understanding the Hazard Profile of this compound

Before any handling, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No: 607-66-9) is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2) [1][2]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationStandardRationale
Eye Protection Tightly fitting safety goggles or a full-face shield.EN 166 (EU) or NIOSH (US) approved.Protects against dust particles and potential splashes, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[4]Tested according to EN 374.Prevents skin contact and subsequent irritation. Glove material should be selected based on the solvent used, if any. Always inspect gloves for tears or punctures before use.[5][6]
Body Protection A flame-retardant lab coat with full-length sleeves, fully buttoned.N/AProtects skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated particulate respirator.[1][7]NIOSH 42 CFR 84.Required when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[1]

Expert Insight: The choice of glove material is critical. While nitrile gloves offer good general protection, for prolonged handling or when used with certain organic solvents, more robust options like butyl or Viton® gloves should be considered. Always consult a glove compatibility chart.[4][8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for working with this compound.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Designated_Area 1. Designate Work Area (Fume Hood) Gather_Materials 2. Assemble All Materials (PPE, Spatula, Weigh Paper, etc.) Designated_Area->Gather_Materials Don_PPE 3. Don Appropriate PPE Gather_Materials->Don_PPE Weighing 4. Weighing (Minimize Dust Generation) Don_PPE->Weighing Transfer 5. Transfer & Dissolution (Add Solid to Liquid) Weighing->Transfer Decontaminate 6. Decontaminate Equipment & Surfaces Transfer->Decontaminate Doff_PPE 7. Doff PPE Correctly Decontaminate->Doff_PPE Waste_Disposal 8. Dispose of Waste (Segregated & Labeled) Doff_PPE->Waste_Disposal Hand_Wash 9. Wash Hands Thoroughly Waste_Disposal->Hand_Wash

Caption: A step-by-step workflow for the safe handling of this compound.

Preparation and Weighing Protocol
  • Designate a Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][9] The work surface should be covered with absorbent bench paper to contain any spills.

  • Assemble Materials: Before starting, ensure all necessary equipment is within reach inside the fume hood. This includes spatulas, weigh boats or paper, and containers for the prepared solution.[10]

  • Don PPE: Put on all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

  • Weighing the Compound:

    • Use an enclosed balance if available to further contain any dust.[10]

    • Open the container of this compound away from your face.

    • Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid scooping in a manner that creates airborne dust.[10]

    • Close the primary container immediately after weighing.

Dissolution and Transfer Protocol
  • Solvent Preparation: Have your solvent ready in the receiving flask within the fume hood.

  • Controlled Addition: Slowly and carefully add the weighed this compound to the solvent while stirring. This prevents splashing and minimizes the release of dust.

  • Rinsing: If using weigh paper, rinse it with a small amount of the solvent to ensure a complete transfer of the compound.

  • Post-Handling: After the transfer is complete, immediately decontaminate the spatula and any other reusable equipment.

Spill Management and Decontamination

In the event of a spill, prompt and correct action is crucial.

Spill Management Protocol

Spill Management Protocol Spill_Occurs Spill Occurs Alert_Personnel 1. Alert Others Spill_Occurs->Alert_Personnel Evacuate_If_Necessary 2. Evacuate (If Large Spill) Alert_Personnel->Evacuate_If_Necessary Don_Appropriate_PPE 3. Don Full PPE Evacuate_If_Necessary->Don_Appropriate_PPE Contain_Spill 4. Contain with Inert Absorbent Don_Appropriate_PPE->Contain_Spill Collect_Waste 5. Collect & Place in Labeled Bag Contain_Spill->Collect_Waste Decontaminate_Area 6. Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste 7. Dispose as Hazardous Waste Decontaminate_Area->Dispose_Waste

Caption: A flowchart for responding to a this compound spill.

For small spills of the solid, carefully sweep it up with a dustpan and brush, or use a wet cleaning method to avoid generating dust, and place it in a sealed container for disposal.[10] For larger spills, use an inert absorbent material to contain the substance before collection.[5] Decontaminate the area with a suitable solvent and wash with soap and water.

Disposal Plan

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container designated for "Nitrogen-Containing Organic Waste."

  • Liquid Waste: If dissolved in a solvent, collect in a separate, compatible, and clearly labeled container for "Halogenated or Non-Halogenated Solvent Waste," as appropriate. Do not mix with other waste streams.[11]

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5]

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylquinolin-2-ol
Reactant of Route 2
4-Methylquinolin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.